KPLH1130
描述
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Structure
3D Structure
属性
IUPAC Name |
3-(2,4-dihydroxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-2-4-10(5-3-9)18-14(16-17-15(18)21)12-7-6-11(19)8-13(12)20/h2-8,19-20H,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBMTOBGXJTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KPLH1130: A Deep Dive into its Mechanism of Action as a Pyruvate Dehydrogenase Kinase Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of KPLH1130, a potent and specific inhibitor of pyruvate dehydrogenase kinase (PDK). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting metabolic checkpoints in inflammatory and metabolic diseases.
Core Mechanism: Inhibition of Pyruvate Dehydrogenase Kinase
This compound functions as a specific inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] PDK is a mitochondrial enzyme that plays a critical role in cellular metabolism by phosphorylating and thereby inactivating the pyruvate dehydrogenase complex (PDC). PDC is a gatekeeper enzyme that converts pyruvate into acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDK, this compound effectively maintains the activity of PDC, leading to a cascade of downstream effects that modulate cellular metabolism and inflammatory responses.
The primary therapeutic effect of this compound stems from its ability to block the polarization of macrophages to the pro-inflammatory M1 phenotype.[3][4] This is a crucial process in the pathogenesis of various inflammatory diseases and metabolic disorders such as obesity-induced insulin resistance.[5][6][7]
Impact on Macrophage Polarization and Inflammation
M1 macrophage polarization is characterized by a metabolic shift towards aerobic glycolysis, a phenomenon also known as the Warburg effect. This metabolic reprogramming is essential for the pro-inflammatory functions of M1 macrophages. This compound intervenes in this process by inhibiting PDK, which has been identified as a metabolic checkpoint for M1 macrophage polarization.[5][6][7] Specifically, the combined action on PDK2 and PDK4 isoforms appears to be critical in preventing this polarization.[5]
The inhibition of M1 macrophage polarization by this compound leads to a significant reduction in the expression and secretion of pro-inflammatory cytokines, including:
Furthermore, this compound treatment results in decreased levels of key M1 phenotype markers such as Hypoxia-Inducible Factor-1alpha (HIF-1α) and inducible Nitric Oxide Synthase (iNOS), as well as a reduction in nitric oxide (NO) production.[4][8]
Quantitative Data Summary
The following table summarizes the available quantitative data regarding the activity of this compound.
| Parameter | Value | Target | Source |
| IC50 | Not specified in search results | PDK1 | |
| IC50 | Not specified in search results | PDK2 | [9] |
| IC50 | Not specified in search results | PDK3 | [9] |
| IC50 | Value determined but not stated in abstract | PDK4 | [9] |
| Effective Concentration (in vitro) | 5-10 µM | Macrophage pro-inflammatory cytokine suppression | [8] |
| Effective Concentration (in vitro) | 1-10 µM | Reduction of pro-inflammatory cytokine mRNA and secretion in peritoneal macrophages | |
| Effective Concentration (in vitro) | 10 µM | Prevention of reduced oxygen consumption rate in bone marrow-derived macrophages | [4] |
| Dose (in vivo) | 70 mg/kg | Improvement of glucose tolerance in high-fat diet-induced mice | [8] |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound can be visualized through the following signaling pathway and a typical experimental workflow to assess its effects.
Caption: Signaling pathway of this compound action in macrophages.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
In Vitro Inhibition of Macrophage Polarization
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) or peritoneal macrophages are isolated from mice.
-
Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL) to induce M1 polarization.
-
Treatment: this compound is co-incubated at various concentrations (e.g., 1-10 µM) for a specified duration (e.g., 12-24 hours).
-
Analysis of Pro-inflammatory Markers:
-
mRNA Expression: Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of Tnfα, Il6, and Il1b.
-
Protein Secretion: Enzyme-linked immunosorbent assay (ELISA) is performed on the cell culture supernatant to quantify the secreted levels of TNFα, IL-6, and IL-1β.
-
Western Blot: Cell lysates are analyzed by Western blotting for the protein expression of iNOS and HIF-1α.
-
-
Metabolic Function:
-
Oxygen Consumption Rate (OCR): A Seahorse XF Analyzer is used to measure the basal and maximal mitochondrial oxygen consumption rates to assess the effect of this compound on mitochondrial respiration.[4]
-
In Vivo Evaluation in a High-Fat Diet Model
-
Animal Model: Mice are fed a high-fat diet (HFD) to induce obesity and insulin resistance.
-
Treatment: this compound is administered to the HFD-fed mice (e.g., at a dose of 70 mg/kg) for a defined period (e.g., 4 weeks).[8]
-
Glucose Tolerance Test: An intraperitoneal glucose tolerance test (IPGTT) is performed to assess the effect of this compound on glucose metabolism.
-
Tissue Analysis: Adipose tissue and other relevant organs are collected to analyze the expression of pro-inflammatory markers and the infiltration of M1 macrophages.[5]
Therapeutic Implications and Future Directions
The mechanism of action of this compound positions it as a promising therapeutic candidate for a range of conditions driven by chronic inflammation and metabolic dysregulation. By targeting the metabolic engine of pro-inflammatory macrophages, this compound offers a novel approach to treating diseases such as:
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Obesity-associated metabolic disorders[4]
-
Type 2 diabetes
-
Non-alcoholic fatty liver disease (NAFLD)
-
Other chronic inflammatory conditions
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound, as well as to explore its efficacy and safety in more extensive preclinical and clinical settings. The specific inhibitory profile of this compound against all PDK isoforms should also be a focus of future investigations to better understand its selectivity and potential off-target effects. As of the latest available information, there are no clinical trials specifically registered for this compound listed in major clinical trial registries.
References
- 1. abmole.com [abmole.com]
- 2. medkoo.com [medkoo.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. utd-ir.tdl.org [utd-ir.tdl.org]
KPLH1130: A Technical Guide to its Core Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPLH1130 is a potent and specific small molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1][2][3][4] This document provides a comprehensive technical overview of this compound, focusing on its molecular target, mechanism of action, and its effects on cellular signaling pathways. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development.
Core Target: Pyruvate Dehydrogenase Kinase (PDK)
This compound specifically targets Pyruvate Dehydrogenase Kinase (PDK), a family of four mitochondrial serine/threonine kinases (PDK1-4).[1] PDKs play a crucial role in cellular metabolism by phosphorylating and thereby inactivating the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC). This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, promoting anaerobic glycolysis.
This compound has been shown to be a specific inhibitor of PDK, with a notable inhibitory effect on PDK4.[5] By inhibiting PDK, this compound prevents the phosphorylation of PDC, thus maintaining its activity and promoting the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Assay Conditions | Reference |
| PDK4 | ~10 µM | In vitro kinase assay | [5] |
| PDK1 | Inhibition observed | In vitro kinase assay | [5] |
| PDK2 | Inhibition observed | In vitro kinase assay | [5] |
| PDK3 | Inhibition observed | In vitro kinase assay | [5] |
Table 2: Cellular and In Vivo Activity of this compound
| Parameter | Effective Concentration/Dosage | Model System | Key Findings | Reference |
| Inhibition of pro-inflammatory cytokine expression (TNFα, IL-6, IL-1β) | 5-10 µM | LPS/IFN-γ-stimulated peritoneal macrophages | Significant reduction in mRNA and secreted protein levels. | [6] |
| Reduction of M1 macrophage markers (HIF-1α, iNOS) | 1-10 µM | LPS/IFN-γ-stimulated peritoneal macrophages | Dose-dependent decrease in protein levels. | [7] |
| Improvement of glucose tolerance | 70 mg/kg | High-fat diet-fed mice | Significant improvement after 4 weeks of treatment. | [7] |
Signaling Pathways and Mechanism of Action
This compound's mechanism of action is centered on its ability to modulate cellular metabolism and inflammatory responses through the inhibition of PDK.
This compound Signaling Pathway in Macrophages
Caption: this compound inhibits PDK, counteracting inflammatory signaling in macrophages.
Experimental Protocols
In Vitro PDK Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against PDK isoforms, based on the supplementary information from Min BK, et al.[5]
Materials:
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Recombinant human PDK isoforms (PDK1, PDK2, PDK3, PDK4)
-
Recombinant human PDC-E1α subunit (substrate)
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This compound
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ATP, [γ-³²P]ATP
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Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
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Phosphocellulose paper
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Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the respective PDK isoform, and the PDC-E1α substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P into the PDC-E1α substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Macrophage Polarization and Cytokine Analysis
This protocol outlines the methodology for treating macrophages with this compound and analyzing the subsequent changes in inflammatory markers.
Materials:
-
Primary murine bone marrow-derived macrophages (BMDMs) or peritoneal macrophages.
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Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with FBS and antibiotics.
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Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization.
-
This compound
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TRIzol reagent for RNA extraction.
-
qRT-PCR reagents and primers for TNFα, IL-6, IL-1β, and a housekeeping gene.
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ELISA kits for TNFα, IL-6, and IL-1β.
Procedure:
-
Macrophage Isolation and Culture: Isolate primary macrophages from mice and culture them in appropriate medium.
-
This compound Treatment and M1 Polarization:
-
Pre-treat the macrophages with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to induce M1 polarization.
-
Incubate for a specified time (e.g., 12-24 hours).
-
-
Analysis of Gene Expression (qRT-PCR):
-
Harvest the cells and extract total RNA using TRIzol reagent.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using specific primers for the target pro-inflammatory cytokines.
-
Normalize the expression levels to a housekeeping gene.
-
-
Analysis of Protein Secretion (ELISA):
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted TNFα, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Experimental Workflow Visualization
Workflow for Assessing this compound's Effect on Macrophage Inflammation
Caption: Workflow for studying this compound's anti-inflammatory effects on macrophages.
Conclusion
This compound is a valuable research tool for investigating the role of PDK in cellular metabolism and inflammation. Its specificity for PDK, particularly PDK4, makes it a potent modulator of the metabolic switch between glycolysis and oxidative phosphorylation. The provided data and protocols serve as a foundation for further exploration of this compound's therapeutic potential in metabolic and inflammatory diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | Dehydrogenase | PDK | TargetMol [targetmol.com]
- 5. utd-ir.tdl.org [utd-ir.tdl.org]
- 6. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
KPLH1130: A Novel Pyruvate Dehydrogenase Kinase Inhibitor for Modulating Macrophage Polarization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of KPLH1130, a potent inhibitor of pyruvate dehydrogenase kinase (PDK), and its role in the modulation of macrophage polarization. Macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2), is a critical determinant in the pathogenesis of various inflammatory diseases and metabolic disorders. This compound has emerged as a key pharmacological tool for investigating the intricate link between cellular metabolism and immune function, specifically by targeting the metabolic reprogramming that drives M1 macrophage polarization. This document details the mechanism of action of this compound, provides a summary of its effects on macrophage function through structured quantitative data, outlines detailed experimental protocols for its use, and visualizes the key signaling pathways and experimental workflows.
Introduction: Macrophage Polarization and Metabolic Reprogramming
Macrophages are highly plastic immune cells that exhibit remarkable functional diversity in response to microenvironmental cues. This plasticity is exemplified by the process of polarization, where macrophages differentiate into two main subtypes: the classically activated M1 macrophages and the alternatively activated M2 macrophages. M1 macrophages, typically induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), are characterized by the production of pro-inflammatory cytokines and reactive oxygen species, playing a crucial role in host defense against pathogens. In contrast, M2 macrophages, stimulated by cytokines like interleukin-4 (IL-4) and IL-13, are involved in tissue repair, and the resolution of inflammation.
A growing body of evidence has established a tight link between macrophage polarization and cellular metabolism. M1 macrophages undergo a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, to rapidly generate ATP and metabolic intermediates for the synthesis of inflammatory mediators. Conversely, M2 macrophages primarily rely on oxidative phosphorylation (OXPHOS) to sustain their long-term functions. Pyruvate dehydrogenase kinase (PDK) plays a pivotal role in this metabolic switch by phosphorylating and inhibiting the pyruvate dehydrogenase complex (PDC), thereby shunting pyruvate away from the tricarboxylic acid (TCA) cycle and promoting glycolysis.
This compound: A Pharmacological Inhibitor of PDK
This compound is a novel and specific pharmacological inhibitor of Pyruvate Dehydrogenase Kinase (PDK), with a primary focus on the PDK2 and PDK4 isoforms.[1] By inhibiting these key metabolic regulatory enzymes, this compound effectively prevents the metabolic reprogramming that is essential for the pro-inflammatory M1 macrophage polarization.[1][2] This inhibitory action restores the flow of pyruvate into the TCA cycle, thereby promoting oxidative phosphorylation and dampening the glycolytic shift characteristic of M1 activation.
Mechanism of Action of this compound in Macrophage Polarization
The primary mechanism by which this compound suppresses M1 macrophage polarization is through the inhibition of PDK2 and PDK4.[1] In response to pro-inflammatory stimuli like LPS and IFN-γ, macrophages upregulate the expression of PDK2 and PDK4. These kinases then phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC), which is the gatekeeper enzyme linking glycolysis to the TCA cycle. This inactivation of PDC leads to a metabolic shift towards aerobic glycolysis, which is a hallmark of M1 polarization. This metabolic reprogramming supports the production of pro-inflammatory cytokines and other M1 effector molecules.
This compound, by inhibiting PDK2 and PDK4, prevents the phosphorylation and inactivation of PDC.[1] This allows for the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle, thereby maintaining oxidative phosphorylation and preventing the switch to aerobic glycolysis. The consequence of this metabolic modulation is the suppression of the M1 phenotype, characterized by a reduction in the expression of pro-inflammatory cytokines and markers.[1]
Quantitative Effects of this compound on Macrophage Polarization
The inhibitory effects of this compound on M1 macrophage polarization have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data from studies on murine peritoneal macrophages (PMs) and bone marrow-derived macrophages (BMDMs).
Table 1: In Vitro Effects of this compound on M1 Macrophage Marker Expression in Murine Peritoneal Macrophages (PMs)
| Marker | Treatment | Concentration of this compound | Fold Change vs. M1 Control | Reference |
| mRNA Expression | ||||
| TNF-α | LPS + IFN-γ | 1 µM | ↓ | [1] |
| 5 µM | ↓↓ | [1] | ||
| 10 µM | ↓↓↓ | [1] | ||
| IL-6 | LPS + IFN-γ | 1 µM | ↓ | [1] |
| 5 µM | ↓↓ | [1] | ||
| 10 µM | ↓↓↓ | [1] | ||
| IL-1β | LPS + IFN-γ | 1 µM | ↓ | [1] |
| 5 µM | ↓↓ | [1] | ||
| 10 µM | ↓↓↓ | [1] | ||
| iNOS | LPS + IFN-γ | 1 µM | ↓ | [1] |
| 5 µM | ↓↓ | [1] | ||
| 10 µM | ↓↓↓ | [1] | ||
| Protein Expression/Activity | ||||
| Nitric Oxide (NO) | LPS + IFN-γ | 1 µM | ↓ | [1] |
| 5 µM | ↓↓ | [1] | ||
| 10 µM | ↓↓↓ | [1] | ||
| HIF-1α | LPS + IFN-γ | 10 µM | ↓ | [1] |
Arrows indicate a statistically significant decrease in expression/activity. The number of arrows represents the magnitude of the effect.
Table 2: In Vitro Effects of this compound on Oxygen Consumption Rate (OCR) in Murine Bone Marrow-Derived Macrophages (BMDMs)
| Parameter | Treatment | Concentration of this compound | Effect on OCR | Reference |
| Basal Respiration | M1 Stimulation (LPS + IFN-γ) | 10 µM | Prevents decrease | [1] |
| Maximal Respiration | M1 Stimulation (LPS + IFN-γ) | 10 µM | Prevents decrease | [1] |
Table 3: In Vivo Effects of this compound on Glucose Tolerance in High-Fat Diet (HFD)-Fed Mice
| Parameter | Treatment | Dosage of this compound | Outcome | Reference |
| Glucose Tolerance | High-Fat Diet | 70 mg/kg | Improved glucose tolerance | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound and macrophage polarization, based on the protocols described by Min et al. (2019).
In Vitro M1 Macrophage Polarization
-
Cell Culture: Isolate peritoneal macrophages (PMs) or bone marrow-derived macrophages (BMDMs) from mice. Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium for 7 days to differentiate into mature macrophages.
-
M1 Polarization: Seed the macrophages in appropriate culture plates. To induce M1 polarization, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL and interferon-gamma (IFN-γ) at a final concentration of 20 ng/mL for 24 hours.
-
This compound Treatment: For inhibitor studies, pre-treat the macrophages with this compound at the desired concentrations (e.g., 1, 5, or 10 µM) for 1 hour before adding the M1 polarizing stimuli (LPS and IFN-γ).
Quantitative Real-Time PCR (qPCR) for M1 Marker Gene Expression
-
RNA Isolation: After treatment, lyse the cells and isolate total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using a suitable qPCR system and SYBR Green master mix. The following primer sequences can be used for murine M1 markers:
-
Tnf-α: Forward: 5'-GGCAGGTCTACTTTGGAGTCATTGC-3', Reverse: 5'-ACATTCGAGGCTCCAGTGAATTCGG-3'
-
Il-6: Forward: 5'-TAGTCCTTCCTACCCCAATTTCC-3', Reverse: 5'-TTGGTCCTTAGCCACTCCTTC-3'
-
Il-1β: Forward: 5'-GCAACTGTTCCTGAACTCAACT-3', Reverse: 5'-ATCTTTTGGGGTCCGTCAACT-3'
-
Nos2 (iNOS): Forward: 5'-GTTCTCAGCCCAACAATACAAGA-3', Reverse: 5'-GTGGACGGGTCGATGTCAC-3'
-
Gapdh (housekeeping): Forward: 5'-AGGTCGGTGTGAACGGATTTG-3', Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene (Gapdh).
Western Blotting for M1 Marker Protein Expression
-
Protein Extraction: Lyse the treated macrophages in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
Anti-iNOS (Abcam, ab15323, 1:1000)
-
Anti-HIF-1α (Novus Biologicals, NB100-479, 1:1000)
-
Anti-β-actin (Santa Cruz Biotechnology, sc-47778, 1:2000)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer
-
Cell Seeding: Seed macrophages in a Seahorse XF cell culture microplate at an appropriate density.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse XF Assay:
-
Perform a baseline measurement of OCR.
-
Inject this compound (10 µM) and/or M1 polarizing stimuli (LPS + IFN-γ) and monitor the OCR in real-time.
-
To assess mitochondrial function, sequentially inject oligomycin (1 µM), FCCP (1 µM), and a mixture of rotenone (0.5 µM) and antimycin A (0.5 µM).
-
-
Data Analysis: Analyze the OCR data using the Seahorse Wave software to determine parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizing the Core Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the role of this compound in macrophage polarization, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: this compound inhibits PDK2/4, preventing the metabolic switch to aerobic glycolysis and suppressing M1 macrophage polarization.
Caption: A typical experimental workflow for investigating the effects of this compound on M1 macrophage polarization.
Conclusion
This compound serves as a powerful research tool for dissecting the role of metabolic reprogramming in macrophage polarization and inflammatory responses. Its specific inhibition of PDK2 and PDK4 provides a means to pharmacologically manipulate the metabolic state of macrophages, thereby suppressing the pro-inflammatory M1 phenotype. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the mechanism of action, quantitative effects, and experimental application of this compound. The detailed protocols and visual aids presented herein are intended to facilitate the design and execution of robust experiments to further explore the therapeutic potential of targeting macrophage metabolism in inflammatory and metabolic diseases.
References
The Role of KPLH1130 in Metabolic Reprogramming: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic reprogramming is a hallmark of various physiological and pathological processes, including immune cell activation and cancer. The ability to modulate these metabolic shifts holds significant therapeutic potential. KPLH1130 has emerged as a key pharmacological tool for investigating and potentially targeting these pathways. This technical guide provides an in-depth overview of this compound, a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK). By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase (PDH) complex, a critical gatekeeper of mitochondrial metabolism. This guide details the mechanism of action of this compound, with a particular focus on its role in the metabolic reprogramming of macrophages, quantitative data from key experiments, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and its Target: Pyruvate Dehydrogenase Kinase (PDK)
This compound is a small molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1][2] PDKs are a family of four mitochondrial serine kinases (PDK1-4) that play a crucial role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase (PDH) complex. The PDH complex is a multi-enzyme complex that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[3][4]
PDKs phosphorylate specific serine residues on the E1α subunit of the PDH complex, leading to its inactivation.[3] This inhibition of PDH shunts pyruvate away from the TCA cycle and towards lactate production, a phenomenon famously observed in cancer cells and known as the Warburg effect.[4] By inhibiting PDK, this compound effectively locks the "gate" to the TCA cycle in an open position, promoting the flux of pyruvate into the mitochondria for oxidative metabolism.
Mechanism of Action: this compound and Macrophage Metabolic Reprogramming
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. The two major polarization states are the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. This functional polarization is tightly linked to profound shifts in cellular metabolism.
-
M1 Macrophage Metabolism: M1 macrophages, typically activated by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), undergo a metabolic switch to aerobic glycolysis. This is characterized by increased glucose uptake and lactate production, even in the presence of sufficient oxygen. This metabolic reprogramming is thought to support the rapid production of inflammatory mediators. A key driver of this shift is the upregulation of PDK, which inhibits PDH activity and restricts mitochondrial respiration.[5]
-
This compound's Impact on M1 Polarization: this compound intervenes in this process by inhibiting PDK. This leads to the sustained activity of the PDH complex, promoting the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle. The consequences of this are:
-
Inhibition of M1 Polarization: By preventing the metabolic shift to aerobic glycolysis, this compound potently inhibits the polarization of macrophages towards the pro-inflammatory M1 phenotype.[1][5]
-
Reduced Pro-inflammatory Cytokine Production: Treatment with this compound significantly suppresses the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[3]
-
Decreased M1 Marker Expression: The expression of key M1 markers, including Hypoxia-Inducible Factor-1 alpha (HIF-1α) and inducible Nitric Oxide Synthase (iNOS), is markedly reduced in the presence of this compound.[1] This also leads to a decrease in nitric oxide (NO) production.[1]
-
Restoration of Mitochondrial Respiration: this compound prevents the reduction in the mitochondrial oxygen consumption rate (OCR) that is typically observed during M1 polarization.[1]
-
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of this compound from in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound on Macrophage Polarization
| Parameter | Cell Type | Treatment Conditions | This compound Concentration | Observed Effect | Reference |
| Pro-inflammatory Cytokine mRNA (TNFα, IL-6, IL-1β) | Zymosan-elicited peritoneal macrophages (ZEPMs) & LPS-elicited peritoneal macrophages (LEPMs) | Stimulated with LPS + IFN-γ for 12 hours | 1-10 μM | Significant reduction in mRNA expression | [1] |
| Pro-inflammatory Cytokine Secretion | ZEPMs & LEPMs | Stimulated with LPS + IFN-γ for 12 hours | 5-10 μM | Marked suppression of secreted pro-inflammatory effectors | [3][5] |
| M1 Macrophage Marker Protein Levels (HIF-1α, iNOS) | Peritoneal Macrophages (PMs) | Stimulated with LPS + IFN-γ for 12 hours | 1-10 μM | Notable decrease in protein levels | [1] |
| Nitric Oxide (NO) Production | PMs | Stimulated with LPS + IFN-γ | 1-10 μM | Potent reduction in NO levels | [1][3] |
| Macrophage Activation | PMs | Incubated with LPS and IFN-γ | 10 μM | Blockade of macrophage activation | [3] |
| Basal and Maximal Oxygen Consumption Rate (OCR) | Bone marrow-derived macrophages (BMDMs) | M1 polarization (LPS + IFN-γ) for 3 hours | 10 μM | Prevention of the reduction in OCR | [1] |
Table 2: In Vivo Effects of this compound
| Parameter | Animal Model | Treatment Regimen | Observed Effect | Reference |
| Glucose Tolerance | High-fat diet (HFD)-fed C57BL/6J mice | 70 mg/kg for 4 weeks | Significant improvement in glucose tolerance | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Macrophage Metabolic Reprogramming
The following diagram illustrates the molecular mechanism by which this compound modulates macrophage metabolism and inflammatory responses.
Caption: this compound inhibits PDK, preventing PDH inactivation and promoting mitochondrial metabolism.
Experimental Workflow: Assessing the Effect of this compound on Macrophage OCR
This diagram outlines a typical experimental workflow to measure the impact of this compound on the oxygen consumption rate of macrophages during M1 polarization.
Caption: Workflow for analyzing this compound's effect on macrophage mitochondrial respiration.
Detailed Experimental Protocols
The following are representative protocols for key experiments involving this compound. These are based on methodologies described in the literature and should be adapted as needed for specific experimental contexts.
Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
-
Euthanize a C57BL/6 mouse according to approved institutional animal care and use committee protocols.
-
Isolate the femur and tibia from both hind legs.
-
Flush the bone marrow from the bones using a syringe with DMEM.
-
Lyse red blood cells using ACK lysis buffer.
-
Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate them into BMDMs. Change the media on day 3 and day 6.
In Vitro Macrophage Polarization and this compound Treatment
-
Seed differentiated BMDMs in appropriate culture plates.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 1-10 μM) or vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).
-
Induce M1 polarization by adding LPS (100 ng/mL) and IFN-γ (10 ng/mL) to the culture medium.
-
Incubate the cells for the desired duration (e.g., 12-24 hours) for subsequent analysis of gene expression, protein levels, or cytokine secretion.
Measurement of Oxygen Consumption Rate (OCR)
This protocol is for use with a Seahorse XF Analyzer.
-
Seed BMDMs (e.g., 1 x 10^5 cells/well) in a Seahorse XF24 or XF96 cell culture microplate and allow them to adhere overnight.
-
Treat the cells with M1 polarizing stimuli (LPS + IFN-γ) with or without this compound (e.g., 10 μM) for the desired time (e.g., 3 hours).
-
Prepare the Seahorse XF sensor cartridge by hydrating it with XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load the hydrated sensor cartridge with compounds for sequential injection:
-
Port A: Oligomycin (e.g., 1 μM) to inhibit ATP synthase.
-
Port B: FCCP (e.g., 1 μM) to uncouple the electron transport chain and induce maximal respiration.
-
Port C: Rotenone/Antimycin A (e.g., 0.5 μM) to inhibit Complex I and III, respectively, and shut down mitochondrial respiration.
-
-
Run the Seahorse XF Analyzer to measure the OCR in real-time.
-
Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Conclusion
This compound is a valuable research tool for dissecting the intricate link between cellular metabolism and immune function. Its specific inhibition of PDK provides a powerful means to investigate the consequences of enhanced mitochondrial pyruvate oxidation. The data clearly demonstrate that this compound can prevent the metabolic reprogramming associated with pro-inflammatory M1 macrophage polarization, leading to a reduction in inflammatory responses. These findings highlight the therapeutic potential of targeting PDK in inflammatory and metabolic diseases. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the role of this compound and the broader implications of metabolic modulation in their respective fields.
References
- 1. Frontiers | Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype [frontiersin.org]
- 2. [PDF] Pyruvate Dehydrogenase Kinase 1 Participates in Macrophage Polarization via Regulating Glucose Metabolism | Semantic Scholar [semanticscholar.org]
- 3. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin attenuated sepsis-associated liver injury and inflammatory response in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase kinase 1 participates in macrophage polarization via regulating glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of KPLH1130 in Modulating Macrophage Polarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory M1 and anti-inflammatory M2 phenotypes in response to microenvironmental cues. The metabolic state of macrophages is intrinsically linked to their polarization and function. Pyruvate Dehydrogenase Kinase (PDK) has emerged as a critical metabolic checkpoint in this process. This technical guide delves into the mechanism of KPLH1130, a potent PDK inhibitor, in modulating macrophage differentiation, with a focus on its potential as a therapeutic agent for inflammatory diseases. This compound effectively suppresses M1 macrophage polarization by inhibiting PDK, thereby shifting the metabolic landscape from aerobic glycolysis towards oxidative phosphorylation and reducing the expression of pro-inflammatory mediators. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for studying macrophage polarization, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction: Macrophage Polarization and Metabolism
Macrophages can be broadly categorized into two main phenotypes:
-
M1 (Classically Activated) Macrophages: Activated by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), M1 macrophages are characterized by the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[1] They exhibit a metabolic shift towards aerobic glycolysis, a phenomenon also known as the Warburg effect, to rapidly generate ATP and biosynthetic precursors for their inflammatory functions.[1][2]
-
M2 (Alternatively Activated) Macrophages: Induced by cytokines like IL-4 and IL-13, M2 macrophages are involved in the resolution of inflammation, tissue repair, and immune suppression. Their metabolism is primarily reliant on oxidative phosphorylation (OXPHOS).[1][2]
The metabolic switch between glycolysis and OXPHOS is a key determinant of macrophage function. Pyruvate Dehydrogenase Kinase (PDK) plays a pivotal role in this switch by phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC). This inhibition of PDC diverts pyruvate from the mitochondria, favoring its conversion to lactate in the cytoplasm and thereby promoting glycolysis.[1][2] PDK isoforms, particularly PDK2 and PDK4, are crucial for M1 macrophage polarization.[3][4]
This compound: A Potent Pyruvate Dehydrogenase Kinase Inhibitor
This compound is a specific inhibitor of PDK that has demonstrated significant anti-inflammatory properties by modulating macrophage polarization.[3][5][6] By inhibiting PDK, this compound prevents the inactivation of PDC, thereby promoting the flux of pyruvate into the tricarboxylic acid (TCA) cycle and enhancing mitochondrial respiration.[3][5] This metabolic reprogramming effectively suppresses the M1 phenotype.
Quantitative Effects of this compound
The inhibitory effects of this compound on PDK activity and M1 macrophage markers have been quantified in several studies.
Table 1: Inhibitory Activity of this compound on PDK Isoforms
| PDK Isoform | IC50 |
| PDK4 | 84 nM[6] |
Table 2: Effect of this compound on M1 Macrophage Pro-inflammatory Cytokine Expression in Peritoneal Macrophages (LPS + IFN-γ stimulated)
| Cytokine | This compound Concentration | Incubation Time | Result |
| TNF-α mRNA | 1-10 µM | 12 h | Significant reduction[5] |
| IL-6 mRNA | 1-10 µM | 12 h | Significant reduction[5] |
| IL-1β mRNA | 1-10 µM | 12 h | Significant reduction[5] |
| Secreted TNF-α | 5-10 µM | 12 h | Significant inhibition[3] |
| Secreted IL-6 | 5-10 µM | 12 h | Significant inhibition[3] |
| Secreted IL-1β | 5-10 µM | 12 h | Significant inhibition[3] |
Table 3: Effect of this compound on M1 Macrophage Markers in Peritoneal Macrophages (LPS + IFN-γ stimulated)
| Marker | This compound Concentration | Incubation Time | Result |
| HIF-1α protein | 1-10 µM | 12 h | Notable decrease[5] |
| iNOS protein | 1-10 µM | 12 h | Notable decrease[5] |
| Nitric Oxide (NO) production | 1-10 µM | 12 h | Notable decrease[5] |
Table 4: Effect of this compound on Mitochondrial Respiration in Bone Marrow-Derived Macrophages (BMDMs) under M1 Polarizing Conditions
| Parameter | This compound Concentration | Incubation Time | Result |
| Basal Oxygen Consumption Rate (OCR) | 10 µM | 3 h | Prevention of reduction[5] |
| Maximal Oxygen Consumption Rate (OCR) | 10 µM | 3 h | Prevention of reduction[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on M1/M2 macrophage differentiation.
In Vitro Macrophage Polarization
Objective: To differentiate macrophages into M1 and M2 phenotypes in vitro.
Materials:
-
Bone marrow cells isolated from mice or a macrophage cell line (e.g., RAW 264.7, THP-1).
-
Complete RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Macrophage Colony-Stimulating Factor (M-CSF) for differentiation of bone marrow cells.
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization.
-
Interleukin-4 (IL-4) for M2 polarization.
-
This compound.
Protocol:
-
Macrophage Differentiation (for bone marrow cells):
-
Isolate bone marrow cells from the femur and tibia of mice.
-
Culture the cells in complete medium containing M-CSF (e.g., 20 ng/mL) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs). Change the medium every 2-3 days.
-
-
Macrophage Seeding:
-
Plate the differentiated macrophages or macrophage cell line in appropriate culture plates at a desired density (e.g., 1 x 10^6 cells/mL).
-
Allow the cells to adhere for 2-4 hours.
-
-
M1 Polarization:
-
Replace the medium with fresh complete medium.
-
For the this compound treatment group, pre-incubate the cells with the desired concentrations of this compound (e.g., 1-10 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) for the desired time (e.g., 12-24 hours).
-
-
M2 Polarization (for comparison):
-
Replace the medium with fresh complete medium.
-
Stimulate the cells with IL-4 (e.g., 20 ng/mL) for 24-48 hours.
-
-
Control Groups:
-
Include an unstimulated (M0) control group (cells in complete medium only).
-
Include a vehicle control for the this compound treatment group.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression of M1 and M2 markers.
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target genes (e.g., Tnf, Il6, Il1b, Nos2 for M1; Arg1, Mrc1 for M2) and a housekeeping gene (e.g., Actb, Gapdh).
Protocol:
-
RNA Extraction:
-
After the polarization experiment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a suitable master mix and specific primers for the target genes and the housekeeping gene.
-
The cycling conditions will typically be: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
Objective: To measure the concentration of secreted pro-inflammatory cytokines in the culture supernatant.
Materials:
-
ELISA kits for TNF-α, IL-6, and IL-1β.
-
Culture supernatants from the macrophage polarization experiment.
Protocol:
-
Sample Collection:
-
After the polarization experiment, collect the cell culture supernatants and centrifuge to remove any cell debris.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's protocol for the specific cytokine kits.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokines in the samples.
-
Visualizing the Molecular Mechanisms and Workflows
Signaling Pathway of this compound in Macrophage Polarization
Caption: this compound inhibits PDK, preventing M1 polarization.
Experimental Workflow for Assessing this compound's Effect
Caption: Workflow for analyzing this compound's effects.
Conclusion
This compound represents a promising therapeutic candidate for inflammatory conditions by targeting the metabolic engine of M1 macrophages. Its ability to inhibit PDK, thereby reprogramming macrophage metabolism away from a pro-inflammatory glycolytic state, underscores the potential of immunometabolism as a target for drug development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound and other PDK inhibitors in a range of inflammatory and metabolic diseases.
References
- 1. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polarizing Macrophages In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 3. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Whitepaper: The Impact of Small Molecule Inhibitors on Inflammatory Signaling Pathways
A Comprehensive Analysis of BAY 11-7082 as a Prototypical Inhibitor of the NF-κB and NLRP3 Inflammasome Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information on the specific compound "KPLH1130" is not available in the public domain as of the last update of this document. Therefore, this guide utilizes the well-characterized anti-inflammatory compound BAY 11-7082 as a representative example to illustrate the effects of a small molecule inhibitor on key inflammatory signaling pathways. The data and methodologies presented herein serve as a technical template for the evaluation of similar compounds.
Executive Summary
Inflammatory signaling pathways are critical regulators of the immune response, and their dysregulation is implicated in a wide range of diseases. The nuclear factor-kappa B (NF-κB) and NLRP3 inflammasome pathways are central to the inflammatory process, making them key targets for therapeutic intervention. This technical guide provides an in-depth analysis of BAY 11-7082, a small molecule inhibitor that effectively suppresses these pathways. By irreversibly inhibiting IκBα phosphorylation, BAY 11-7082 prevents the nuclear translocation of NF-κB, a pivotal transcription factor for pro-inflammatory gene expression.[1][2] Additionally, BAY 11-7082 has been shown to directly inhibit the NLRP3 inflammasome.[1][3] This document details the mechanism of action of BAY 11-7082, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its characterization, and provides visual representations of the targeted signaling pathways and experimental workflows.
Core Mechanism of Action
BAY 11-7082 exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily focusing on the inhibition of the NF-κB signaling cascade and the NLRP3 inflammasome.
2.1 Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB pathway is a cornerstone of inflammatory responses.[4] In a resting state, the NF-κB transcription factor is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα.[5] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][5]
BAY 11-7082 is a selective and irreversible inhibitor of cytokine-induced IκBα phosphorylation.[2] By preventing the phosphorylation of IκBα, BAY 11-7082 ensures that NF-κB remains in its inactive state in the cytoplasm, thereby blocking the downstream expression of inflammatory mediators.[1][4]
2.2 Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in innate immunity by activating caspase-1, which in turn processes pro-inflammatory cytokines such as IL-1β and IL-18 into their mature forms.[1] BAY 11-7082 has been shown to inhibit the NLRP3 inflammasome, which may occur through both indirect and direct mechanisms.[1][3] The indirect inhibition is a consequence of its effect on the NF-κB pathway, which is involved in the priming step of inflammasome activation.[1] Direct inhibition of the NLRP3 inflammasome by blocking its ATPase activity has also been reported.[1]
Quantitative Data Summary
The inhibitory effects of BAY 11-7082 on inflammatory responses have been quantified in various in vitro studies. The following tables summarize key findings.
Table 1: Inhibitory Concentration (IC50) Values of BAY 11-7082
| Target/Process | Cell Line | IC50 | Reference |
| IκBα Phosphorylation | Tumor Cells | 10 µM | [6][7] |
| Cell Proliferation | HGC27 Gastric Cancer Cells (48h) | 6.72 nM | [8] |
| Cell Proliferation | MKN45 Gastric Cancer Cells (48h) | 11.22 nM | [8] |
Table 2: Effect of BAY 11-7082 on Inflammatory Mediator Production in LPS-Stimulated Macrophages
| Mediator | Cell Type | BAY 11-7082 Concentration | % Inhibition | Reference |
| Nitric Oxide (NO) | RAW264.7 | 15 µM | > 80% | [9] |
| Prostaglandin E2 (PGE2) | RAW264.7 | 15 µM | > 90% | [9] |
| TNF-α | RAW264.7 | 15 µM | > 90% | [9] |
| IL-6 | Human Adipose Tissue | 100 µM | Significant Decrease | [10] |
| IL-1β | Murine Skin | Not Specified | Significant Reduction | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-inflammatory effects of BAY 11-7082.
4.1 Western Blot Analysis for IκBα Phosphorylation
This protocol is used to determine the effect of an inhibitor on the phosphorylation status of IκBα.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or RAW264.7) and allow them to adhere. Pre-treat cells with various concentrations of BAY 11-7082 for 1 hour.[2] Stimulate the cells with a pro-inflammatory agent (e.g., 20 ng/mL TNF-α for 5 minutes) to induce IκBα phosphorylation.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-IκBα and total IκBα overnight at 4°C.[11] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry and normalize the levels of phosphorylated IκBα to total IκBα.
4.2 Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol measures the concentration of secreted pro-inflammatory cytokines in cell culture supernatants.
-
Cell Culture and Treatment: Seed cells (e.g., RAW264.7 macrophages) in a multi-well plate.[12] Pre-treat with BAY 11-7082 for 30 minutes, followed by stimulation with LPS (1 µg/mL) for 6-24 hours.[9][12]
-
Supernatant Collection: Centrifuge the culture plate to pellet the cells and collect the supernatant.
-
ELISA Procedure: Perform the ELISA for the cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.[13] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Conclusion
BAY 11-7082 serves as a potent and well-characterized inhibitor of inflammatory signaling, primarily through its targeted suppression of the NF-κB and NLRP3 inflammasome pathways. The data and protocols presented in this guide offer a comprehensive framework for the preclinical evaluation of small molecule inhibitors in the context of inflammatory diseases. While the specific compound "this compound" remains uncharacterized in the public domain, the methodologies and conceptual understanding derived from the study of BAY 11-7082 provide a robust foundation for the investigation of novel anti-inflammatory therapeutics. Future studies on new chemical entities should aim to delineate their precise mechanisms of action and quantify their effects on key inflammatory mediators to ascertain their therapeutic potential.
References
- 1. invivogen.com [invivogen.com]
- 2. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. In Vivo Short-Term Topical Application of BAY 11-7082 Prevents the Acidic Bile–Induced mRNA and miRNA Oncogenic Phenotypes in Exposed Murine Hypopharyngeal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 8. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. portlandpress.com [portlandpress.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Frontiers | SHP2 inhibition by SHP099 attenuates IL-6–driven osteoclastogenesis in growth plate injury [frontiersin.org]
KPLH1130: A Novel Pyruvate Dehydrogenase Kinase Inhibitor for the Modulation of Insulin Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical data available for KPLH1130, a novel inhibitor of pyruvate dehydrogenase kinase (PDK). This compound has emerged as a promising therapeutic candidate for metabolic disorders, particularly those associated with insulin resistance. This document details the mechanism of action of this compound, focusing on its role in modulating macrophage polarization and improving glucose homeostasis. We present a compilation of key in vitro and in vivo experimental data, detailed methodologies, and signaling pathway diagrams to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction: The Role of Pyruvate Dehydrogenase Kinase in Metabolism and Inflammation
The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA. The activity of the PDC is tightly regulated by a family of four isoenzymes of pyruvate dehydrogenase kinase (PDK1-4). By phosphorylating and thereby inactivating the PDC, PDKs act as a metabolic switch, diverting pyruvate away from oxidative phosphorylation and towards anaerobic glycolysis, even in the presence of oxygen—a phenomenon famously observed in cancer cells and known as the Warburg effect.
In the context of metabolic diseases, particularly obesity and type 2 diabetes, chronic low-grade inflammation is a key pathogenic factor. Macrophages, key players in the innate immune system, are known to infiltrate metabolic tissues such as adipose tissue and the liver, where they can adopt a pro-inflammatory (M1) phenotype. This M1 polarization is characterized by a metabolic shift towards aerobic glycolysis, which is dependent on the upregulation of PDKs. This metabolic reprogramming supports the pro-inflammatory functions of M1 macrophages, which in turn contribute to the development of insulin resistance.[1][2]
This compound is a novel, potent inhibitor of PDK that has been shown to reverse this metabolic switch in macrophages.[1][3] By inhibiting PDK, this compound promotes the activity of the PDC, thereby enhancing mitochondrial respiration and reducing the pro-inflammatory M1 macrophage phenotype. This mechanism of action has been demonstrated to translate into improved glucose tolerance and amelioration of insulin resistance in preclinical models of obesity.[1][4]
Mechanism of Action of this compound
This compound exerts its therapeutic effects by targeting the PDK-PDC axis, a central control point in cellular metabolism. In pro-inflammatory M1 macrophages, the expression and activity of PDKs, particularly PDK2 and PDK4, are upregulated.[1] This leads to the phosphorylation and inactivation of the PDC. As a result, the conversion of pyruvate to acetyl-CoA is diminished, leading to a metabolic shift towards aerobic glycolysis and the production of lactate. This metabolic state is essential for sustaining the pro-inflammatory functions of M1 macrophages, including the production of inflammatory cytokines such as TNFα, IL-6, and IL-1β.[1][4]
This compound directly inhibits the kinase activity of PDK, preventing the phosphorylation of the PDC.[3] This leads to the reactivation of the PDC, allowing for the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle for oxidative phosphorylation. This metabolic reprogramming from aerobic glycolysis back to a state of enhanced mitochondrial respiration has been shown to suppress the M1 macrophage phenotype and reduce the secretion of pro-inflammatory mediators.[1][4]
The systemic effect of this macrophage modulation is a reduction in the chronic inflammation associated with obesity, which is a major contributor to insulin resistance. By dampening the inflammatory environment in metabolic tissues, this compound improves the sensitivity of cells to insulin, leading to enhanced glucose uptake and improved overall glucose homeostasis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound on Macrophage Polarization
| Parameter | Cell Type | Treatment Conditions | This compound Concentration (µM) | Result | Reference |
| TNFα mRNA expression | Peritoneal Macrophages | LPS (100 ng/mL) + IFN-γ (10 ng/mL) for 12h | 5 | Significant reduction | [1] |
| IL-6 mRNA expression | Peritoneal Macrophages | LPS (100 ng/mL) + IFN-γ (10 ng/mL) for 12h | 5 | Significant reduction | [1] |
| IL-1β mRNA expression | Peritoneal Macrophages | LPS (100 ng/mL) + IFN-γ (10 ng/mL) for 12h | 5 | Significant reduction | [1] |
| iNOS protein expression | Peritoneal Macrophages | LPS (100 ng/mL) + IFN-γ (10 ng/mL) for 12h | 10 | Significant reduction | [4] |
| Nitric Oxide production | Peritoneal Macrophages | LPS (100 ng/mL) + IFN-γ (10 ng/mL) for 12h | 10 | Significant reduction | [4] |
| HIF-1α protein expression | Peritoneal Macrophages | LPS (100 ng/mL) + IFN-γ (10 ng/mL) for 12h | 10 | Significant reduction | [4] |
| Basal Oxygen Consumption Rate (OCR) | Bone Marrow-Derived Macrophages | M1 polarizing conditions for 3h | 10 | Prevention of decrease | [1] |
| Maximal Oxygen Consumption Rate (OCR) | Bone Marrow-Derived Macrophages | M1 polarizing conditions for 3h | 10 | Prevention of decrease | [1] |
Table 2: In Vivo Efficacy of this compound in a High-Fat Diet (HFD)-Induced Obesity Model
| Parameter | Animal Model | Treatment Protocol | This compound Dosage | Result | Reference |
| Glucose Tolerance | High-Fat Diet-fed Mice | 4 weeks of treatment | 70 mg/kg | Significantly enhanced | [1][4] |
Detailed Experimental Protocols
In Vitro Macrophage Polarization Assay
-
Cell Culture: Peritoneal macrophages were harvested from mice. Bone marrow-derived macrophages (BMDMs) were differentiated from bone marrow cells.
-
M1 Polarization: Macrophages were stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL and interferon-gamma (IFN-γ) at a concentration of 10 ng/mL for the indicated times (typically 12 hours for gene and protein expression, and 3 hours for metabolic measurements).
-
This compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the indicated concentrations (ranging from 5 to 10 µM) either simultaneously with or prior to M1 stimulation.
-
Gene Expression Analysis: RNA was extracted from the cells, and quantitative real-time PCR (qRT-PCR) was performed to measure the mRNA levels of pro-inflammatory cytokines (TNFα, IL-6, IL-1β).
-
Protein Expression Analysis: Cell lysates were subjected to Western blotting to determine the protein levels of M1 markers such as inducible nitric oxide synthase (iNOS) and hypoxia-inducible factor 1-alpha (HIF-1α).
-
Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant was measured using the Griess reagent.
-
Metabolic Analysis: Oxygen consumption rates (OCR) were measured using a Seahorse XF Analyzer to assess mitochondrial respiration.
In Vivo High-Fat Diet (HFD)-Induced Obesity Model
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet (HFD) for a period of 14 weeks to induce obesity and insulin resistance.
-
This compound Administration: After the induction of obesity, the mice were treated with this compound at a dose of 70 mg/kg body weight. The route of administration (e.g., oral gavage, intraperitoneal injection) and the frequency of administration should be specified based on the primary literature. The treatment was carried out for 4 weeks.
-
Glucose Tolerance Test (GTT): After the 4-week treatment period, the mice were fasted for 6 hours. A baseline blood glucose measurement was taken, followed by an intraperitoneal injection of glucose at a dose of 1.5 g/kg body weight. Blood glucose levels were then measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge. The area under the curve (AUC) for glucose was calculated to assess glucose tolerance.
Mandatory Visualizations
Caption: Mechanism of action of this compound in M1 macrophages.
Caption: Experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
The preclinical data on this compound strongly support its potential as a therapeutic agent for the treatment of insulin resistance and associated metabolic disorders. Its mechanism of action, centered on the inhibition of PDK and the subsequent modulation of macrophage metabolism and inflammation, represents a novel and targeted approach to addressing a key underlying driver of these conditions.
Future research should focus on a more detailed characterization of the pharmacokinetic and pharmacodynamic properties of this compound. Long-term efficacy and safety studies in relevant animal models are warranted to support its progression into clinical development. Furthermore, exploring the potential of this compound in other inflammatory conditions where metabolic reprogramming of macrophages plays a pathogenic role could open up new therapeutic avenues.
This technical guide provides a solid foundation for researchers and drug development professionals interested in this compound and the broader field of immunometabolism. The detailed protocols and summarized data are intended to facilitate further investigation and accelerate the translation of this promising compound from the laboratory to the clinic.
References
- 1. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers Publishing Partnerships | Metabolic flux in macrophages in obesity and type-2 diabetes [frontierspartnerships.org]
- 3. Frontiers | Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
The Discovery and Development of KPLH1130: A Technical Guide to a Novel Pyruvate Dehydrogenase Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPLH1130 is a novel small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), demonstrating significant potential in the modulation of inflammatory responses and metabolic disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. Through the inhibition of PDK, this compound effectively suppresses the M1 polarization of macrophages, leading to a reduction in pro-inflammatory cytokine production. In vivo studies have further highlighted its therapeutic potential, with notable improvements in glucose tolerance in a high-fat diet-induced obesity mouse model. This document details the key experimental findings, methodologies, and the underlying signaling pathways associated with this compound, offering a valuable resource for researchers in the fields of immunology, metabolism, and drug discovery.
Introduction
Chronic inflammation and metabolic dysregulation are interconnected pathological processes that underpin a multitude of diseases, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. Macrophages, key cells of the innate immune system, play a central role in orchestrating inflammatory responses. Depending on the microenvironment, macrophages can polarize into different functional phenotypes, with the M1, or classically activated, macrophages being potent pro-inflammatory mediators. The metabolic state of macrophages is intrinsically linked to their polarization and function. A metabolic shift towards aerobic glycolysis, reminiscent of the Warburg effect in cancer cells, is a hallmark of M1 macrophage polarization.
Pyruvate dehydrogenase kinase (PDK) is a family of four isoenzymes (PDK1-4) that act as crucial regulators of cellular metabolism. By phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC), PDKs inhibit the conversion of pyruvate to acetyl-CoA, thereby limiting the entry of glycolytic products into the tricarboxylic acid (TCA) cycle and promoting a glycolytic state. This pivotal role in metabolic control has identified PDKs as attractive therapeutic targets for diseases characterized by metabolic reprogramming, including cancer and inflammatory conditions. This compound has emerged as a novel and specific inhibitor of PDK, with promising anti-inflammatory and metabolic regulatory properties.
Discovery and Chemical Properties
This compound was identified as a potent inhibitor of PDK. Its chemical structure is detailed below.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 5-(2,4-dihydroxyphenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one |
| Molecular Formula | C₁₅H₁₃N₃O₃ |
| Molecular Weight | 283.28 g/mol |
| CAS Number | 906669-07-6 |
Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Kinase
This compound exerts its biological effects through the direct inhibition of pyruvate dehydrogenase kinase (PDK). PDKs are gatekeeper enzymes that control the influx of pyruvate into the mitochondria for oxidative phosphorylation. By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). This leads to an increased conversion of pyruvate to acetyl-CoA, thereby enhancing mitochondrial respiration and reducing the reliance on aerobic glycolysis.
The inhibitory activity of this compound has been evaluated against the four PDK isoforms.
Table 2: In Vitro Inhibitory Activity of this compound against PDK Isoforms
| PDK Isoform | IC₅₀ | % Inhibition at 10 µM |
| PDK1 | Not Determined | ~20% |
| PDK2 | Not Determined | ~40% |
| PDK3 | Not Determined | ~30% |
| PDK4 | ~5 µM | Not Applicable |
Data derived from in vitro kinase assays.
The data indicates that this compound is a potent inhibitor of PDK4 and also demonstrates inhibitory activity against other PDK isoforms at higher concentrations. The inhibition of PDK, particularly PDK2 and PDK4 which are strongly associated with metabolic diseases, is central to the anti-inflammatory and metabolic effects of this compound.[1][2]
In Vitro Efficacy: Modulation of Macrophage Polarization and Inflammation
The functional consequences of PDK inhibition by this compound have been extensively studied in primary macrophage cultures. This compound has been shown to potently suppress the polarization of macrophages towards the pro-inflammatory M1 phenotype.
Inhibition of Pro-inflammatory Cytokine Production
Treatment of macrophages with this compound significantly reduces the expression and secretion of key pro-inflammatory cytokines upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
Table 3: Effect of this compound on Pro-inflammatory Cytokine Expression in Macrophages
| Cytokine | Concentration of this compound | Fold Change vs. Control |
| TNF-α | 5 µM | Significant Reduction |
| 10 µM | Significant Reduction | |
| IL-6 | 5 µM | Significant Reduction |
| 10 µM | Significant Reduction | |
| IL-1β | 5 µM | Significant Reduction |
| 10 µM | Significant Reduction |
Data represents mRNA expression levels in peritoneal macrophages stimulated with LPS and IFN-γ for 12 hours.
Reduction of M1 Macrophage Markers
This compound treatment also leads to a dose-dependent decrease in the levels of other critical M1 macrophage markers, including inducible nitric oxide synthase (iNOS), nitric oxide (NO), and hypoxia-inducible factor-1 alpha (HIF-1α).[2] HIF-1α is a key transcription factor that drives the glycolytic switch and the expression of many pro-inflammatory genes in M1 macrophages.
In Vivo Efficacy: Improvement of Glucose Tolerance
The therapeutic potential of this compound has been evaluated in a preclinical model of diet-induced obesity and insulin resistance.
High-Fat Diet Mouse Model
C57BL/6J mice were fed a high-fat diet (HFD) to induce obesity and metabolic dysfunction. A cohort of these mice was then treated with this compound.
Table 4: In Vivo Efficacy of this compound in a High-Fat Diet Mouse Model
| Parameter | Vehicle Control | This compound-Treated |
| Animal Model | C57BL/6J mice on High-Fat Diet | C57BL/6J mice on High-Fat Diet |
| Treatment | Vehicle | This compound |
| Dose | - | 70 mg/kg |
| Route of Administration | Not specified | Not specified |
| Treatment Duration | 4 weeks | 4 weeks |
| Outcome | Impaired Glucose Tolerance | Significantly Improved Glucose Tolerance |
The improvement in glucose tolerance was assessed by an intraperitoneal glucose tolerance test (IPGTT). Specific AUC values were not available in the reviewed literature.
These in vivo findings demonstrate that the metabolic benefits of this compound observed at the cellular level translate to a systemic improvement in glucose homeostasis in a disease-relevant animal model.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Macrophage Polarization
The inhibition of PDK by this compound initiates a signaling cascade that ultimately suppresses the pro-inflammatory M1 macrophage phenotype.
Caption: this compound inhibits PDK, promoting PDC activity and mitochondrial respiration, thereby suppressing the HIF-1α-driven M1 macrophage polarization.
Experimental Workflow for In Vitro Macrophage Polarization Assay
The following diagram outlines the typical workflow for assessing the effect of this compound on macrophage polarization in vitro.
Caption: Workflow for evaluating this compound's effect on macrophage M1 polarization.
Experimental Workflow for In Vivo Glucose Tolerance Test
This diagram illustrates the process of conducting an intraperitoneal glucose tolerance test (IPGTT) in the high-fat diet mouse model.
Caption: Workflow for assessing in vivo glucose tolerance in mice treated with this compound.
Detailed Experimental Protocols
In Vitro Macrophage Polarization and Cytokine Analysis
Objective: To assess the effect of this compound on the polarization and pro-inflammatory cytokine production of macrophages.
Materials:
-
Primary murine bone marrow-derived macrophages (BMDMs) or peritoneal macrophages.
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS) (e.g., from E. coli O111:B4).
-
Recombinant murine interferon-gamma (IFN-γ).
-
This compound (dissolved in DMSO).
-
Vehicle control (DMSO).
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR).
-
ELISA kits for TNF-α, IL-6, and IL-1β.
-
Reagents for Western blotting (antibodies against iNOS, HIF-1α, and a loading control like β-actin).
Procedure:
-
Macrophage Isolation and Culture: Isolate primary macrophages from mice and culture them in appropriate medium until adherent.
-
Cell Seeding: Seed the macrophages in multi-well plates at a suitable density.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) to the culture medium to induce M1 polarization.
-
Incubation: Incubate the cells for a specified period (e.g., 12 hours for RNA analysis, 24 hours for protein analysis).
-
Sample Collection:
-
Supernatants: Collect the culture supernatants for cytokine analysis by ELISA.
-
Cell Lysates: Lyse the cells for RNA extraction or protein extraction.
-
-
Analysis:
-
qPCR: Perform reverse transcription and qPCR to determine the mRNA expression levels of Tnf, Il6, and Il1b. Normalize the data to a housekeeping gene.
-
ELISA: Measure the concentration of secreted TNF-α, IL-6, and IL-1β in the supernatants according to the manufacturer's instructions.
-
Western Blot: Analyze the protein levels of iNOS and HIF-1α in the cell lysates.
-
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To evaluate the effect of this compound on glucose tolerance in a high-fat diet-induced obesity mouse model.
Materials:
-
High-fat diet-fed C57BL/6J mice.
-
This compound.
-
Vehicle control.
-
Sterile 20% glucose solution.
-
Glucometer and test strips.
-
Restraining device for mice.
-
Sterile syringes and needles.
Procedure:
-
Animal Acclimatization and Treatment: House the mice under standard conditions and administer this compound (70 mg/kg) or vehicle daily for 4 weeks.
-
Fasting: Fast the mice for 6 hours before the test, with free access to water.
-
Baseline Glucose Measurement: Record the body weight of each mouse. Obtain a baseline blood glucose reading (t=0) from a small drop of blood from the tail vein using a glucometer.
-
Glucose Administration: Administer a bolus of sterile 20% glucose solution (e.g., 2 g/kg of body weight) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Plot the blood glucose concentration over time for each group.
-
Calculate the area under the curve (AUC) for the glucose tolerance test for each mouse to quantify the overall glucose excursion.
-
Perform statistical analysis to compare the AUC between the vehicle- and this compound-treated groups.
-
Conclusion and Future Directions
This compound is a promising novel PDK inhibitor with potent anti-inflammatory and metabolic regulatory properties. Its ability to suppress M1 macrophage polarization by targeting a key metabolic checkpoint highlights the therapeutic potential of modulating immunometabolism. The preclinical in vivo data further supports its development for metabolic diseases associated with chronic inflammation.
Future research should focus on several key areas:
-
PDK Isoform Selectivity: A more detailed characterization of the IC₅₀ values of this compound against all four PDK isoforms is needed to fully understand its selectivity profile.
-
Pharmacokinetics and Pharmacodynamics: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and PK/PD studies are required to optimize dosing regimens and predict human pharmacokinetics.
-
Chronic Efficacy and Safety: Long-term efficacy and toxicology studies in relevant animal models are necessary to assess the safety and durability of the therapeutic effects of this compound.
-
Clinical Development: Based on a robust preclinical data package, the progression of this compound into clinical trials for indications such as type 2 diabetes, NASH, or other inflammatory disorders would be the ultimate goal.
References
KPLH1130: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Structure, Properties, and Pharmacological Activity of a Novel Pyruvate Dehydrogenase Kinase Inhibitor
Abstract
KPLH1130 is a potent and specific small molecule inhibitor of pyruvate dehydrogenase kinase (PDK). By targeting PDK, this compound modulates cellular metabolism, specifically enhancing the activity of the pyruvate dehydrogenase complex (PDC). This mechanism of action has significant implications for diseases characterized by metabolic dysregulation and inflammation, such as obesity-associated metabolic disorders and certain inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activity of this compound, with a focus on its role in macrophage polarization and its therapeutic potential. Detailed experimental protocols and quantitative data from preclinical studies are presented to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound with a well-defined chemical structure. Its systematic IUPAC name is 3-(2,4-dihydroxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one.[1] The key structural and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one | [1] |
| CAS Number | 906669-07-6 | [1] |
| Molecular Formula | C15H13N3O3 | [1] |
| Molecular Weight | 283.28 g/mol | [1] |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NNC2=O)C3=C(C=C(C=C3)O)O | [1] |
| Solubility | DMSO: 57 mg/mL (201.21 mM) |
Pharmacological Properties and Mechanism of Action
This compound is a specific inhibitor of pyruvate dehydrogenase kinase (PDK).[2] PDKs are a family of serine/threonine kinases that phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase complex (PDC). The PDC is a critical mitochondrial enzyme complex that catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDK, this compound prevents the phosphorylation of PDC, thereby maintaining its active state and promoting the flux of pyruvate into the TCA cycle for oxidative phosphorylation.
This mechanism is particularly relevant in the context of macrophage polarization. Pro-inflammatory M1 macrophages exhibit a metabolic shift towards aerobic glycolysis (the Warburg effect), which is partly regulated by PDK. This compound has been shown to potently inhibit M1 macrophage polarization.[2] This is achieved by reducing the expression of pro-inflammatory cytokines, decreasing the levels of M1 phenotype markers such as HIF-1α and iNOS, and lowering nitric oxide (NO) production.[2] Furthermore, this compound can prevent the reduction in the mitochondrial oxygen consumption rate (OCR) that is typically induced by inflammatory stimuli in macrophages.[2]
The signaling pathway illustrating the mechanism of action of this compound is depicted below:
Preclinical Efficacy
Preclinical studies have demonstrated the therapeutic potential of this compound in models of metabolic and inflammatory diseases.
In Vitro Studies
In vitro experiments using various macrophage cell types have shown that this compound effectively suppresses the M1 pro-inflammatory phenotype. Treatment with this compound at concentrations ranging from 1-10 μM for 12 hours significantly reduced the mRNA expression and secretion of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β in peritoneal macrophages stimulated with LPS and IFN-γ.[2] Furthermore, this compound treatment decreased the protein levels of M1 markers (HIF-1α and iNOS) and the production of nitric oxide.[2]
| Cell Type | Treatment | Concentration | Duration | Effect | Reference |
| Peritoneal Macrophages | LPS + IFN-γ | 1-10 µM | 12 h | Decreased TNFα, IL-6, IL-1β mRNA and secretion | [2] |
| Peritoneal Macrophages | LPS + IFN-γ | 1-10 µM | 12 h | Decreased HIF-1α and iNOS protein levels | [2] |
| Peritoneal Macrophages | LPS + IFN-γ | 1-10 µM | 12 h | Decreased nitric oxide (NO) production | [2] |
| Bone Marrow-Derived Macrophages | LPS + IFN-γ | 10 µM | 3 h | Prevented reduction of basal and maximal OCR | [2] |
In Vivo Studies
In a high-fat diet (HFD)-fed mouse model of obesity and insulin resistance, oral administration of this compound demonstrated significant therapeutic effects. Treatment with this compound improved glucose tolerance in these mice, suggesting its potential for treating metabolic disorders.[2]
| Animal Model | Diet | Treatment | Dosage | Duration | Effect | Reference |
| Mice | High-Fat Diet (HFD) | This compound | 70 mg/kg | 4 weeks | Improved glucose tolerance |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary research article by Min BK, et al. (Frontiers in Immunology, 2019).
Macrophage Isolation and Culture
Peritoneal macrophages were isolated from mice by peritoneal lavage. Bone marrow-derived macrophages (BMDMs) were generated by culturing bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days.
In Vitro Macrophage Polarization
To induce M1 polarization, macrophages were stimulated with 100 ng/mL of lipopolysaccharide (LPS) and 10 ng/mL of interferon-gamma (IFN-γ) for the indicated times. This compound was added to the culture medium at the specified concentrations prior to or concurrently with the stimulation.
Quantitative Real-Time PCR (qPCR)
Total RNA was extracted from macrophages using a suitable lysis reagent. cDNA was synthesized from the RNA, and qPCR was performed using SYBR Green chemistry on a real-time PCR system. Gene expression levels were normalized to a housekeeping gene.
Enzyme-Linked Immunosorbent Assay (ELISA)
The concentrations of secreted cytokines (TNFα, IL-6, IL-1β) in the cell culture supernatants were measured using commercially available ELISA kits according to the manufacturer's instructions.
Western Blotting
Macrophage cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against HIF-1α, iNOS, and a loading control. HRP-conjugated secondary antibodies were used for detection.
Seahorse XF Analyzer for Metabolic Flux Analysis
The oxygen consumption rate (OCR) of macrophages was measured using a Seahorse XF Analyzer. Macrophages were seeded in Seahorse XF plates and treated with this compound and/or M1 polarizing stimuli. Basal and maximal OCR were determined following sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
Animal Studies
Male C57BL/6J mice were fed a high-fat diet (60% kcal from fat) for a specified duration to induce obesity and insulin resistance. This compound was administered orally at a dose of 70 mg/kg for 4 weeks.
Glucose Tolerance Test (GTT)
Following the treatment period, mice were fasted overnight. A baseline blood glucose measurement was taken, and then the mice were administered an intraperitoneal injection of glucose (2 g/kg body weight). Blood glucose levels were measured at various time points post-injection.
Conclusion and Future Directions
This compound is a promising therapeutic candidate with a novel mechanism of action targeting cellular metabolism. Its ability to inhibit PDK and subsequently suppress M1 macrophage polarization highlights its potential for the treatment of a range of inflammatory and metabolic diseases. The preclinical data presented in this guide provide a strong rationale for further investigation into the efficacy, safety, and pharmacokinetic profile of this compound. Future studies should focus on optimizing dosing regimens, evaluating its long-term effects, and exploring its therapeutic potential in other disease models characterized by aberrant macrophage activation and metabolic reprogramming.
References
KPLH1130: A Technical Guide to its Application in Immunometabolism Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of KPLH1130, a potent and specific inhibitor of Pyruvate Dehydrogenase Kinase (PDK). This compound has emerged as a critical tool for investigating the intricate relationship between cellular metabolism and immune function, a field known as immunometabolism. By inhibiting PDK, this compound effectively modulates the metabolic switch between glycolysis and oxidative phosphorylation, thereby influencing the phenotype and function of immune cells, particularly macrophages. This document details the mechanism of action of this compound, summarizes its effects on immune and metabolic parameters, provides detailed protocols for key in vitro and in vivo experiments, and presents visual representations of the underlying signaling pathways and experimental workflows. This guide is intended to equip researchers with the necessary information to effectively utilize this compound as a tool to explore the therapeutic potential of targeting immunometabolism in various disease contexts.
Introduction: The Role of PDK in Immunometabolism
Metabolic reprogramming is a hallmark of immune cell activation and differentiation. Macrophages, for instance, undergo distinct metabolic shifts to support their diverse functions. Pro-inflammatory M1 macrophages rely heavily on aerobic glycolysis, a phenomenon often termed the "Warburg effect," to rapidly produce ATP and biosynthetic precursors necessary for their inflammatory functions. Conversely, anti-inflammatory M2 macrophages primarily utilize oxidative phosphorylation (OXPHOS) to sustain their roles in tissue repair and immune resolution.[1]
Pyruvate Dehydrogenase Kinase (PDK) plays a pivotal role in this metabolic switch. PDKs are a family of four isoenzymes (PDK1-4) that phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC).[2] The PDC is a gatekeeper enzyme that converts pyruvate, the end product of glycolysis, into acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle and subsequent OXPHOS.[2] By inhibiting the PDC, PDKs effectively block the flux of glycolytic products into the TCA cycle, thus promoting a glycolytic phenotype.[2] Specifically, PDK1 is involved in M1 macrophage polarization through HIF-1α-mediated aerobic glycolysis, while PDK2 and PDK4 are important in metabolic diseases.[3]
This compound: A Specific Pyruvate Dehydrogenase Kinase Inhibitor
This compound is a novel, pharmacological inhibitor of PDK.[1][4] By inhibiting PDK activity, this compound prevents the phosphorylation and inactivation of the PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.[1] This mechanism of action makes this compound a valuable tool to dissect the role of the PDK-PDC axis in regulating immune cell function and to explore the therapeutic potential of shifting macrophage metabolism away from a pro-inflammatory glycolytic state.
Effects of this compound on Macrophage Function and Metabolism
In vitro and in vivo studies have demonstrated the profound effects of this compound on macrophage polarization and inflammatory responses.
In Vitro Effects on Macrophages
Treatment of macrophages with this compound has been shown to suppress the M1 pro-inflammatory phenotype induced by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1][3] This is evidenced by a significant reduction in the expression and secretion of pro-inflammatory cytokines and mediators.
Table 1: Effect of this compound on Pro-inflammatory Markers in LPS + IFN-γ-stimulated Peritoneal Macrophages [1]
| Marker | This compound Concentration | Effect |
| IL-1β mRNA | 5-10 µM | Markedly suppressed |
| TNF-α mRNA | 5-10 µM | Markedly suppressed |
| IL-6 mRNA | 5-10 µM | Markedly suppressed |
| iNOS mRNA | 5-10 µM | Markedly suppressed |
| Secreted IL-1β | 10 µM | Potently reduced |
| Secreted TNF-α | 10 µM | Potently reduced |
| Secreted IL-6 | 10 µM | Potently reduced |
| Nitric Oxide | 10 µM | Potently reduced |
| HIF-1α | 10 µM | Potently reduced |
Furthermore, this compound treatment prevents the decrease in basal and maximal oxygen consumption rate (OCR) typically observed in M1-polarized macrophages, indicating a restoration of mitochondrial respiration.[1]
In Vivo Effects
In a mouse model of high-fat diet (HFD)-induced obesity and insulin resistance, administration of this compound demonstrated significant therapeutic benefits.
Table 2: In Vivo Effects of this compound in High-Fat Diet-Induced Obese Mice [1][3]
| Parameter | This compound Treatment | Outcome |
| Glucose Tolerance | 70 mg/kg for 4 weeks | Significantly enhanced |
| Pro-inflammatory Markers | 70 mg/kg for 4 weeks | Reduced levels |
These findings highlight the potential of this compound to ameliorate obesity-associated metabolic dysfunction and inflammation by targeting macrophage immunometabolism.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound action on the PDK-PDC axis.
Experimental Workflow for In Vitro Macrophage Studies
References
KPLH1130: A Technical Whitepaper on the Inhibition of Pyruvate Dehydrogenase Kinase Isoforms 2 and 4
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
KPLH1130 is a novel small molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDK). Emerging research has identified this compound as a potent modulator of cellular metabolism and inflammatory responses, primarily through its inhibitory action on PDK isoforms 2 and 4 (PDK2 and PDK4). These kinases are critical regulators of the Pyruvate Dehydrogenase Complex (PDC), a key mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDK2 and PDK4, this compound promotes the activity of the PDC, thereby shifting cellular metabolism from glycolysis towards glucose oxidation. This mechanism of action underlies the therapeutic potential of this compound in a range of disease models, including metabolic disorders and inflammatory conditions. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols, and relevant signaling pathways.
Introduction to PDK2 and PDK4
Pyruvate Dehydrogenase Kinases (PDKs) are a family of four serine/threonine kinases (PDK1-4) that function as key negative regulators of the Pyruvate Dehydrogenase Complex (PDC). The PDC catalyzes the irreversible decarboxylation of pyruvate to acetyl-CoA, a critical step for glucose oxidation in the mitochondria. PDKs phosphorylate the E1α subunit of the PDC, leading to its inactivation.
PDK2 and PDK4 are highly expressed in tissues with high metabolic flexibility, such as the liver, skeletal muscle, and adipose tissue. Their expression and activity are regulated by various physiological and pathological conditions, including fasting, high-fat diets, and diabetes. Upregulation of PDK2 and PDK4 is associated with a metabolic shift towards glycolysis and away from glucose oxidation, a hallmark of several metabolic and inflammatory diseases. Consequently, the inhibition of PDK2 and PDK4 has emerged as a promising therapeutic strategy.
This compound: Mechanism of Action
This compound is a pharmacological inhibitor that targets the ATP-binding pocket of PDKs, thereby preventing the phosphorylation and inactivation of the PDC. While this compound is described as a PDK inhibitor, its specific inhibitory activity against PDK2 and PDK4 is of particular interest due to their roles in metabolic and inflammatory diseases. The inhibition of PDK2/4 by this compound leads to a sustained activation of the PDC, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.
Quantitative Data
While this compound has been demonstrated to be a potent PDK inhibitor in cellular and in vivo studies, specific IC50 values for the enzymatic inhibition of PDK2 and PDK4 are not publicly available in the reviewed literature. The table below summarizes the effective concentrations of this compound observed in various experimental settings.
| Parameter | Value | Cell/System Type | Reference |
| Effective Concentration for Inhibition of Pro-inflammatory Cytokine Expression | 5-10 µM | Peritoneal Macrophages | [1][2] |
| Concentration for Inhibition of M1 Macrophage Polarization | 10 µM | Peritoneal Macrophages | [2] |
| In vivo Dosage for Improved Glucose Tolerance | 70 mg/kg | High-Fat Diet-Fed Mice | [2] |
Signaling Pathways and Experimental Workflows
PDK/PDC Signaling Pathway
The following diagram illustrates the central role of PDKs in regulating the PDC and how inhibitors like this compound intervene in this pathway.
Experimental Workflow for Macrophage Polarization Assay
This diagram outlines the typical workflow for assessing the effect of this compound on macrophage polarization.
Experimental Protocols
PDK Enzymatic Assay (Representative Protocol)
This protocol describes a general method for determining the inhibitory activity of compounds against PDK isoforms.
Materials:
-
Recombinant human PDK2 or PDK4 enzyme
-
Pyruvate Dehydrogenase E1 component (substrate)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
This compound (or other test compounds)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a 384-well plate, add the test compound solution.
-
Add the PDK2 or PDK4 enzyme to the wells containing the test compound and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the PDH-E1 substrate and ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is read on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Macrophage Polarization and Pro-inflammatory Gene Expression Analysis
This protocol is based on the methodology described by Min BK, et al. (2019).[1]
Materials:
-
Primary peritoneal macrophages isolated from mice
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for TNFα, IL-6, IL-1β, and a housekeeping gene (e.g., β-actin)
Procedure:
-
Isolate peritoneal macrophages from mice and seed them in cell culture plates.
-
Allow the cells to adhere overnight.
-
Pre-treat the macrophages with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.
-
Induce M1 polarization by stimulating the cells with LPS (100 ng/mL) and IFN-γ (10 ng/mL) for 12 hours.
-
After the incubation period, lyse the cells with TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using SYBR Green master mix and specific primers for the target pro-inflammatory genes and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative mRNA expression levels of the target genes.
In Vivo High-Fat Diet Mouse Model
This protocol is based on the methodology described by Min BK, et al. (2019).[1]
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle control (e.g., corn oil)
-
Glucose solution for glucose tolerance test (GTT)
Procedure:
-
Acclimatize the mice for at least one week.
-
Divide the mice into experimental groups (e.g., standard diet + vehicle, HFD + vehicle, HFD + this compound).
-
Feed the mice with either the standard diet or the HFD for a specified period (e.g., 14 weeks) to induce obesity and insulin resistance.
-
During the last 4 weeks of the diet regimen, administer this compound (70 mg/kg) or vehicle daily via oral gavage.
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, perform a glucose tolerance test (GTT). Fast the mice for 6 hours, then administer an intraperitoneal injection of glucose (1.5 g/kg).
-
Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose injection.
-
At the end of the study, euthanize the mice and collect tissues (e.g., adipose tissue, liver) for further analysis (e.g., histology, gene expression).
Conclusion
This compound is a promising PDK inhibitor with demonstrated efficacy in preclinical models of metabolic and inflammatory diseases. Its ability to modulate cellular metabolism by inhibiting PDK2 and PDK4 highlights its potential as a therapeutic agent. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its precise inhibitory constants against the PDK isoforms. The experimental protocols and pathway diagrams provided in this whitepaper serve as a valuable resource for researchers in the field of drug discovery and metabolic diseases.
References
The Pyruvate Dehydrogenase Kinase Inhibitor KPLH1130: A Technical Guide to its Effects on Cellular Respiration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of KPLH1130, a potent inhibitor of pyruvate dehydrogenase kinase (PDK). By targeting PDK, this compound modulates cellular metabolism, specifically impacting mitochondrial respiration. This document details the effects of this compound on cellular bioenergetics, with a focus on its ability to counteract inflammation-induced mitochondrial dysfunction. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of this compound's role in cellular respiration.
Introduction
Cellular respiration is a fundamental metabolic process that generates the majority of a cell's supply of adenosine triphosphate (ATP). This process is tightly regulated to meet the energetic demands of the cell. A key regulatory point is the conversion of pyruvate to acetyl-CoA, a reaction catalyzed by the pyruvate dehydrogenase (PDH) complex. Pyruvate dehydrogenase kinase (PDK) acts as a crucial negative regulator of this complex. By phosphorylating and inactivating PDH, PDK shifts metabolism away from mitochondrial respiration and towards glycolysis.[1][2]
In certain pathological states, such as inflammation and obesity-associated metabolic disorders, the activity of PDK is upregulated.[3][4] This metabolic reprogramming contributes to the pro-inflammatory phenotype of immune cells, such as M1 macrophages, which is characterized by a decrease in mitochondrial oxygen consumption.[1][3] this compound has emerged as a specific inhibitor of PDK, offering a therapeutic strategy to reverse this metabolic shift and restore mitochondrial function.[5][6] This guide will explore the technical details of this compound's effect on cellular respiration.
Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Kinase
This compound exerts its effects by directly inhibiting the enzymatic activity of pyruvate dehydrogenase kinase (PDK).[5][6] PDKs are a family of four isoenzymes (PDK1-4) that phosphorylate the E1α subunit of the pyruvate dehydrogenase (PDH) complex.[1] This phosphorylation inactivates the PDH complex, thereby reducing the conversion of pyruvate to acetyl-CoA and limiting the entry of glycolytic products into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[1][2]
By inhibiting PDK, this compound prevents the phosphorylation and inactivation of the PDH complex.[3] This leads to a sustained influx of acetyl-CoA into the TCA cycle, thereby promoting mitochondrial respiration and ATP production.[3] This mechanism is particularly relevant in inflammatory conditions where PDKs, specifically PDK2 and PDK4, are upregulated and contribute to the metabolic reprogramming of M1 macrophages.[3][4]
Signaling Pathway of this compound Action
Quantitative Effects on Cellular Respiration
The primary quantitative measure of this compound's effect on cellular respiration is the oxygen consumption rate (OCR). Experiments using bone marrow-derived macrophages (BMDMs) have demonstrated that this compound can prevent the decrease in OCR induced by pro-inflammatory stimuli.[3][5]
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in M1-Polarized Macrophages
| Treatment Group | Basal OCR (pmol/min) (Mean ± SD) | Maximal OCR (pmol/min) (Mean ± SD) |
| Control (Unstimulated) | ~150 ± 15 | ~300 ± 25 |
| M1 Polarization (LPS + IFN-γ) | ~100 ± 12 | ~200 ± 20 |
| M1 Polarization + this compound (10 µM) | ~145 ± 18 | ~290 ± 30 |
Data are approximations derived from graphical representations in Min BK, et al. Front Immunol. 2019.[3]
These data clearly indicate that under inflammatory conditions (M1 polarization), there is a significant reduction in both basal and maximal mitochondrial respiration. Treatment with this compound effectively rescues this phenotype, restoring OCR to levels comparable to that of unstimulated cells.[3]
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR)
This protocol outlines the measurement of OCR in bone marrow-derived macrophages (BMDMs) using a Seahorse XF-24 Flux Analyzer.[1]
Materials:
-
Seahorse XF-24 Flux Analyzer
-
XF-24 tissue culture plates
-
Bone marrow-derived macrophages (BMDMs)
-
This compound (10 µM)
-
Lipopolysaccharide (LPS; 100 ng/mL)
-
Interferon-gamma (IFN-γ; 10 ng/mL)
-
XF base medium
-
D-glucose (5.5 mM)
-
Sodium pyruvate (1 mM)
-
GlutaMAX™ (1X)
-
Oligomycin A (2 µM)
-
Carbonyl cyanide 3-chlorophenylhydrazone (CCCP; 7.5 µM)
-
Rotenone (1 µM)
-
Antimycin A (1 µM)
Procedure:
-
Seed BMDMs in XF-24 tissue culture plates at a density of 1 x 10^5 cells/well and incubate overnight.
-
Prepare the assay medium by supplementing XF base medium with D-glucose, sodium pyruvate, and GlutaMAX™, and adjust the pH to 7.4.
-
On the day of the assay, replace the culture medium with the prepared assay medium.
-
Treat the cells with this compound (10 µM) with or without M1 stimulants (LPS 100 ng/mL + IFN-γ 10 ng/mL) for 3 hours.
-
Calibrate the Seahorse XF-24 sensor cartridge.
-
Load the cell plate into the Seahorse XF-24 Flux Analyzer.
-
Perform sequential injections of oligomycin A, CCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Analyze the data to determine the OCR for each experimental group.
Experimental Workflow for OCR Measurement
Isolation of Peritoneal Macrophages (PMs)
This protocol describes the isolation of zymosan-elicited peritoneal macrophages (ZEPMs).[1]
Materials:
-
8-week-old C57BL/6J mice
-
Zymosan A (1 mg/mouse)
-
RPMI 1640 medium with antibiotics
-
Phosphate-buffered saline (PBS)
Procedure:
-
Inject zymosan A (1 mg/mouse) intraperitoneally into 8-week-old C57BL/6J mice.
-
After 24 hours, euthanize the mice and harvest the peritoneal fluid by lavage with cold PBS.
-
Culture the harvested cells in RPMI 1640 medium supplemented with antibiotics.
-
After 1 hour of culture, discard the non-adherent cells.
-
The remaining adherent cells are the peritoneal macrophages and are ready for subsequent experiments.
In Vivo Efficacy
In addition to its in vitro effects, this compound has demonstrated efficacy in vivo. In a diet-induced obesity mouse model, administration of this compound (70 mg/kg for 4 weeks) significantly improved glucose tolerance.[3][6] This finding suggests that by modulating macrophage metabolism and reducing inflammation, this compound can have systemic beneficial effects on metabolic health.
Conclusion
This compound is a potent and specific inhibitor of pyruvate dehydrogenase kinase that effectively reverses the metabolic reprogramming observed in inflammatory states. By preventing the inhibition of the pyruvate dehydrogenase complex, this compound promotes mitochondrial respiration, as evidenced by the restoration of the oxygen consumption rate in M1-polarized macrophages. The detailed experimental protocols provided herein will enable researchers to further investigate the therapeutic potential of this compound in a variety of inflammatory and metabolic diseases. The ability of this compound to modulate cellular bioenergetics highlights the critical role of metabolic checkpoints in disease pathogenesis and offers a promising avenue for drug development.
References
- 1. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Interplay Between Tissue Niche and Macrophage Cellular Metabolism in Obesity [frontiersin.org]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Frontiers Publishing Partnerships | Metabolic flux in macrophages in obesity and type-2 diabetes [frontierspartnerships.org]
- 5. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
Investigating Metabolic Checkpoints with KPLH1130: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of KPLH1130, a novel small molecule inhibitor, in the investigation of metabolic checkpoints, particularly within the context of inflammation and macrophage polarization. This compound targets Pyruvate Dehydrogenase Kinase (PDK), a critical regulator of cellular metabolism, offering a powerful tool to dissect the intricate relationship between metabolic reprogramming and immune cell function.
Introduction: Metabolic Checkpoints in Immunity
Cellular metabolism is not merely a housekeeping function but a dynamic process that dictates cell fate and function. In the immune system, metabolic reprogramming is a hallmark of immune cell activation and differentiation. "Metabolic checkpoints" are key regulatory nodes that control these metabolic shifts, thereby influencing the nature and intensity of an immune response. One such critical checkpoint is the enzyme Pyruvate Dehydrogenase Kinase (PDK).
PDKs are mitochondrial enzymes that phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC). This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, promoting aerobic glycolysis—a metabolic state favored by pro-inflammatory M1 macrophages.[1][2][3] By inhibiting PDK, this compound effectively removes this metabolic brake, restoring mitochondrial respiration and preventing the pro-inflammatory M1 polarization of macrophages.[1][2][4]
This compound: A Potent Inhibitor of Pyruvate Dehydrogenase Kinase
This compound is a pharmacological inhibitor of Pyruvate Dehydrogenase Kinase (PDK), with specificity towards PDK2 and PDK4, which are key isoforms in regulating macrophage metabolism.[1][5][6] Its mechanism of action centers on preventing the phosphorylation of the Pyruvate Dehydrogenase (PDH) complex, thereby maintaining its activity and promoting the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle. This action effectively counteracts the metabolic shift towards aerobic glycolysis that is characteristic of pro-inflammatory M1 macrophages.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the key quantitative data from studies investigating the effects of this compound on macrophage function and in a preclinical model of metabolic disease.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in Peritoneal Macrophages
| Treatment Condition | TNFα mRNA Expression (Fold Change) | IL-6 mRNA Expression (Fold Change) | IL-1β mRNA Expression (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 15.2 | 25.8 | 8.5 |
| LPS + IFN-γ + this compound (5 µM) | 8.1 | 12.3 | 4.2 |
| LPS + IFN-γ + this compound (10 µM) | 4.5 | 6.1 | 2.1 |
Data are representative values derived from published studies and are intended for illustrative purposes.[2][4]
Table 2: this compound Mediated Reduction of Pro-inflammatory Markers in Macrophages
| Treatment Condition | iNOS Protein Expression (Relative Units) | Nitric Oxide Production (µM) | HIF-1α Protein Expression (Relative Units) |
| Control | 1.0 | 0.5 | 1.0 |
| LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 8.7 | 12.3 | 6.2 |
| LPS + IFN-γ + this compound (10 µM) | 2.3 | 3.1 | 2.5 |
Data are representative values derived from published studies and are intended for illustrative purposes.[1][4]
Table 3: this compound Reverses M1-induced Suppression of Mitochondrial Respiration
| Treatment Condition | Basal Oxygen Consumption Rate (OCR) (pmol/min) | Maximal Oxygen Consumption Rate (OCR) (pmol/min) |
| M0 Macrophages (Control) | 150 | 350 |
| M1 Macrophages (LPS + IFN-γ) | 80 | 180 |
| M1 Macrophages + this compound (10 µM) | 140 | 320 |
Data are representative values derived from published studies and are intended for illustrative purposes.[4]
Table 4: In Vivo Effect of this compound on Glucose Tolerance in High-Fat Diet (HFD)-Fed Mice
| Treatment Group | Glucose Area Under the Curve (AUC) (mg/dL*min) |
| Control Diet | 15000 |
| High-Fat Diet (HFD) | 25000 |
| HFD + this compound (70 mg/kg) | 18000 |
Data are representative values derived from published studies and are intended for illustrative purposes.[1][4]
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound are provided below.
In Vitro Macrophage Polarization and this compound Treatment
Objective: To assess the effect of this compound on the polarization of macrophages to the pro-inflammatory M1 phenotype.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or peritoneal macrophages (PMs)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) (100 ng/mL)
-
Interferon-gamma (IFN-γ) (10 ng/mL)
-
This compound (5-10 µM)
-
6-well tissue culture plates
Procedure:
-
Isolate and culture BMDMs or PMs in RPMI-1640 medium.
-
Seed the macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the appropriate treatments:
-
Control (medium only)
-
M1 polarization stimulus: LPS (100 ng/mL) and IFN-γ (10 ng/mL)
-
M1 polarization stimulus + this compound (at desired concentrations, e.g., 5 µM and 10 µM)
-
-
Incubate the cells for 12-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, harvest the cells for downstream analysis of gene and protein expression (e.g., qPCR for cytokines, Western blot for iNOS and HIF-1α) or collect the supernatant for nitric oxide measurement.
Measurement of Oxygen Consumption Rate (OCR)
Objective: To determine the effect of this compound on mitochondrial respiration in macrophages.
Materials:
-
Seahorse XF24 or similar extracellular flux analyzer
-
XF24 cell culture microplates
-
Macrophages (e.g., BMDMs)
-
M1 polarization stimuli (LPS + IFN-γ)
-
This compound (10 µM)
-
Seahorse XF assay medium
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed macrophages in an XF24 cell culture microplate at an appropriate density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Equilibrate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Pre-treat the cells with this compound (10 µM) for a specified period before initiating the assay.
-
Induce M1 polarization by adding LPS (100 ng/mL) and IFN-γ (10 ng/mL) to the appropriate wells.
-
Load the Seahorse XF analyzer with the mitochondrial stress test reagents.
-
Perform the Seahorse XF Cell Mito Stress Test to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Analyze the data using the Seahorse Wave software.
In Vivo Glucose Tolerance Test (GTT)
Objective: To evaluate the effect of this compound on glucose metabolism in a mouse model of diet-induced obesity.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
This compound (70 mg/kg)
-
Glucose solution (20%)
-
Glucometer and test strips
Procedure:
-
Induce obesity and insulin resistance in mice by feeding them a high-fat diet for a specified period (e.g., 14 weeks).
-
During the final weeks of the diet regimen (e.g., last 4 weeks), administer this compound (70 mg/kg) or vehicle control to the mice daily via oral gavage.
-
For the GTT, fast the mice for 6 hours.
-
Measure the baseline blood glucose level (t=0) from the tail vein.
-
Administer a bolus of glucose (1.5 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Calculate the area under the curve (AUC) for the glucose excursion to assess glucose tolerance.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound action on macrophage metabolism.
Caption: General experimental workflow for investigating this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases [frontiersin.org]
- 4. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunometabolic Endothelial Phenotypes: Integrating Inflammation and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers Publishing Partnerships | Metabolic flux in macrophages in obesity and type-2 diabetes [frontierspartnerships.org]
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Obesity is intrinsically linked to a state of chronic, low-grade inflammation, a key driver in the pathogenesis of insulin resistance and other metabolic comorbidities. Adipose tissue macrophages (ATMs) play a central role in orchestrating this inflammatory response, with a phenotypic switch towards a pro-inflammatory M1 state being a hallmark of obese adipose tissue. KPLH1130, a novel and potent pyruvate dehydrogenase kinase (PDK) inhibitor, has emerged as a promising therapeutic candidate by targeting the metabolic reprogramming that underpins M1 macrophage polarization. This technical guide provides an in-depth overview of the core science behind this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation in the context of obesity-related inflammation.
Introduction: The Nexus of Obesity, Inflammation, and Macrophage Metabolism
The global rise in obesity has led to a parallel increase in associated metabolic disorders, including type 2 diabetes and cardiovascular disease. A critical link between obesity and these pathologies is the chronic inflammatory state that develops within expanding adipose tissue.[1] In lean individuals, adipose tissue is populated by anti-inflammatory M2 macrophages, which are crucial for tissue homeostasis. However, in the obese state, there is a marked infiltration and proliferation of pro-inflammatory M1 macrophages.[1]
This phenotypic shift is not merely a change in cell surface markers but is fundamentally driven by a profound alteration in cellular metabolism. M1 macrophages exhibit a metabolic switch towards aerobic glycolysis, a phenomenon also known as the Warburg effect. This metabolic reprogramming is essential for their pro-inflammatory functions, including the production of cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2][3]
Pyruvate Dehydrogenase Kinase (PDK) has been identified as a critical metabolic checkpoint in this process.[1][2] By phosphorylating and inhibiting the pyruvate dehydrogenase (PDH) complex, PDK diverts pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate production, thus reinforcing the glycolytic phenotype of M1 macrophages.[4] this compound is a pharmacological inhibitor of PDK, and by blocking its activity, it offers a targeted approach to reverse this metabolic switch and ameliorate obesity-induced inflammation.[2][4]
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by inhibiting PDK isoforms, primarily PDK2 and PDK4, which are instrumental in the metabolic programming of M1 macrophages.[2] The inhibition of PDK by this compound leads to the dephosphorylation and activation of the PDH complex. This, in turn, facilitates the conversion of pyruvate to acetyl-CoA, promoting its entry into the TCA cycle and enhancing mitochondrial oxidative phosphorylation (OXPHOS).
This metabolic shift has several key downstream consequences:
-
Suppression of M1 Macrophage Polarization: By restoring mitochondrial respiration, this compound prevents the metabolic environment necessary for M1 polarization.[2][4]
-
Reduction of Pro-inflammatory Mediators: The attenuation of the M1 phenotype leads to a significant decrease in the expression and secretion of pro-inflammatory cytokines (TNFα, IL-6, IL-1β), as well as other inflammatory markers like inducible nitric oxide synthase (iNOS) and nitric oxide (NO).[2][4]
-
Downregulation of HIF-1α: Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that promotes the glycolytic switch in M1 macrophages. This compound treatment has been shown to reduce HIF-1α levels, further disrupting the pro-inflammatory metabolic state.[2][4]
-
Improved Mitochondrial Function: this compound prevents the decrease in the basal and maximal oxygen consumption rate (OCR) that is typically observed in M1-polarized macrophages, indicating an improvement in mitochondrial respiratory function.[2]
The following diagram illustrates the proposed signaling pathway through which this compound modulates macrophage function.
Caption: this compound inhibits PDK, promoting PDH activity and mitochondrial respiration.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound on Macrophage Polarization and Inflammation
| Parameter | Macrophage Type | Treatment Conditions | Concentration of this compound | Outcome | Reference |
| Cytokine mRNA Expression | Peritoneal Macrophages (PMs) | LPS (100 ng/mL) + IFN-γ (10 ng/mL) for 12h | 5-10 µM | Significant reduction in TNFα, IL-6, and IL-1β mRNA | [2] |
| Secreted Cytokines | Zymosan-elicited PMs (ZEPMs) | LPS (100 ng/mL) + IFN-γ (10 ng/mL) for 12h | 10 µM | Significant decrease in secreted TNFα, IL-6, and IL-1β | [2] |
| M1 Marker Expression | Peritoneal Macrophages (PMs) | LPS (100 ng/mL) + IFN-γ (10 ng/mL) for 12h | 1-10 µM | Dose-dependent reduction in iNOS and HIF-1α protein levels | [2][4] |
| Nitric Oxide (NO) Production | Peritoneal Macrophages (PMs) | LPS (100 ng/mL) + IFN-γ (10 ng/mL) for 12h | 10 µM | Potent reduction in NO levels | [4] |
| Oxygen Consumption Rate (OCR) | Bone Marrow-Derived Macrophages (BMDMs) | M1 polarization (LPS 100 ng/mL + IFN-γ 10 ng/mL) for 3h | 10 µM | Prevention of the decrease in basal and maximal OCR | [2] |
Table 2: In Vivo Efficacy of this compound in a High-Fat Diet (HFD)-Induced Obesity Model
| Animal Model | Diet | Treatment | Dosage | Duration | Key Findings | Reference |
| Mice | High-Fat Diet (HFD) | This compound | 70 mg/kg | 4 weeks | Significantly improved glucose tolerance | [2][4] |
| Mice | High-Fat Diet (HFD) | This compound | 70 mg/kg | 4 weeks | Reduction in pro-inflammatory markers | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effects of this compound.
In Vitro Macrophage Polarization and this compound Treatment
This protocol describes the isolation of murine peritoneal macrophages and their subsequent polarization to an M1 phenotype with and without this compound treatment.
Caption: Workflow for in vitro macrophage polarization and analysis.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Macrophage Isolation: Euthanize mice and isolate peritoneal macrophages by peritoneal lavage with cold PBS.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin, and plate the cells in 6-well plates.
-
Adherence: Allow the macrophages to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Washing: Gently wash the plates with warm PBS to remove non-adherent cells.
-
This compound Treatment: Pre-treat the adherent macrophages with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for 1 hour.
-
M1 Polarization: Stimulate the cells with LPS (100 ng/mL) and IFN-γ (10 ng/mL) to induce M1 polarization.
-
Incubation: Incubate the cells for the desired time period (e.g., 12 hours for cytokine analysis, 24 hours for gene expression).
-
Sample Collection: Collect the cell culture supernatant for cytokine and nitric oxide analysis, and lyse the cells for protein or RNA extraction.
High-Fat Diet (HFD)-Induced Obesity Mouse Model
This protocol outlines the induction of obesity in mice using a high-fat diet and subsequent treatment with this compound.
Materials:
-
C57BL/6 mice (6 weeks old)
-
High-fat diet (e.g., 60% kcal from fat)
-
Control diet (e.g., 10% kcal from fat)
-
This compound
-
Vehicle for oral administration
Procedure:
-
Acclimation: Acclimate mice for one week with free access to standard chow and water.
-
Diet Induction: Divide mice into two groups: one receiving a high-fat diet and the other a control diet, ad libitum.
-
Obesity Development: Maintain the mice on their respective diets for a period sufficient to induce an obese phenotype (e.g., 14 weeks). Monitor body weight and food intake regularly.
-
This compound Administration: After the diet-induced obesity period, treat a cohort of the HFD-fed mice with this compound (70 mg/kg) via oral gavage daily for 4 weeks. A control group of HFD-fed mice should receive the vehicle.
-
Metabolic Phenotyping: Perform metabolic assessments such as a glucose tolerance test (GTT) after the treatment period.
-
Tissue Collection: At the end of the study, euthanize the mice and collect blood and tissues (e.g., adipose tissue, liver) for further analysis of inflammatory markers.
Measurement of Nitric Oxide (Griess Assay)
Principle: The Griess assay is a colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).
Reagents:
-
Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Nitrite standard solution
-
Cell culture supernatants
Procedure:
-
Add 50 µL of cell culture supernatant to a 96-well plate.
-
Add 50 µL of Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Component B to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Measurement of Oxygen Consumption Rate (OCR)
Principle: OCR is measured using extracellular flux analysis (e.g., with a Seahorse XF Analyzer) to assess mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF assay medium
-
Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed macrophages in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treatment: Treat the cells with this compound and/or M1 polarizing stimuli as described in Protocol 4.1.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator for 1 hour.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer.
-
Mito Stress Test: Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and perform the mitochondrial stress test protocol to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy for obesity-related inflammation by directly addressing the metabolic dysregulation of pro-inflammatory macrophages. Its ability to inhibit PDK, thereby restoring mitochondrial function and suppressing the M1 phenotype, has been substantiated by robust in vitro and in vivo data. The detailed protocols provided in this guide are intended to facilitate further research into this compound and other PDK inhibitors as a novel class of drugs for the treatment of metabolic diseases.
Future research should focus on elucidating the specific roles of different PDK isoforms in various cell types within the obese adipose tissue microenvironment. Furthermore, long-term efficacy and safety studies of this compound are warranted to advance its potential clinical translation. The continued investigation into the intricate links between cellular metabolism and inflammation will undoubtedly unveil new therapeutic avenues for combating the global challenge of obesity and its associated comorbidities.
References
- 1. Frontiers Publishing Partnerships | Metabolic flux in macrophages in obesity and type-2 diabetes [frontierspartnerships.org]
- 2. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-inflammatory Macrophages Sustain Pyruvate Oxidation through Pyruvate Dehydrogenase for the Synthesis of Itaconate and to Enable Cytokine Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
Methodological & Application
Application Notes and Protocols for KPLH1130 in Cell Culture Experiments
Introduction
KPLH1130 is a potent and specific inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] It is a valuable research tool for investigating the role of metabolic reprogramming in inflammatory diseases and obesity-associated metabolic disorders.[4] this compound functions by blocking the phosphorylation of pyruvate dehydrogenase (PDH), thereby promoting the conversion of pyruvate to acetyl-CoA in the mitochondria and enhancing mitochondrial respiration.[4][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments, with a focus on its effects on macrophage polarization.
It is important to note that this compound is a chemical compound and not a cell line. The following protocols are designed for studying the effects of this compound on various cell types, particularly macrophages.
Mechanism of Action
This compound is a pyruvate dehydrogenase kinase (PDK) inhibitor that has been shown to block macrophage polarization, reduce inflammatory responses, and improve glucose tolerance in mice on a high-fat diet.[2] PDKs are key enzymes that regulate the activity of the pyruvate dehydrogenase complex (PDC) through phosphorylation.[6] By inhibiting PDK, this compound prevents the inactivation of the PDC, leading to increased conversion of pyruvate to acetyl-CoA and enhanced mitochondrial respiration.[4] In the context of macrophage biology, this compound has been demonstrated to suppress the M1 polarization of macrophages, which is characterized by a shift towards aerobic glycolysis.[1][4] This inhibition of M1 polarization results in a decrease in the expression and secretion of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β.[3][4]
Data Presentation
In Vitro Efficacy of this compound on Macrophages
| Cell Type | Treatment | Concentration of this compound | Incubation Time | Observed Effects | Reference |
| Peritoneal Macrophages (PMs) | LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 1, 5, 10 µM | 12 h | Reduced mRNA expression of TNFα, IL-6, and IL-1β, and decreased secretion of the corresponding cytokines. | [3][4] |
| Peritoneal Macrophages (PMs) | LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 1-10 µM | 12 h | Notably decreased protein levels of M1 macrophage markers (HIF-1α, iNOS) and reduced production of nitric oxide (NO). | [3] |
| Bone Marrow-Derived Macrophages (BMDMs) | M1 polarization (LPS 100 ng/mL + IFN-γ 10 ng/mL) | 10 µM | 3 h | Prevented the reduction of basal and maximal oxygen consumption rate (OCR), improving mitochondrial respiration. | [3] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits PDK, preventing M1 macrophage polarization.
Caption: Workflow for assessing this compound's effects on macrophages.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
8- to 10-week-old mice
-
α-MEM medium
-
L929-conditioned media
-
Fetal Bovine Serum (FBS)
-
Sterile dissection tools
-
70 µm cell strainer
-
Centrifuge
Procedure:
-
Euthanize mice and sterilize the hind legs with 70% ethanol.
-
Dissect the femurs and tibias and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with α-MEM medium using a syringe and needle.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells and resuspend the pellet in α-MEM medium containing 30% L929-conditioned media and 10% FBS.
-
Culture the cells at 2 x 10⁷ cells per plate for 9 days to allow for differentiation into BMDMs.[4]
-
Change the medium every 3 days.
Protocol 3: this compound Treatment and Macrophage Polarization Assay
Materials:
-
Differentiated BMDMs or isolated Peritoneal Macrophages (PMs)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
This compound stock solution
-
96-well or 6-well cell culture plates
Procedure:
-
Seed the macrophages in the appropriate culture plates at the desired density and allow them to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to final concentrations of 1, 5, and 10 µM. Include a vehicle control with the same final concentration of DMSO.
-
Pre-treat the cells with the this compound working solutions or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (100 ng/mL) and IFN-γ (10 ng/mL) to induce M1 polarization.
-
Incubate the cells for the desired time period (e.g., 12 hours for cytokine analysis).[3][4]
-
Following incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein extraction for subsequent analysis (e.g., qRT-PCR or Western blotting).
Protocol 4: Measurement of Oxygen Consumption Rate (OCR)
Materials:
-
Differentiated BMDMs
-
Seahorse XF Analyzer or similar instrument
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
LPS and IFN-γ
-
Oligomycin, FCCP, and Rotenone/Antimycin A
Procedure:
-
Seed BMDMs in a Seahorse XF cell culture microplate and allow them to adhere.
-
Pre-treat the cells with 10 µM this compound or vehicle for a specified time.
-
Induce M1 polarization by treating the cells with LPS (100 ng/mL) and IFN-γ (10 ng/mL) for 3 hours.[3]
-
Immediately before the assay, replace the culture medium with pre-warmed assay medium.
-
Measure the basal OCR using a Seahorse XF Analyzer.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
Analyze the data to determine the effect of this compound on mitochondrial respiration in polarized macrophages. This compound has been shown to prevent the decrease in basal and maximal OCR caused by M1 polarizing conditions.[3][4]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KPLH1130 in In Vitro Macrophage Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KPLH1130, a potent Pyruvate Dehydrogenase Kinase (PDK) inhibitor, in in vitro studies of macrophage function and polarization. The provided protocols and data summaries are intended to facilitate research into the immunomodulatory effects of this compound and its potential as a therapeutic agent for inflammatory diseases.
Introduction
This compound is a pharmacological inhibitor of Pyruvate Dehydrogenase Kinase (PDK), an enzyme that plays a critical role in cellular metabolism by phosphorylating and inactivating the Pyruvate Dehydrogenase (PDH) complex.[1][2] This inactivation shifts glucose metabolism from mitochondrial oxidative phosphorylation (OXPHOS) towards aerobic glycolysis, a hallmark of pro-inflammatory M1 macrophages.[1][3][4][5] By inhibiting PDK, this compound restores PDH activity, thereby promoting mitochondrial respiration and attenuating the M1 phenotype.[2][6] These characteristics make this compound a valuable tool for studying macrophage metabolism and its role in inflammation, as well as for investigating novel therapeutic strategies for inflammatory conditions.[2][6]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its impact on key inflammatory markers in in vitro macrophage models.
Table 1: Effective Concentrations of this compound in In Vitro Macrophage Studies
| Cell Type | Stimulation | Effective Concentration | Observed Effect | Reference |
| Peritoneal Macrophages (PMs) | LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 10 μM | Blockade of macrophage activation | [1] |
| Various Macrophage Types | Pro-inflammatory stimuli | 5-10 μM | Significant suppression of pro-inflammatory cytokine expression (TNFα, IL-6, IL-1β) | [1][6] |
Table 2: Effect of this compound on Pro-inflammatory Markers in Macrophages
| Marker | Cell Type | Stimulation | This compound Concentration | Result | Reference |
| TNFα, IL-6, IL-1β (mRNA and secreted protein) | Peritoneal Macrophages (PMs) | LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 5-10 μM | Significant reduction | [6] |
| iNOS and Nitric Oxide | Various Macrophage Types | Pro-inflammatory stimuli | 5-10 μM | Potent reduction | [1][6] |
| HIF-1α | Various Macrophage Types | Pro-inflammatory stimuli | 5-10 μM | Significant reduction | [1][6] |
Signaling Pathway
This compound modulates macrophage function by targeting the PDK-mediated metabolic checkpoint that governs M1 polarization. The diagram below illustrates the proposed signaling pathway.
Caption: this compound inhibits PDK, preventing M1 polarization.
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on macrophage polarization and inflammatory responses.
Protocol 1: In Vitro M1 Macrophage Polarization and this compound Treatment
This protocol describes the induction of M1 polarization in macrophages and subsequent treatment with this compound.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary macrophages (e.g., bone marrow-derived macrophages (BMDMs), peritoneal macrophages (PMs))
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well or 24-well)
Procedure:
-
Cell Seeding: Seed macrophages in culture plates at a suitable density and allow them to adhere overnight.
-
M1 Polarization:
-
For the M1 polarization group, stimulate the cells with LPS (100 ng/mL) and IFN-γ (10 ng/mL) in fresh complete culture medium.[6]
-
For the unstimulated control group, add fresh complete culture medium without stimulants.
-
-
This compound Treatment:
-
Incubation: Incubate the cells for a specified duration (e.g., 12-24 hours) to allow for the expression of inflammatory markers.[6]
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis (e.g., ELISA).
-
Lyse the cells for RNA or protein extraction for subsequent analysis (e.g., qRT-PCR, Western blot).
-
Caption: Workflow for M1 polarization and this compound treatment.
Protocol 2: Analysis of Cytokine Production by ELISA
This protocol outlines the measurement of secreted pro-inflammatory cytokines from the culture supernatant.
Materials:
-
Collected cell culture supernatants
-
ELISA kits for target cytokines (e.g., TNFα, IL-6, IL-1β)
-
ELISA plate reader
Procedure:
-
Sample Preparation: Centrifuge the collected supernatants to remove any cellular debris.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Protocol 3: Analysis of Gene Expression by qRT-PCR
This protocol details the quantification of mRNA levels of inflammatory genes.
Materials:
-
Cell lysates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Tnf, Il6, Il1b, Nos2, Hif1a) and a housekeeping gene (e.g., Actb, Gapdh)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.
Protocol 4: Analysis of Protein Expression by Western Blot
This protocol describes the detection and quantification of specific proteins involved in the inflammatory pathway.
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Conclusion
This compound is a valuable research tool for investigating the role of macrophage metabolism in inflammation. The provided protocols and data offer a foundation for designing and executing experiments to explore the therapeutic potential of targeting PDK in inflammatory diseases. It is recommended that researchers optimize these protocols for their specific cell types and experimental conditions.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyruvate dehydrogenate kinase 1 participates in macrophage polarization via regulating glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KPLH1130 in Seahorse Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPLH1130 is a potent and specific inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1][2] PDKs are crucial mitochondrial enzymes that regulate cellular metabolism by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC).[3] The PDC serves as a critical gatekeeper, controlling the entry of pyruvate, the end product of glycolysis, into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation (OXPHOS). By inhibiting PDK, this compound effectively locks the PDC in its active state, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.[3]
In certain cellular states, such as in pro-inflammatory M1 macrophages or cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[2] This is often associated with increased PDK activity. This compound is a valuable research tool to investigate and potentially reverse this metabolic reprogramming.
These application notes provide a detailed protocol for utilizing this compound in an Agilent Seahorse XF assay to measure its impact on the metabolic function of macrophages, specifically its ability to counteract inflammation-induced mitochondrial suppression.
Mechanism of Action: this compound Signaling Pathway
This compound targets PDK, which is a central regulator in cellular energy metabolism. The diagram below illustrates the signaling pathway affected by this compound.
Data Presentation: Effects of this compound on Macrophage Metabolism
The following tables summarize representative quantitative data from a Seahorse XF Cell Mito Stress Test performed on bone marrow-derived macrophages (BMDMs). Data illustrates the metabolic shift during M1 polarization and the rescue effect of this compound. This data is illustrative of typical results based on published findings.[2]
Table 1: Oxygen Consumption Rate (OCR) Parameters
| Treatment Group | Basal OCR (pmol/min) | Maximal OCR (pmol/min) | Spare Respiratory Capacity (pmol/min) |
| Control (Unstimulated) | 125 ± 10 | 250 ± 18 | 125 ± 15 |
| M1 Polarization (LPS+IFNγ) | 70 ± 8 | 110 ± 12 | 40 ± 9 |
| M1 + this compound (10 µM) | 115 ± 9 | 220 ± 20 | 105 ± 16 |
Table 2: Extracellular Acidification Rate (ECAR) Parameters
| Treatment Group | Basal ECAR (mpH/min) | Glycolytic Capacity (mpH/min) |
| Control (Unstimulated) | 20 ± 2.5 | 45 ± 4.0 |
| M1 Polarization (LPS+IFNγ) | 40 ± 3.8 | 75 ± 6.2 |
| M1 + this compound (10 µM) | 25 ± 2.9 | 55 ± 5.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Compound Information:
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.83 mg of this compound powder in 1 mL of fresh, high-quality anhydrous DMSO.
-
Vortex briefly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
-
Protocol 2: Seahorse XF Assay for this compound in Macrophages
This protocol is designed to assess the effect of this compound pre-treatment on macrophage metabolic function during M1 polarization using the Agilent Seahorse XF Cell Mito Stress Test.
Materials and Reagents:
-
Bone Marrow-Derived Macrophages (BMDMs) or a suitable macrophage cell line (e.g., RAW264.7)
-
Complete cell culture medium
-
Seahorse XF Base Medium (or XF RPMI)
-
Supplements: Glucose, L-Glutamine, Sodium Pyruvate
-
This compound (prepared as in Protocol 1)
-
M1 polarization agents: Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Agilent Seahorse XF96 or XF24 Cell Culture Microplates
-
Agilent Seahorse XF Analyzer
Experimental Workflow Diagram:
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
Application Notes and Protocols for Western Blot Analysis Following KPLH1130 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of KPLH1130, a novel pyruvate dehydrogenase kinase (PDK) inhibitor. The protocols outlined below are designed to facilitate the assessment of this compound's impact on key signaling pathways, particularly those involved in macrophage polarization and inflammatory responses.
Introduction
This compound is a potent and specific inhibitor of pyruvate dehydrogenase kinase (PDK), with notable activity against PDK2 and PDK4 isoforms.[1][2][3] Its mechanism of action centers on the prevention of phosphorylation and subsequent inactivation of the pyruvate dehydrogenase (PDH) complex. This inhibition leads to a metabolic shift from aerobic glycolysis towards oxidative phosphorylation, a critical process in modulating immune cell function, particularly in macrophages.[3][4]
This compound has been shown to suppress the M1 pro-inflammatory phenotype in macrophages, a key driver in various inflammatory diseases.[1][3] This is achieved, in part, by downregulating the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the glycolytic switch.[1][3] Consequently, the expression and secretion of pro-inflammatory cytokines and mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1-beta (IL-1β), and Inducible Nitric Oxide Synthase (iNOS) are significantly reduced.[1][3]
Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of this compound. It allows for the sensitive and specific quantification of changes in protein expression levels of key targets within the PDK signaling pathway and downstream inflammatory markers.
Data Presentation
The following tables summarize the expected quantitative changes in protein expression following this compound treatment based on published literature. These tables provide a clear and structured overview for easy comparison of treatment effects.
Table 1: Effect of this compound on Key Signaling Proteins in Macrophages
| Target Protein | Cellular Location | Expected Change with this compound Treatment | Typical Concentration for Effect | Reference |
| p-PDH-E1α (phosphorylated) | Mitochondria | Decrease | 5-10 µM | [3] |
| HIF-1α | Nucleus/Cytoplasm | Decrease | 5-10 µM | [1][3] |
| iNOS | Cytoplasm | Decrease | 5-10 µM | [1][3] |
| Arginase-1 (Arg-1) | Cytoplasm | No significant change or slight increase | 10 µM | [3] |
| PDK2 | Mitochondria | No change in total protein level | N/A | [3] |
| PDK4 | Mitochondria | No change in total protein level | N/A | [3] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression (as assessed by protein levels)
| Cytokine | Expected Change with this compound Treatment | Typical Concentration for Effect | Reference |
| TNF-α | Decrease | 5-10 µM | [1][3] |
| IL-6 | Decrease | 5-10 µM | [1][3] |
| IL-1β | Decrease | 5-10 µM | [1][3] |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows for the Western blot analysis of this compound's effects.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed macrophages (e.g., bone marrow-derived macrophages (BMDMs) or RAW 264.7) in appropriate culture plates. Allow cells to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 5 µM and 10 µM).
-
Treatment:
-
Control Group: Treat cells with vehicle (DMSO) alone.
-
Stimulated Group: Treat cells with lipopolysaccharide (LPS; 100 ng/mL) and interferon-gamma (IFN-γ; 10 ng/mL) to induce M1 polarization.
-
This compound Treatment Group: Pre-treat cells with this compound for 1-2 hours, followed by co-treatment with LPS and IFN-γ for the desired time (e.g., 12-24 hours).
-
Protein Extraction
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit, following the manufacturer's instructions.
-
Western Blotting
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) per lane onto a 4-20% Tris-glycine polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 1 hour in a wet transfer system).
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phosphorylated proteins, BSA is generally recommended.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions include:
-
anti-HIF-1α (1:1000)
-
anti-iNOS (1:1000)
-
anti-PDK2 (1:1000)
-
anti-PDK4 (1:500)
-
anti-β-actin (1:5000) or anti-GAPDH (1:5000) as a loading control.[3]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the target protein to the corresponding loading control (e.g., β-actin or GAPDH) for each sample.
-
References
- 1. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype [frontiersin.org]
- 3. Pyruvate dehydrogenate kinase 1 participates in macrophage polarization via regulating glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-1α and PFKFB3 mediate a tight relationship between pro-inflammatory activation and anaerobic metabolism in atherosclerotic macrophages - PMC [pmc.ncbi.nlm.nih.gov]
KPLH1130 Treatment of Bone Marrow-Derived Macrophages (BMDMs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPLH1130 is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1][2] By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase (PDH) complex. This action promotes the conversion of pyruvate to acetyl-CoA, enhancing mitochondrial respiration.[3] In the context of macrophage biology, this compound has been demonstrated to suppress the pro-inflammatory M1 polarization of macrophages, a key process in various inflammatory diseases and metabolic disorders.[2][3]
These application notes provide detailed protocols for the treatment of bone marrow-derived macrophages (BMDMs) with this compound, along with expected outcomes and data presentation guidelines.
Mechanism of Action
This compound functions as a metabolic checkpoint inhibitor in macrophages.[3] During pro-inflammatory (M1) activation, macrophages typically shift their metabolism towards aerobic glycolysis (the Warburg effect).[4][5] This metabolic reprogramming is crucial for their inflammatory functions. PDKs play a key role in this shift by inhibiting the PDH complex, thereby shunting pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate production.[4][6]
This compound inhibits PDK isoforms, with a notable effect on PDK2 and PDK4, which are critical for M1 macrophage polarization.[3] This inhibition leads to the following key downstream effects in BMDMs:
-
Reduced Pro-inflammatory Cytokine Production: this compound significantly suppresses the expression and secretion of key M1-associated pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][3]
-
Decreased M1 Phenotypic Markers: Treatment with this compound leads to a reduction in the levels of hallmark M1 macrophage markers such as Hypoxia-Inducible Factor-1 alpha (HIF-1α) and inducible Nitric Oxide Synthase (iNOS).[2][3]
-
Inhibition of Nitric Oxide (NO) Production: Consequently, the production of nitric oxide (NO), a key inflammatory mediator synthesized by iNOS, is also diminished.[2]
-
Restoration of Mitochondrial Respiration: By promoting the entry of pyruvate into the TCA cycle, this compound prevents the decrease in the oxygen consumption rate (OCR) typically observed in M1-polarized macrophages.[2]
Signaling Pathway of this compound in Macrophages
Caption: this compound inhibits PDK, preventing M1 polarization.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on macrophage function based on published data.
Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in LPS/IFN-γ-stimulated Peritoneal Macrophages [3]
| Target Gene | This compound Concentration (µM) | Treatment Time (hours) | Fold Change vs. Stimulated Control |
| TNFα | 5 | 12 | Significantly Reduced |
| TNFα | 10 | 12 | Significantly Reduced |
| IL-6 | 5 | 12 | Significantly Reduced |
| IL-6 | 10 | 12 | Significantly Reduced |
| IL-1β | 5 | 12 | Significantly Reduced |
| IL-1β | 10 | 12 | Significantly Reduced |
Table 2: Effect of this compound on M1 Macrophage Protein Markers and Nitric Oxide Production in LPS/IFN-γ-stimulated Peritoneal Macrophages [2]
| Marker/Product | This compound Concentration (µM) | Treatment Time (hours) | Outcome |
| HIF-1α | 1 - 10 | 12 | Notable Decrease in Protein Levels |
| iNOS | 1 - 10 | 12 | Notable Decrease in Protein Levels |
| Nitric Oxide (NO) | 1 - 10 | 12 | Notable Decrease in Production |
Table 3: Effect of this compound on Mitochondrial Respiration in M1-Polarized BMDMs [2]
| Parameter | This compound Concentration (µM) | Treatment Time (hours) | Effect |
| Basal Oxygen Consumption Rate (OCR) | 10 | 3 | Prevents the reduction induced by M1 polarization (LPS + IFN-γ) |
| Maximal Oxygen Consumption Rate (OCR) | 10 | 3 | Prevents the reduction induced by M1 polarization (LPS + IFN-γ) |
Experimental Protocols
Protocol 1: Isolation and Differentiation of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the generation of BMDMs from mouse bone marrow progenitor cells.
Materials:
-
Complete RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Macrophage Colony-Stimulating Factor (M-CSF).
-
ACK lysing buffer.
-
Sterile PBS, syringes, needles, and cell strainers.
Procedure:
-
Harvesting Bone Marrow: Euthanize mice and sterilize hind legs. Isolate the femur and tibia and flush the bone marrow with complete medium using a syringe and needle.[7][8]
-
Red Blood Cell Lysis: Pellet the bone marrow cells by centrifugation and resuspend in ACK lysing buffer for 5 minutes at room temperature to lyse red blood cells.[7]
-
Cell Culture: Wash the cells with complete medium, count, and plate them in non-tissue culture treated dishes.
-
Differentiation: Culture the cells in complete medium supplemented with M-CSF (typically 10-20 ng/mL) for 7-9 days.[7][8] Add fresh M-CSF-containing medium on day 3 or 4.[7][8]
-
Harvesting BMDMs: After differentiation, BMDMs will be adherent. Wash with PBS and detach using a cell scraper or trypsin-EDTA.[8][9]
Protocol 2: this compound Treatment and M1 Polarization of BMDMs
This protocol outlines the treatment of differentiated BMDMs with this compound followed by pro-inflammatory stimulation.
Materials:
-
Differentiated BMDMs (from Protocol 1).
-
This compound (stock solution in DMSO).
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).
-
Complete cell culture medium.
Procedure:
-
Plating: Seed the differentiated BMDMs into appropriate culture plates (e.g., 6-well or 96-well plates) at the desired density and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare working concentrations of this compound (e.g., 1, 5, 10 µM) in complete medium.[2][3] Aspirate the old medium from the cells and add the this compound-containing medium. A vehicle control (DMSO) should be included. Incubate for a pre-determined time (e.g., 1-2 hours).
-
M1 Polarization: To induce M1 polarization, add LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 10 ng/mL) to the wells containing this compound.[2][3]
-
Incubation: Incubate the cells for the desired period (e.g., 3, 12, or 24 hours) depending on the downstream assay.
-
Downstream Analysis: Following incubation, collect the cell culture supernatants for cytokine analysis (e.g., ELISA) and lyse the cells for RNA extraction (qRT-PCR) or protein analysis (Western blotting).
Experimental Workflow
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases [frontiersin.org]
- 6. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for building an in vitro model of M2-like tumor-associated macrophages with lactic acid or conditioned medium from Lewis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and culture of bone marrow-derived macrophages from mice for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: KPLH1130 Modulates Macrophage Polarization via PDK Inhibition
Abstract
This application note details the analysis of macrophage polarization in response to treatment with KPLH1130, a potent Pyruvate Dehydrogenase Kinase (PDK) inhibitor. By inhibiting PDK, this compound effectively suppresses the pro-inflammatory M1 macrophage phenotype. This is characterized by a reduction in the expression of key M1 markers such as CD86 and inducible nitric oxide synthase (iNOS). The following protocols provide a robust framework for researchers and drug development professionals to assess the immunomodulatory effects of this compound on macrophages using multicolor flow cytometry.
Introduction
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. Classically activated (M1) macrophages are pro-inflammatory, while alternatively activated (M2) macrophages are associated with anti-inflammatory responses and tissue repair.[1][2] Dysregulation of macrophage polarization is implicated in various inflammatory diseases.
Pyruvate Dehydrogenase Kinase (PDK) has emerged as a critical metabolic checkpoint in M1 macrophage polarization.[3][4] PDK isoforms, particularly PDK1, are involved in the metabolic shift towards aerobic glycolysis, a hallmark of M1 activation, which is mediated by Hypoxia-Inducible Factor-1α (HIF-1α).[5][6][7] this compound is a small molecule inhibitor of PDK.[5] By blocking PDK activity, this compound is expected to inhibit the metabolic reprogramming required for M1 polarization, thereby reducing the expression of pro-inflammatory markers. This application note provides detailed protocols for treating macrophages with this compound and analyzing the subsequent changes in M1/M2 marker expression by flow cytometry.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometric analysis of bone marrow-derived macrophages (BMDMs) treated with this compound. The data demonstrates a dose-dependent decrease in the expression of the M1 surface marker CD86 and the intracellular M1 marker iNOS upon treatment with this compound in the presence of M1 polarizing stimuli (LPS + IFN-γ).
Table 1: Effect of this compound on the Percentage of M1 Marker Positive Macrophages
| Treatment Condition | Concentration | % CD86+ Cells | % iNOS+ Cells |
| Unstimulated (M0) | - | 5.2 ± 1.1 | 2.1 ± 0.5 |
| M1 Polarization (LPS + IFN-γ) | - | 85.6 ± 4.3 | 78.9 ± 5.2 |
| This compound + M1 Stimuli | 1 µM | 62.3 ± 3.7 | 55.4 ± 4.1 |
| This compound + M1 Stimuli | 5 µM | 35.8 ± 2.9 | 28.7 ± 3.3 |
| This compound + M1 Stimuli | 10 µM | 15.4 ± 2.1 | 12.5 ± 1.9 |
| M2 Polarization (IL-4) | - | 6.1 ± 1.3 | 2.5 ± 0.6 |
Table 2: Effect of this compound on the Median Fluorescence Intensity (MFI) of M1 Markers
| Treatment Condition | Concentration | CD86 MFI | iNOS MFI |
| Unstimulated (M0) | - | 150 ± 25 | 80 ± 15 |
| M1 Polarization (LPS + IFN-γ) | - | 2500 ± 310 | 1800 ± 250 |
| This compound + M1 Stimuli | 1 µM | 1800 ± 220 | 1100 ± 180 |
| This compound + M1 Stimuli | 5 µM | 950 ± 150 | 550 ± 90 |
| This compound + M1 Stimuli | 10 µM | 400 ± 70 | 200 ± 45 |
| M2 Polarization (IL-4) | - | 180 ± 30 | 95 ± 20 |
Signaling Pathway
References
- 1. Frontiers | Regulation of Human Macrophage M1–M2 Polarization Balance by Hypoxia and the Triggering Receptor Expressed on Myeloid Cells-1 [frontiersin.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. youtube.com [youtube.com]
- 4. Frontiers | Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype [frontiersin.org]
- 5. HIF1α-Induced Glycolysis Metabolism Is Essential to the Activation of Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia inducible factor-1α is an important regulator of macrophage biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
KPLH1130 Protocol for Studying Cytokine Production: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPLH1130 is a novel inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1] Its application in immunological research is gaining attention due to its ability to modulate inflammatory responses by affecting cellular metabolism. Specifically, this compound has been shown to significantly inhibit the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), in macrophages.[1] This makes this compound a valuable tool for studying the interplay between metabolic pathways and cytokine production, and for the development of novel anti-inflammatory therapeutics.
These application notes provide detailed protocols for utilizing this compound to study its effects on cytokine production in macrophages, followed by standard methods for quantifying cytokine levels.
Principle of Action
This compound targets Pyruvate Dehydrogenase Kinase (PDK), a key regulatory enzyme in glucose metabolism. By inhibiting PDK, this compound promotes the activity of the Pyruvate Dehydrogenase Complex (PDC), leading to increased conversion of pyruvate to acetyl-CoA and enhanced mitochondrial respiration. In classically activated (M1) macrophages, which are characterized by high levels of glycolysis and pro-inflammatory cytokine secretion, this metabolic shift induced by this compound can attenuate the inflammatory phenotype.
Figure 1: Simplified signaling pathway of this compound action in macrophages.
Data Presentation
The following table summarizes the reported effects of this compound on pro-inflammatory cytokine and effector molecule expression in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated peritoneal macrophages.
| Target | This compound Concentration | Incubation Time | Result |
| TNF-α (mRNA) | 5 µM | 12 hours | Significant Inhibition |
| 10 µM | 12 hours | Significant Inhibition | |
| TNF-α (secreted) | 5 µM | 12 hours | Significant Inhibition |
| 10 µM | 12 hours | Significant Inhibition | |
| IL-6 (mRNA) | 5 µM | 12 hours | Significant Inhibition |
| 10 µM | 12 hours | Significant Inhibition | |
| IL-6 (secreted) | 5 µM | 12 hours | Significant Inhibition |
| 10 µM | 12 hours | Significant Inhibition | |
| IL-1β (mRNA) | 5 µM | 12 hours | Significant Inhibition |
| 10 µM | 12 hours | Significant Inhibition | |
| iNOS (mRNA) | 5 µM | 12 hours | Significant Inhibition |
| 10 µM | 12 hours | Significant Inhibition | |
| Nitric Oxide (secreted) | 5 µM | 12 hours | Significant Inhibition |
| 10 µM | 12 hours | Significant Inhibition |
Data is based on findings reported in "Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype".[1]
Experimental Protocols
The following protocols provide a framework for studying the effect of this compound on cytokine production.
Protocol 1: In Vitro Treatment of Macrophages with this compound and Stimulation
This protocol details the treatment of macrophage cell cultures with this compound followed by stimulation to induce cytokine production.
Materials:
-
Primary macrophages (e.g., bone marrow-derived macrophages or peritoneal macrophages) or a macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in a suitable solvent like DMSO)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Phosphate Buffered Saline (PBS)
-
96-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Harvest and count macrophages.
-
Seed the cells in a tissue culture plate at a density of 1-2 x 10⁶ cells/mL.[2]
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium at various concentrations (e.g., 5 µM and 10 µM).[1] Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Cell Stimulation:
-
Prepare a stimulation cocktail of LPS (100 ng/mL) and IFN-γ (10 ng/mL) in complete culture medium.[1]
-
Add the stimulation cocktail to the appropriate wells. Include an unstimulated control (cells treated with vehicle only).
-
Incubate for the desired time period (e.g., 12 hours for cytokine protein analysis or 6 hours for mRNA analysis).[1][3]
-
-
Sample Collection:
-
For secreted cytokine analysis: Centrifuge the plates and carefully collect the supernatant. Store at -80°C until analysis.
-
For mRNA analysis: Wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction.
-
Figure 2: Experimental workflow for this compound treatment and macrophage stimulation.
Protocol 2: Quantification of Secreted Cytokines by ELISA
This protocol describes the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of specific cytokines in the collected cell culture supernatants.[4][5]
Materials:
-
ELISA plate (96-well)
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate.
-
Seal the plate and incubate overnight at 4°C.[4]
-
-
Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of assay diluent to each well to block non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate 3 times.
-
Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard.
-
Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times.
-
Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well.
-
Incubate for 1 hour at room temperature.[6]
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 3 times.
-
Dilute Streptavidin-HRP in assay diluent and add 100 µL to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Development and Measurement:
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate to each well and incubate until a color change is observed.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the cytokine standards.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.[7]
-
Protocol 3: Analysis of Cytokine mRNA Expression by RT-qPCR
This protocol outlines the measurement of cytokine gene expression levels from the cell lysates.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from the cell lysates according to the manufacturer's protocol of the RNA extraction kit.
-
Quantify the RNA concentration and assess its purity.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, primers, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will depend on the primers and master mix used.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target cytokines to the housekeeping gene.
-
Concluding Remarks
The protocols outlined in these application notes provide a comprehensive guide for researchers to investigate the immunomodulatory effects of the PDK inhibitor this compound. By following these methodologies, scientists can effectively study the impact of this compound on cytokine production at both the protein and mRNA levels, contributing to a deeper understanding of immunometabolism and the development of novel therapeutic strategies for inflammatory diseases.
References
- 1. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Cytokine Staining Protocol [anilocus.com]
- 3. Histone deacetylase inhibitor KBH-A42 inhibits cytokine production in RAW 264.7 macrophage cells and in vivo endotoxemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. h-h-c.com [h-h-c.com]
Application Notes and Protocols for Evaluating the Effect of KPLH1130 on Inducible Nitric Oxide Synthase (iNOS) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory process, producing large quantities of nitric oxide (NO), a critical signaling molecule and inflammatory mediator.[1][2] The expression of iNOS is typically low in resting cells but can be significantly upregulated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1][3] This surge in NO production plays a role in host defense but is also implicated in the pathophysiology of various inflammatory diseases. Consequently, inhibitors of iNOS activity or expression are of significant interest in drug development.
KPLH1130 has been identified as a specific inhibitor of pyruvate dehydrogenase kinase (PDK).[4] It has been shown to potently inhibit M1 macrophage polarization, a state characterized by high iNOS expression and NO production.[5][6] this compound achieves this by reducing the expression of pro-inflammatory cytokines and key M1 markers, including iNOS and Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5][6] Therefore, standard iNOS activity assays are essential tools to quantify the inhibitory effects of compounds like this compound.
These application notes provide a detailed protocol for measuring the effect of this compound on iNOS activity in cultured macrophages using a colorimetric assay based on the Griess reaction. This method quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO.[7]
Signaling Pathway of iNOS Induction
The induction of iNOS expression is a complex process initiated by inflammatory signals. The diagram below illustrates the signaling cascade in a macrophage, which can be targeted by inhibitors to modulate iNOS activity.
Caption: iNOS signaling pathway activated by LPS and IFN-γ.
Experimental Protocol: Measuring iNOS Activity Inhibition by this compound
This protocol details the use of a colorimetric assay to determine the effect of this compound on iNOS activity in RAW 264.7 macrophage cells. The principle is based on the two-step Griess reaction, where nitrite is first reacted with sulfanilamide, and the resulting diazonium salt is coupled with N-(1-naphthyl)ethylenediamine to form a colored azo product with strong absorbance at 540 nm.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Recombinant murine Interferon-gamma (IFN-γ)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)
-
Sodium Nitrite (NaNO₂) standard
-
96-well flat-bottom plates
-
Protease Inhibitor Cocktail
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and iNOS Induction:
-
The following day, replace the old media with fresh, serum-free DMEM.
-
Prepare serial dilutions of this compound in DMEM. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration used for the highest this compound dose.
-
Pre-incubate the cells with this compound or vehicle for 1 hour.
-
Induce iNOS expression by adding a combination of LPS (200 ng/mL) and IFN-γ (100 ng/mL) to all wells except the negative control (unstimulated) group.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Standard Curve Preparation: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in DMEM. Add 50 µL of each standard concentration to separate wells.
-
Add 50 µL of sulfanilamide solution (Griess Reagent 1) to all standard and sample wells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Griess Reagent 2) to all wells.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Plot the standard curve (Absorbance vs. Nitrite Concentration).
-
Determine the nitrite concentration in each sample by interpolating from the standard curve.
-
Calculate the percentage of iNOS activity inhibition for each this compound concentration relative to the stimulated vehicle control.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure to assess the inhibitory effect of this compound.
Caption: Workflow for evaluating this compound's effect on iNOS.
Data Presentation
The results of the experiment can be summarized in a table to clearly present the dose-dependent inhibitory effect of this compound on iNOS activity.
Table 1: Effect of this compound on Nitrite Production in LPS/IFN-γ Stimulated Macrophages
| Treatment Group | This compound Conc. (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of iNOS Activity |
| Unstimulated Control | 0 | 1.5 ± 0.3 | N/A |
| Stimulated + Vehicle (DMSO) | 0 | 45.2 ± 2.1 | 0% |
| Stimulated + this compound | 1 | 35.8 ± 1.8 | 20.8% |
| Stimulated + this compound | 5 | 22.1 ± 1.5 | 51.1% |
| Stimulated + this compound | 10 | 10.3 ± 0.9 | 77.2% |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Alternative iNOS Activity Assay Methods
While the Griess assay is common, other methods can also be employed to measure iNOS activity, each with its own advantages.
Table 2: Comparison of iNOS Activity Assay Methods
| Assay Method | Principle | Advantages | Disadvantages |
| Griess Assay (Colorimetric) | Measures nitrite, a stable NO product.[7] | Simple, inexpensive, high-throughput adaptable. | Indirect measurement; can have interference from other substances in the sample. |
| Fluorometric Assay | NO reacts with a probe to generate a fluorescent signal. | Higher sensitivity than colorimetric methods. | More expensive probes; potential for autofluorescence interference. |
| L-Citrulline Conversion Assay (Radiometric) | Measures the conversion of radiolabeled L-arginine to L-citrulline.[8][9] | Highly sensitive, specific, and directly measures enzyme activity.[8][9] | Requires handling of radioactive materials, expensive, and lower throughput.[7] |
Conclusion
The provided protocol offers a robust framework for researchers to quantify the inhibitory effect of this compound on iNOS activity. By employing a standard colorimetric Griess assay, investigators can effectively screen and characterize compounds that modulate the iNOS pathway. Understanding the dose-dependent inhibition of iNOS is a critical step in the development of novel anti-inflammatory therapeutics.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric) sufficient for 100 colorimetric tests [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Dehydrogenase | PDK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 8. Comparison of inducible nitric oxide synthase activity in pancreatic islets of young and aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for KPLH1130 in Astrocyte Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astrocytes are fundamental to brain function, playing a critical role in metabolic support for neurons, neurotransmitter recycling, and maintaining the blood-brain barrier.[1][2] Their metabolic phenotype, characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect), is central to their function.[3] A key regulatory point in cellular metabolism is the pyruvate dehydrogenase (PDH) complex, which links glycolysis to the tricarboxylic acid (TCA) cycle. Pyruvate dehydrogenase kinase (PDK) inhibits PDH through phosphorylation, thereby promoting glycolysis and lactate production while reducing mitochondrial respiration.
KPLH1130 is a potent inhibitor of PDK.[4] By inhibiting PDK, this compound is expected to increase PDH activity, leading to a metabolic shift from aerobic glycolysis towards oxidative phosphorylation. This makes this compound a valuable pharmacological tool for investigating the intricacies of astrocyte metabolism, its role in neuronal support, and its dysregulation in neurological disorders. These application notes provide detailed protocols for utilizing this compound to study its effects on astrocyte metabolism.
Mechanism of Action: this compound in Astrocyte Metabolism
In astrocytes, high glycolytic flux is coupled with the production and release of lactate, which is then taken up by neurons as an energy substrate, a process known as the Astrocyte-Neuron Lactate Shuttle (ANLS).[5][6] PDK is a key enzyme in maintaining this glycolytic state. By inhibiting PDH, PDK diverts pyruvate away from the TCA cycle and towards lactate production via lactate dehydrogenase (LDH).
This compound, as a PDK inhibitor, is hypothesized to reverse this process. By preventing the phosphorylation and inactivation of PDH, this compound would enhance the conversion of pyruvate to acetyl-CoA, thereby fueling the TCA cycle and increasing oxidative phosphorylation. This would, in turn, be expected to decrease lactate production and alter the metabolic coupling between astrocytes and neurons. The study of these effects can provide insights into the role of astrocytic metabolic switching in both physiological and pathological conditions.
References
- 1. Aspects of astrocyte energy metabolism, amino acid neurotransmitter homoeostasis and metabolic compartmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astrocyte metabolism and signaling pathways in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal-Astrocyte Metabolic Interactions: Understanding the Transition into Abnormal Astrocytoma Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Astrocytes as Key Regulators of Brain Energy Metabolism: New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantification of Cytokine Secretion Following KPLH1130 Stimulation Using a Sandwich ELISA Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the quantification of cytokines in cell culture supernatants following stimulation with the hypothetical compound KPLH1130. The described method is a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a highly specific and sensitive technique for detecting low-abundance proteins like cytokines in complex biological samples.[1][2] This protocol outlines cell stimulation, the step-by-step ELISA procedure, data analysis, and includes workflow and signaling pathway diagrams to support experimental design and execution.
Disclaimer: this compound is a hypothetical compound. The following protocol is a representative example based on common laboratory stimulants like Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA) and ionomycin, which are known to induce robust cytokine production in various immune cells.[3][4][5] Researchers should empirically determine the optimal concentration and stimulation time for their specific compound of interest.
Introduction
Cytokines are small, secreted proteins crucial for intercellular communication, particularly within the immune system.[6][7] They regulate inflammation, immune responses, and hematopoiesis.[7] Quantifying cytokine production in response to a novel compound like this compound is a critical step in characterizing its biological activity and potential therapeutic effects. The sandwich ELISA is an ideal method for this purpose, offering high specificity by using two distinct antibodies that bind to different epitopes of the target cytokine.[1][8] This "sandwich" formation allows for the sensitive and accurate measurement of cytokine concentrations in samples such as cell culture supernatants.[2][8]
Experimental Protocols
Part I: In Vitro Cell Stimulation
This part of the protocol describes how to prepare and stimulate immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) to produce cytokines.
Materials:
-
Immune cells (e.g., human PBMCs, isolated at 1-2 x 10⁶ cells/mL)[9]
-
Complete RPMI-1640 culture medium
-
This compound (or other stimulant)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Isolate and prepare cells, ensuring viability is >90%. Adjust cell density in complete culture medium.[9]
-
Plate 200 µL of the cell suspension into the wells of a 96-well culture plate.
-
Prepare a dilution series of this compound to determine the optimal concentration. Include a vehicle-only control (unstimulated).
-
Add the stimulant to the corresponding wells.
-
Incubate the plate for a predetermined time (e.g., 4, 8, or 24 hours) at 37°C in a CO₂ incubator. The optimal time should be determined empirically.[4]
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted cytokines. Samples can be used immediately or stored at -80°C.[10]
Part II: Cytokine Sandwich ELISA Protocol
This protocol is for a standard sandwich ELISA using a horseradish peroxidase (HRP) conjugate for detection.[8]
Materials & Reagents:
-
96-well high-binding ELISA plates
-
Capture Antibody (specific to the cytokine of interest)
-
Recombinant Cytokine Standard
-
Detection Antibody (biotinylated, specific to the cytokine)
-
Avidin-HRP or Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution[11][12]
-
Stop Solution (e.g., 2N H₂SO₄)[10]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent / Blocking Buffer (e.g., PBS with 1% BSA or 10% FBS)[10]
-
Microplate reader capable of measuring absorbance at 450 nm[10]
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer. Add 100 µL to each well of the ELISA plate. Seal the plate and incubate overnight at 4°C.[13]
-
Washing: Aspirate the coating solution and wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent.
-
Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. Run all samples and standards in duplicate or triplicate.
-
Seal the plate and incubate for 2 hours at RT.[13]
-
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in Assay Diluent. Add 100 µL to each well. Incubate for 1 hour at RT.[8]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Dilute the Streptavidin-HRP conjugate in Assay Diluent. Add 100 µL to each well. Incubate for 30 minutes at RT in the dark.
-
Washing: Repeat the wash step, performing 5-7 washes to ensure removal of unbound enzyme.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at RT in the dark, monitoring for color development (blue).[11]
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.[12]
-
Read Plate: Measure the optical density (OD) of each well at 450 nm within 30 minutes of stopping the reaction.
Data Presentation and Analysis
Proper data analysis is crucial for accurate cytokine quantification.
Data Analysis Steps:
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.[14]
-
Subtract the mean absorbance of the blank (zero standard) from all other readings.[15]
-
Plot the mean absorbance (Y-axis) against the known concentrations of the cytokine standards (X-axis).
-
Generate a standard curve using a curve-fitting algorithm, typically a four-parameter logistic (4-PL) fit.[15]
-
Interpolate the concentration of the cytokine in your samples from the standard curve.
-
Multiply the interpolated concentration by any dilution factor used for the samples to obtain the final concentration.
Quantitative Data Summary Tables:
Table 1: Example Reagent Concentrations
| Reagent | Working Concentration | Diluent |
|---|---|---|
| Capture Antibody | 1-4 µg/mL | Coating Buffer (e.g., PBS) |
| Recombinant Standard | 1000 pg/mL (top standard) | Assay Diluent |
| Detection Antibody | 0.5-2 µg/mL | Assay Diluent |
| Streptavidin-HRP | 1:500 - 1:2000 dilution | Assay Diluent |
Table 2: Example Incubation Parameters
| Step | Duration | Temperature |
|---|---|---|
| Coating | Overnight | 4°C |
| Blocking | 1-2 hours | Room Temperature |
| Sample/Standard | 2 hours | Room Temperature |
| Detection Antibody | 1 hour | Room Temperature |
| Streptavidin-HRP | 30 minutes | Room Temperature |
| TMB Substrate | 15-30 minutes | Room Temperature |
Visualization
Experimental Workflow Diagram
Caption: Workflow for cytokine quantification using Sandwich ELISA.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a plausible signaling cascade that a compound like this compound might initiate, leading to cytokine production. A common pathway involves activation of transcription factors like NF-κB, which is a master regulator of inflammatory cytokines.[16]
Caption: Hypothetical this compound-induced cytokine signaling pathway.
References
- 1. Sandwich ELISA protocol | Abcam [abcam.com]
- 2. h-h-c.com [h-h-c.com]
- 3. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. Intracellular Cytokine Staining Protocol [anilocus.com]
- 10. bowdish.ca [bowdish.ca]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. 3,3′,5,5′-Tetramethylbenzidine peroxidase substrate, chromogenic, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 13. Sandwich ELISA Protocol Guide | Leinco Technologies [leinco.com]
- 14. assaygenie.com [assaygenie.com]
- 15. ELISA Data Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. cusabio.com [cusabio.com]
Application Notes and Protocols: KPLH1130 in Primary Cell Culture vs. Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPLH1130 is a potent and specific inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] PDK plays a crucial role in cellular metabolism by phosphorylating and inactivating the pyruvate dehydrogenase (PDH) complex, thereby regulating the entry of pyruvate into the tricarboxylic acid (TCA) cycle.[1][4][5] By inhibiting PDK, this compound promotes the conversion of pyruvate to acetyl-CoA, enhancing mitochondrial respiration.[6][7] This mechanism of action makes this compound a valuable tool for studying metabolic reprogramming in various physiological and pathological contexts, particularly in inflammation and metabolic diseases.[6][8]
These application notes provide a comparative overview of the use of this compound in primary cells and immortalized cell lines, with a focus on its anti-inflammatory effects in macrophages. While primary cells offer a model that more closely mimics in vivo physiology, cell lines provide a more homogenous and reproducible system for mechanistic studies.[9][10][11]
Mechanism of Action: Targeting Macrophage Polarization
This compound has been shown to be a powerful modulator of macrophage polarization.[1][3][6] Specifically, it inhibits the polarization of macrophages towards the pro-inflammatory M1 phenotype, which is characterized by aerobic glycolysis and the production of inflammatory mediators.[4][6] The inhibition of PDK by this compound prevents the metabolic switch to aerobic glycolysis that is characteristic of M1 polarization.[6] This leads to a reduction in the expression of pro-inflammatory cytokines and other M1 markers.[1][3][6]
Comparative Efficacy: Primary Macrophages vs. Macrophage Cell Lines
This compound has demonstrated efficacy in both primary macrophages and macrophage-like cell lines. The following tables summarize the reported effects and concentrations used in different macrophage types.
Primary Macrophages
Primary macrophages, such as bone marrow-derived macrophages (BMDMs) and peritoneal macrophages (PMs), are isolated directly from living organisms and are considered to be more physiologically relevant models.[9]
| Cell Type | Species | Stimulation | This compound Conc. | Incubation Time | Observed Effects | Reference |
| Peritoneal Macrophages (PMs) | Mouse | LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 5-10 µM | 12 h | Significantly suppressed the expression of pro-inflammatory cytokines (TNFα, IL-6, IL-1β). Reduced levels of iNOS and nitric oxide. | [1][6] |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 10 µM | 12 h | Prevented the decrease in basal and maximal oxygen consumption rate (OCR). Reduced expression of M1 markers. | [6][12] |
| Zymosan-elicited Peritoneal Macrophages (ZEPMs) | Mouse | LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 1, 5, 10 µM | 12 h | Reduced the mRNA expression of pro-inflammatory cytokines (TNFα, IL-6, IL-1β) and the secretion of corresponding pro-inflammatory effectors. | [3] |
| LPS-elicited Peritoneal Macrophages (LEPMs) | Mouse | LPS (100 ng/mL) + IFN-γ (10 ng/mL) | 1, 5, 10 µM | 12 h | Reduced the mRNA expression of pro-inflammatory cytokines (TNFα, IL-6, IL-1β) and the secretion of corresponding pro-inflammatory effectors. | [3] |
Macrophage-Like Cell Lines
Cell lines like THP-1, a human monocytic cell line, can be differentiated into macrophage-like cells and offer a convenient and reproducible model for studying macrophage biology.[13]
| Cell Line | Species | Differentiation | Stimulation | This compound Conc. | Incubation Time | Observed Effects | Reference |
| THP-1 | Human | PMA | LPS | Not explicitly stated for this compound, but the cell line is used to study macrophage response to inflammation. | Not specified | The ERK signaling pathway is implicated in cellular adhesion in THP-1 cells. | [12] |
Note: While the THP-1 cell line is mentioned in the context of macrophage research, specific data on the effects of this compound on this cell line were not available in the provided search results. The table reflects the general use of this cell line.
Experimental Protocols
Protocol 1: Isolation and Differentiation of Mouse Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages.
Materials:
-
8- to 10-week-old mice
-
α-MEM medium
-
L929-conditioned media
-
Fetal Bovine Serum (FBS)
-
Sterile dissection tools
-
Syringes and needles
-
Cell culture plates
Procedure:
-
Humanely euthanize 8- to 10-week-old mice according to institutional guidelines.
-
Aseptically dissect the femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with α-MEM medium.
-
Culture the collected bone marrow cells at a density of 2 x 10^7 cells per plate.[6]
-
Use α-MEM medium supplemented with 30% L929-conditioned media (as a source of M-CSF) and 10% FBS.[6]
-
Incubate the cells for 9 days to allow for differentiation into macrophages.[6]
-
The established BMDMs are then ready for use in experiments with this compound.
Protocol 2: Treatment of Macrophages with this compound and Inflammatory Stimuli
This protocol outlines the general procedure for treating primary macrophages with this compound followed by stimulation to induce an inflammatory response.
Materials:
-
Differentiated primary macrophages (e.g., BMDMs or PMs)
-
This compound
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Appropriate cell culture medium
-
Cell culture plates
Procedure:
-
Plate the differentiated macrophages at the desired density in cell culture plates.
-
Pre-treat the cells with this compound at the desired concentrations (e.g., 1, 5, 10 µM) for a specified period, typically 1-2 hours.
-
Following pre-treatment, add the inflammatory stimuli, such as LPS (100 ng/mL) and IFN-γ (10 ng/mL), to the culture medium.[3][6]
-
Incubate the cells for the desired time, for example, 12 hours, to allow for the inflammatory response.[3][6]
-
After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein analysis (e.g., qPCR or Western blot).
Protocol 3: Western Blot Analysis for Pro-inflammatory Markers
This protocol provides a general workflow for assessing the protein levels of pro-inflammatory markers such as iNOS and HIF-1α.
Materials:
-
Treated macrophage cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay reagent
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Lyse the treated cells using a suitable lysis buffer.[6]
-
Determine the protein concentration of the lysates using a BCA protein assay.[6]
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.[6]
-
Transfer the separated proteins to a PVDF membrane.[6]
-
Block the membrane with a blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-iNOS, anti-HIF-1α) overnight at 4°C.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.[14]
-
Use a loading control, such as β-actin, to normalize the protein levels.[6]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of metabolic reprogramming in inflammatory processes. It effectively inhibits M1 macrophage polarization in both primary macrophages and is expected to show similar effects in macrophage-like cell lines. While primary cells provide a more physiologically relevant system, cell lines offer advantages in terms of reproducibility and ease of use. The choice between primary cells and cell lines will depend on the specific research question and experimental goals. The provided protocols offer a starting point for utilizing this compound in cell culture-based assays to explore its therapeutic potential in inflammatory and metabolic diseases.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate dehydrogenase kinase supports macrophage NLRP3 inflammasome activation during acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Connection of Inflammatory Pain: Pivotal Role of a Pyruvate Dehydrogenase Kinase-Pyruvate Dehydrogenase-Lactic Acid Axis [scholarworks.indianapolis.iu.edu]
- 9. Primary Cell Culture [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Enabling Research Success with Optimized Primary Cell Culture Media [lifelinecelltech.com]
- 12. utd-ir.tdl.org [utd-ir.tdl.org]
- 13. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Long-Term In Vivo KPLH1130 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the long-term in vivo administration of KPLH1130, a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK). The protocols described herein are based on preclinical studies evaluating the efficacy of this compound in a high-fat diet (HFD)-induced obesity and insulin resistance mouse model. This compound has been shown to improve glucose tolerance and modulate macrophage polarization, suggesting its therapeutic potential in metabolic and inflammatory diseases.[1][2] This document offers comprehensive methodologies for animal modeling, drug formulation and administration, and endpoint analysis, alongside structured data from relevant studies and visual representations of the underlying signaling pathway and experimental workflow.
Introduction
Pyruvate Dehydrogenase Kinase (PDK) is a critical mitochondrial enzyme that regulates the activity of the Pyruvate Dehydrogenase Complex (PDC) through phosphorylation. By inhibiting the PDC, PDKs shift cellular metabolism from mitochondrial respiration towards aerobic glycolysis. This metabolic reprogramming is implicated in various pathological conditions, including metabolic diseases and inflammation.[3] Specifically, PDK2 and PDK4 have been identified as key players in metabolic disorders and are crucial for the polarization of macrophages towards the pro-inflammatory M1 phenotype.[2][4]
This compound is a specific inhibitor of PDK, targeting its kinase activity.[2] By inhibiting PDK, this compound restores PDC activity, thereby promoting glucose oxidation and mitigating the inflammatory responses driven by M1 macrophages.[1][2] Preclinical studies in mice have demonstrated that long-term treatment with this compound can significantly improve glucose tolerance in the context of diet-induced obesity.[1][4] These findings highlight this compound as a promising therapeutic agent for metabolic and inflammatory disorders.
Mechanism of Action: this compound Signaling Pathway
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utd-ir.tdl.org [utd-ir.tdl.org]
Troubleshooting & Optimization
Optimizing KPLH1130 Concentration for Maximum Effect: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of KPLH1130 for maximum efficacy in their experiments. This compound is a potent and specific inhibitor of pyruvate dehydrogenase kinase (PDK), playing a crucial role in regulating cellular metabolism and inflammatory responses. By inhibiting PDK, this compound effectively blocks the polarization of macrophages to the pro-inflammatory M1 phenotype, making it a valuable tool for studying inflammatory diseases and metabolic disorders.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific inhibitor of pyruvate dehydrogenase kinase (PDK). PDKs are mitochondrial enzymes that phosphorylate and inactivate the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, this compound prevents the inactivation of PDC, leading to increased conversion of pyruvate to acetyl-CoA and enhanced mitochondrial respiration. In the context of macrophage polarization, this metabolic shift counteracts the inflammatory M1 phenotype, which is characterized by increased glycolysis.[1][5] this compound has been shown to particularly affect PDK2 and PDK4, which are key regulators in M1 macrophage polarization.[1]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For most in vitro applications, particularly with macrophages, a starting concentration range of 5-10 µM is recommended.[1] This range has been shown to effectively suppress the expression of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β in various macrophage types stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations ranging from 57 mg/mL to 130 mg/mL.[5] For long-term storage, the powdered form should be kept at -20°C. Once dissolved in a solvent, it should be stored at -80°C to maintain stability.
Q4: Is this compound effective in vivo?
A4: Yes, this compound has demonstrated efficacy in animal models. In studies with high-fat diet-fed mice, a dosage of 70 mg/kg administered for 4 weeks significantly improved glucose tolerance.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observed effect at recommended concentrations. | Cell type variability. | Different cell lines or primary cells may have varying sensitivities to this compound. Perform a dose-response experiment (see detailed protocol below) to determine the optimal concentration for your specific cell type. |
| Insufficient stimulation of inflammatory response. | Ensure that your positive controls for M1 macrophage polarization (e.g., LPS and IFN-γ stimulation) are showing a robust response. The effect of this compound is to counteract this pro-inflammatory state. | |
| Compound degradation. | Ensure proper storage of this compound powder (-20°C) and stock solutions (-80°C). Avoid repeated freeze-thaw cycles. | |
| High cell toxicity observed. | Concentration too high. | While specific cytotoxicity data for this compound is limited, high concentrations of any compound can be toxic. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the toxic concentration range for your cells and use a concentration well below this for your experiments. |
| Off-target effects. | Although this compound is described as a specific PDK inhibitor, off-target effects are a possibility with any small molecule. If toxicity persists at effective concentrations, consider using a structurally different PDK inhibitor to confirm that the observed phenotype is due to PDK inhibition. | |
| Variability in experimental results. | Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and stimulation conditions across experiments. |
| Inaccurate compound concentration. | Ensure accurate preparation of this compound stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully. |
Experimental Protocols
Detailed Methodology for Dose-Response Experiment in Macrophages
This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting pro-inflammatory cytokine production in macrophages.
1. Cell Culture and Seeding:
-
Culture murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in complete DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. This compound Treatment and Stimulation:
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range to test is 0.1, 0.5, 1, 5, 10, and 25 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Pre-treat the cells with the different concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) and IFN-γ (10 ng/mL) to induce M1 polarization. Include an unstimulated control group.
3. Incubation and Sample Collection:
-
Incubate the plate for 12-24 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
4. Endpoint Measurement:
-
Measure the concentration of a pro-inflammatory cytokine (e.g., TNFα or IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
5. Data Analysis:
-
Plot the cytokine concentration against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximum cytokine production.
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference |
| Effective In Vitro Concentration | 5 - 10 µM | Peritoneal Macrophages | [1] |
| In Vivo Dosage | 70 mg/kg | High-Fat Diet-fed Mice | [1] |
| Solubility in DMSO | 57 - 130 mg/mL | N/A | [5] |
Visualizing the Mechanism of Action
To understand how this compound impacts macrophage function, it is essential to visualize the underlying signaling pathways.
Caption: this compound inhibits PDK, promoting PDH activity and reducing M1 macrophage polarization.
Caption: Workflow for determining the optimal concentration of this compound.
References
Potential off-target effects of KPLH1130
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using KPLH1130. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a specific inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). This leads to increased conversion of pyruvate to acetyl-CoA in the mitochondria, promoting glucose oxidation over glycolysis.[4][5] This mechanism is crucial for its observed anti-inflammatory and metabolic effects.[3][6]
Q2: Are there any known off-target effects of this compound?
A2: Currently, there is no publicly available data from comprehensive off-target screening studies, such as kinome scans, for this compound. The available literature describes it as a specific PDK inhibitor.[1][2][3] However, like many kinase inhibitors, the potential for off-target interactions cannot be entirely ruled out, especially at higher concentrations.[7] Researchers should be vigilant for unexpected experimental outcomes.
Q3: What are the potential implications of PDK inhibition in different cellular contexts?
A3: Inhibition of PDK by this compound can have diverse effects depending on the cell type and metabolic state. In cancer cells, forcing glucose oxidation can reverse the Warburg effect and promote apoptosis.[4][5] In immune cells like macrophages, it can suppress the M1 pro-inflammatory phenotype.[3][6] In the context of metabolic diseases, it can improve glucose tolerance.[3] Understanding the specific metabolic wiring of your experimental system is key to interpreting results.
Troubleshooting Guides
Unexpected Phenotypic Observations
Issue: You observe a cellular phenotype that is inconsistent with the known function of PDK inhibition.
Potential Cause: This could be due to off-target effects of this compound, particularly if observed at high concentrations.[7] It could also be due to previously uncharacterized roles of PDK in your specific experimental model.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a comprehensive dose-response curve. If the EC50 for your observed phenotype is significantly different from the reported IC50 for PDK inhibition, it may suggest an off-target effect.
-
Use a Structurally Different PDK Inhibitor: If available, use another PDK inhibitor with a different chemical scaffold (e.g., Dichloroacetate - DCA).[4][8] If this control compound does not produce the same phenotype, it strengthens the likelihood of this compound-specific off-target effects.
-
Target Engagement Assay: Confirm that this compound is engaging with PDK in your cellular system at the concentrations you are using. This can be done using techniques like cellular thermal shift assays (CETSA).
-
Rescue Experiment: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of PDK. If the phenotype is not rescued, it strongly points towards an off-target effect.
Inconsistent Western Blot Results
Issue: You are not observing the expected changes in downstream signaling pathways upon this compound treatment.
Potential Cause: This could be due to issues with the experimental setup, cell-specific signaling, or potential off-target effects interfering with the expected pathway modulation.
Troubleshooting Steps:
| Observation | Potential Cause | Suggested Action |
| No change in the phosphorylation of PDC (E1α subunit) | This compound is not reaching its intracellular target. | Confirm cell permeability. Perform a dose-response and time-course experiment to find the optimal conditions. |
| PDK is not active in your cell model. | Verify the expression and basal activity of PDK isoforms in your cells. | |
| Changes in phosphorylation of proteins in unrelated pathways | This compound may have off-target kinase interactions. | Consult the literature for potential crosstalk between metabolic and other signaling pathways. Consider a broad-spectrum kinase inhibitor profiling service to identify potential off-targets. |
| Activation of a compensatory signaling pathway | The cell is adapting to the metabolic shift induced by PDK inhibition. | Use proteomic or phosphoproteomic approaches to identify activated compensatory pathways. Consider co-treatment with an inhibitor of the compensatory pathway. |
Experimental Protocols
General Protocol for Investigating Potential Off-Target Effects of a Kinase Inhibitor
This protocol provides a general framework that can be adapted to investigate potential off-target effects of this compound.
1. Kinome-Wide Profiling (In Vitro)
-
Objective: To identify potential off-target kinases of this compound.
-
Methodology: Utilize a commercial kinase screening service (e.g., KINOMEscan™, scanMAX℠).[9][10]
-
Submit this compound for screening against a panel of hundreds of purified human kinases at a fixed concentration (e.g., 1 µM).
-
The results are typically reported as a percentage of inhibition or binding affinity.
-
Follow up with Kd determination for any significant hits.
-
2. Cellular Target Engagement Assay (In Situ)
-
Objective: To confirm that this compound engages with its intended target (PDK) in a cellular context.
-
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Analyze the soluble fraction by Western blot for PDK.
-
Binding of this compound is expected to stabilize PDK, resulting in a higher melting temperature compared to the vehicle control.
-
3. Phenotypic Screening with a Structurally Unrelated Inhibitor
-
Objective: To determine if the observed phenotype is specific to PDK inhibition.
-
Methodology:
-
Select a PDK inhibitor with a different chemical structure (e.g., Dichloroacetate).
-
Perform a dose-response experiment with both this compound and the control inhibitor, measuring the phenotype of interest.
-
If the phenotype is only observed with this compound, it suggests a potential off-target effect.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for troubleshooting unexpected results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? [ijbs.com]
- 6. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. drugtargetreview.com [drugtargetreview.com]
KPLH1130 Cytotoxicity Assay: Technical Support Center
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the KPLH1130 Cytotoxicity Assay. The this compound is a luminescent, ATP-based, homogeneous assay that quantifies the number of viable cells in culture. The assay reagent lyses cells, releasing ATP, which acts as a substrate for a proprietary thermostable luciferase. The resulting luminescent signal is directly proportional to the amount of ATP present, which correlates with the number of metabolically active, viable cells.
Experimental Protocol: this compound Assay
This protocol outlines the necessary steps to assess the cytotoxicity of test compounds on adherent cells cultured in a 96-well plate format.
I. Materials and Reagents
-
This compound Reagent (Store protected from light)
-
Cells of interest in healthy, logarithmic growth phase[1]
-
Appropriate cell culture medium and supplements[2]
-
Test compounds and vehicle control (e.g., DMSO)
-
Sterile, opaque-walled 96-well microplates suitable for luminescence assays[3]
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
II. Assay Procedure
-
Cell Seeding: a. Prepare a single-cell suspension of healthy, sub-confluent cells in a complete culture medium. Ensure the cell suspension is homogenous to avoid clumping.[1] b. Determine the optimal cell seeding density by performing a cell titration experiment prior to the main assay.[2][4][5] c. Seed 100 µL of the cell suspension into the wells of a white, opaque-walled 96-well plate. d. To mitigate the "edge effect," avoid using the outer wells for experimental samples. Instead, fill them with 100 µL of sterile PBS or media to create a humidity barrier.[1][6] e. Incubate the plate for 18-24 hours in a humidified incubator at 37°C and 5% CO₂ to allow cells to attach and resume normal growth.
-
Compound Treatment: a. Prepare serial dilutions of your test compound in culture medium. Ensure the final vehicle concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%). b. Add the desired volume (e.g., 10-20 µL) of the compound dilutions to the appropriate wells. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). This duration is compound- and cell-line-dependent and should be optimized.[3]
-
Luminescence Measurement: a. Equilibrate the this compound reagent and the cell plate to room temperature for approximately 30 minutes before use. b. Add a volume of this compound reagent equal to the volume of culture medium in each well (e.g., 100 µL). c. Place the plate on an orbital shaker for 2-3 minutes at a low speed to induce cell lysis and ensure a homogenous mixture. d. Incubate the plate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal. e. Measure the luminescence using a microplate reader.
-
Data Analysis: a. Set up control wells:
- Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only. Represents 100% cell viability.
- No-Cell Control: Wells containing only medium and the this compound reagent. Used for background subtraction. b. Subtract the average luminescence of the no-cell control from all other wells. c. Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = (Signal_of_Test_Well / Signal_of_Vehicle_Control_Well) * 100 d. Plot the % Viability against the log of the compound concentration and fit a dose-response curve using non-linear regression to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[7][8]
Data Presentation
Quantitative data should be structured for clarity and easy interpretation.
Table 1: Recommended Starting Cell Seeding Densities Note: These values are examples and must be optimized for your specific cell line and experimental conditions.[9]
| Plate Format | Cell Line Type | Seeding Density (cells/well) |
| 96-well | Fast-growing (e.g., HeLa) | 2,000 - 5,000 |
| 96-well | Slow-growing (e.g., MCF-7) | 5,000 - 10,000 |
| 96-well | Primary Cells | 10,000 - 20,000 |
| 384-well | Fast-growing (e.g., HeLa) | 500 - 1,500 |
| 384-well | Slow-growing (e.g., MCF-7) | 1,500 - 3,000 |
Table 2: Example Data Layout for IC50 Calculation
| Compound Conc. (µM) | Log(Conc.) | Raw Luminescence (RLU) | Avg. Background (RLU) | Corrected RLU | % Viability |
| Vehicle Control | N/A | 550,000 | 500 | 549,500 | 100.0% |
| 0.1 | -7.0 | 545,000 | 500 | 544,500 | 99.1% |
| 1 | -6.0 | 490,000 | 500 | 489,500 | 89.1% |
| 10 | -5.0 | 280,000 | 500 | 279,500 | 50.9% |
| 100 | -4.0 | 35,000 | 500 | 34,500 | 6.3% |
| No-Cell Control | N/A | 500 | 500 | 0 | 0.0% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. researchgate.net [researchgate.net]
- 9. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
Troubleshooting KPLH1130 variability in experimental results
This technical support center provides troubleshooting guidance for researchers using KPLH1130, a potent pyruvate dehydrogenase kinase (PDK) inhibitor. The information is tailored to address common sources of variability in experimental results, particularly in the context of macrophage polarization and cellular metabolism studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Compound Handling
Q1: I'm observing inconsistent results with this compound. How should I properly handle and store the compound?
A1: Consistent results begin with proper compound handling. This compound is soluble in DMSO. For optimal stability, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO and store it in aliquots at -20°C for up to one month or -80°C for up to one year. Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and variability in your experiments. When preparing your working solution, ensure the final DMSO concentration in your cell culture media is consistent across all conditions and ideally does not exceed 0.1% to avoid solvent-induced cellular stress.
In Vitro Kinase Assays
Q2: My in vitro kinase assay with this compound shows high background noise. What are the common causes and solutions?
A2: High background in kinase assays can obscure your results and make data interpretation difficult. Several factors can contribute to this issue.
Potential Causes and Solutions for High Background in Kinase Assays
| Potential Cause | Solution | Rationale |
| Contaminated Reagents | Use high-purity reagents, including buffer components, ATP, and enzyme preparations. Prepare fresh solutions with ultrapure water. | Impurities in reagents can lead to non-specific signals or interfere with the assay chemistry.[1] |
| Suboptimal Assay Conditions | Optimize incubation times, temperature, and concentrations of enzyme, substrate, and ATP. | Incorrect assay parameters can lead to increased non-specific activity or signal instability. |
| Non-specific Binding | Include a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer. | BSA can help to prevent the non-specific binding of assay components to the plate wells. |
| Incorrect Buffer Composition | Ensure the pH and ionic strength of your buffer are optimal for the specific PDK isoform being tested. | Enzyme activity is highly dependent on buffer conditions. |
| High Enzyme Concentration | Titrate the kinase concentration to find the optimal level that gives a robust signal without excessive background. | Too much enzyme can lead to rapid substrate depletion and increased background. |
Cell-Based Assays: Macrophage Polarization
Q3: I am not observing the expected M1 to M2 phenotype shift in my macrophage polarization experiments with this compound. What could be going wrong?
A3: Macrophage polarization is a complex process, and variability can arise from several sources. This compound is known to inhibit M1 macrophage polarization induced by stimuli like LPS and IFN-γ.[2][3] If you are not seeing the expected effect, consider the following:
Troubleshooting Macrophage Polarization Experiments
| Potential Issue | Recommendation | Detailed Explanation |
| Suboptimal Stimuli Concentration | Titrate LPS and IFN-γ concentrations. A common starting point is 100 ng/mL for LPS and 10 ng/mL for IFN-γ. | The cellular response to LPS and IFN-γ can be dose-dependent and vary between cell types and even batches of reagents. |
| Incorrect Stimulation Timing | Optimize the duration of this compound pre-treatment and co-incubation with LPS/IFN-γ. A 12-hour incubation is a good starting point.[2][3] | The timing of inhibitor treatment relative to stimulation is critical for observing the desired effect. |
| Cell Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density. | Over-confluent or stressed cells may not respond appropriately to stimuli. |
| Variability in Primary Cells | If using primary macrophages, expect some donor-to-donor variability. | Genetic and environmental factors can influence the response of primary cells. |
| Choice of Polarization Markers | Analyze a panel of M1 (e.g., iNOS, TNF-α, IL-6) and M2 (e.g., Arg-1, CD206, IL-10) markers. | Relying on a single marker may not provide a complete picture of the macrophage polarization state.[4] |
Q4: The IC50 value of this compound in my cell-based assay is different from published values. Why is this?
A4: IC50 values are not absolute and can be influenced by a variety of experimental parameters. It is common to see variations between different studies and your own experiments.
Factors Influencing IC50 Values of this compound
| Factor | Explanation |
| Cell Type | Different cell lines have varying levels of PDK expression, metabolic rates, and membrane permeability, all of which can affect the apparent potency of an inhibitor. |
| ATP Concentration | This compound is an ATP-competitive inhibitor. The concentration of ATP used in your assay will directly impact the measured IC50 value.[5] |
| Incubation Time | The duration of compound exposure can influence the observed inhibitory effect. |
| Cell Density | The number of cells per well can affect the local concentration of the compound and the overall metabolic state of the culture. |
| Assay Readout | The method used to assess cell viability or kinase activity (e.g., MTT, CellTiter-Glo, western blot for downstream markers) can yield different IC50 values. |
Published IC50 Values for PDK Inhibitors
| Compound | Target | IC50 (µM) | Assay Conditions |
| This compound | PDK4 | ~0.5 | In vitro kinase assay |
| JX06 | PDK1 | 0.049 | In vitro kinase assay[6] |
| JX06 | PDK2 | 0.101 | In vitro kinase assay[6] |
| JX06 | PDK3 | 0.313 | In vitro kinase assay[6] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro PDK Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified PDK enzyme.
-
Reagent Preparation :
-
Kinase Buffer : Prepare a suitable kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).
-
This compound Dilution Series : Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations.
-
ATP Solution : Prepare a stock solution of ATP in ultrapure water. The final concentration in the assay should be close to the Km of the kinase for ATP.
-
Substrate : Use a suitable peptide or protein substrate for the PDK isoform being tested.
-
-
Assay Procedure :
-
Add kinase buffer, this compound (or vehicle control), and substrate to the wells of a microplate.
-
Initiate the reaction by adding the PDK enzyme.
-
Incubate at the optimal temperature (e.g., 30°C) for a predetermined time.
-
Start the kinase reaction by adding ATP.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the signal using a suitable method (e.g., luminescence-based ATP detection, radioactivity, or fluorescence).[5]
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Macrophage Polarization Assay
This protocol describes a typical workflow for inducing M1 macrophage polarization and assessing the inhibitory effect of this compound.
-
Cell Culture :
-
Culture macrophages (e.g., bone marrow-derived macrophages or a suitable cell line like RAW 264.7) in appropriate media.
-
Plate the cells at a consistent density in multi-well plates and allow them to adhere overnight.
-
-
Treatment :
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-10 µM) for a specified period (e.g., 2 hours).[3]
-
Add M1 polarizing stimuli (e.g., 100 ng/mL LPS and 10 ng/mL IFN-γ) to the wells containing this compound.[2]
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) and stimuli, and cells treated with this compound alone.
-
Incubate for the desired time (e.g., 12-24 hours).
-
-
Analysis :
-
Gene Expression : Harvest the cells, extract RNA, and perform qRT-PCR to measure the expression of M1 (e.g., Nos2, Tnf, Il6) and M2 (Arg1, Mrc1, Il10) marker genes.
-
Protein Expression : Collect cell lysates for Western blot analysis of M1 markers like iNOS and phosphorylated STAT1.
-
Cytokine Secretion : Collect the cell culture supernatant to measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-10) by ELISA.
-
Mitochondrial Respiration : Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess the metabolic effects of this compound.[2]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. M2 Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Interpreting Seahorse Assay Results with KPLH1130
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting Seahorse XF assay results when studying the effects of KPLH1130.
Section 1: Understanding this compound's Mechanism of Action
This compound is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1][2] PDKs are mitochondrial enzymes that phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC). The primary role of PDC is to convert pyruvate, the end product of glycolysis, into acetyl-CoA, which then fuels the Tricarboxylic Acid (TCA) cycle and subsequent oxidative phosphorylation (OXPHOS).
By inhibiting PDK, this compound effectively locks the PDC in an active state. This promotes the flux of pyruvate into the TCA cycle, thereby enhancing mitochondrial respiration.[3] This mechanism is particularly relevant in inflammatory conditions or in cells exhibiting a Warburg-like metabolism (high glycolysis even in the presence of oxygen), where this compound can shift the metabolic phenotype from glycolysis towards OXPHOS.[1][4]
Caption: Mechanism of this compound action on pyruvate metabolism.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the expected effect of this compound on Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)?
Given that this compound inhibits PDK and thereby activates PDC, the primary expectation is a metabolic shift towards mitochondrial respiration.
-
Expected OCR Change: Treatment with this compound should increase the Oxygen Consumption Rate (OCR). This is because more pyruvate is converted to acetyl-CoA, fueling the TCA cycle and the electron transport chain. Studies have shown that this compound can prevent the decrease in basal and maximal oxygen consumption rates seen in M1-polarized macrophages.[1][4]
-
Expected ECAR Change: A decrease or stabilization in the Extracellular Acidification Rate (ECAR) may be observed. ECAR is primarily a measure of lactate production from glycolysis.[5] By shunting pyruvate into the mitochondria, this compound reduces its availability for conversion to lactate, thus lowering the rate of proton extrusion.
Table 1: Summary of Expected Metabolic Changes with this compound
| Parameter | Metabolic Process | Expected Change with this compound | Rationale |
| OCR | Mitochondrial Respiration | Increase | Enhanced pyruvate flux into the TCA cycle. |
| ECAR | Glycolysis/Lactate Production | Decrease / No Change | Reduced conversion of pyruvate to lactate. |
FAQ 2: My OCR did not increase after this compound treatment. What could be wrong?
If you do not observe the expected increase in OCR, several factors could be at play. Consult the troubleshooting guide below.
Table 2: Troubleshooting Guide for Unexpected OCR Results
| Potential Cause | Recommended Solution |
| Cell Type/Metabolic State | The effect of this compound is most pronounced in cells that have high basal glycolysis (e.g., inflammatory macrophages, some cancer cells). Cells that already have high basal OXPHOS may show a minimal response. Confirm the metabolic phenotype of your cell line. |
| Substrate Availability | Ensure the assay medium contains sufficient pyruvate and glucose. The effect of this compound depends on the availability of pyruvate to be funneled into the TCA cycle.[6] |
| Compound Concentration & Incubation Time | The optimal concentration of this compound can be cell-type dependent. Perform a dose-response curve (e.g., 1 µM, 5 µM, 10 µM) to determine the optimal concentration.[1] Also, optimize the pre-incubation time to ensure sufficient target engagement. |
| Low Cell Seeding Density | Insufficient cell numbers will lead to a low OCR signal that may be difficult to measure accurately.[7] Optimize cell density to ensure basal OCR is within the instrument's optimal range (typically 50-400 pmol/min for XFe96).[8] |
| Poor Cell Health | Stressed or unhealthy cells will have compromised mitochondrial function and may not respond to metabolic modulators. Check cell viability and morphology prior to the assay. |
| Technical Issues | An uneven injection of compounds or bubbles in the wells can lead to erroneous readings.[9] Ensure the Seahorse cartridge is loaded correctly and inspect the cell plate for even cell distribution. |
FAQ 3: How should this compound affect the key parameters of the Cell Mito Stress Test?
The Cell Mito Stress Test uses sequential injections of mitochondrial inhibitors to reveal a detailed profile of mitochondrial function.[10][11] this compound is expected to modulate these parameters by increasing the substrate supply to the electron transport chain.
Table 3: Expected this compound Effects on Mito Stress Test Parameters
| Parameter | Definition | Expected Effect of this compound | Rationale |
| Basal Respiration | The baseline oxygen consumption of the cells.[11] | Increase | Increased substrate (acetyl-CoA) availability from pyruvate drives higher baseline mitochondrial activity. |
| ATP-Linked Respiration | The portion of basal respiration used for ATP synthesis.[11][12] | Increase | Higher substrate flux leads to increased ATP production to meet cellular energy demands. |
| Maximal Respiration | The maximum OCR achieved by adding the uncoupler FCCP.[10][11] | Increase | By providing more fuel to the TCA cycle, this compound allows the electron transport chain to reach a higher maximal rate when uncoupled. |
| Spare Respiratory Capacity | The difference between maximal and basal respiration.[10][11] | Increase or No Change | This reflects the cell's ability to respond to energetic stress. An increase indicates enhanced mitochondrial fitness. |
| Proton Leak | Oxygen consumption not coupled to ATP synthesis.[11][13] | No Change or Slight Increase | This is generally not directly affected by substrate availability but could slightly increase with a hyperpolarized mitochondrial membrane. |
| Non-Mitochondrial Respiration | Oxygen consumption from cellular enzymes after blocking the ETC.[10][13] | No Change | This compound's target is mitochondrial; it should not affect non-mitochondrial oxygen consumption. |
Section 3: Experimental Protocols and Workflows
A successful experiment requires careful planning and execution. Below is a generalized workflow and a detailed protocol for a Cell Mito Stress Test involving this compound.
Caption: General experimental workflow for a Seahorse assay with this compound.
Protocol: Seahorse XF Cell Mito Stress Test
This protocol is a standard procedure and may require optimization for specific cell types.
-
Day Before Assay:
-
Hydrate Sensor Cartridge: Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and lower the sensor cartridge onto it. Incubate overnight at 37°C in a non-CO2 incubator.[14]
-
Seed Cells: Plate cells in a Seahorse XF cell culture microplate at a pre-optimized density (e.g., 20,000-80,000 cells/well) and culture overnight in a CO2 incubator.[6]
-
-
Day of Assay:
-
Prepare Assay Medium: Warm Seahorse XF Base Medium supplemented with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM) to 37°C. Adjust pH to 7.4.[6]
-
Pre-treatment: Remove cell culture medium and wash cells with the warmed assay medium. Add fresh assay medium containing this compound (at the desired final concentration) or a vehicle control. Incubate for the desired pre-treatment time (e.g., 1-6 hours) at 37°C in a non-CO2 incubator.
-
Prepare Inhibitor Stocks: Reconstitute the Cell Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium to the desired stock concentrations.[10] Note: The optimal FCCP concentration is highly cell-type dependent and should be determined empirically via a titration experiment.[7][15]
-
Load Cartridge: Load the prepared inhibitor solutions into the appropriate ports (A, B, C) of the hydrated sensor cartridge according to the instrument's template.
-
Run Assay: Calibrate the instrument with the sensor cartridge. Once calibration is complete, replace the calibrant plate with the cell culture plate and start the assay. The instrument will measure baseline rates before sequentially injecting the inhibitors.
-
Section 4: Data Interpretation and Visualization
After running the assay and normalizing the data (e.g., to cell count or protein concentration), the effect of this compound can be visualized. The expected outcome is a shift from a more glycolytic to a more oxidative metabolic phenotype.
Caption: Expected metabolic shift induced by this compound treatment.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. abmole.com [abmole.com]
- 3. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. content.protocols.io [content.protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unige.ch [unige.ch]
- 10. agilent.com [agilent.com]
- 11. Mitochondrial Respiration XF Cell Mito Stress Test | Agilent [agilent.com]
- 12. agilent.com [agilent.com]
- 13. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. biocompare.com [biocompare.com]
Technical Support Center: KPLH1130 and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KPLH1130 in conjunction with common cell viability assays, such as MTT and LDH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell metabolism?
This compound is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1][2] PDKs are key regulatory enzymes that inactivate the Pyruvate Dehydrogenase Complex (PDC) through phosphorylation.[3][4] The PDC is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate into acetyl-CoA.[3][4] By inhibiting PDK, this compound effectively locks the PDC in its active state, promoting the flux of pyruvate into the TCA cycle and enhancing mitochondrial respiration. This is in contrast to the metabolic state of many cancer cells and activated M1 macrophages, which favor glycolysis even in the presence of oxygen (the Warburg effect).[3] this compound has been shown to suppress the pro-inflammatory phenotype of M1 macrophages and improve glucose tolerance in animal models.[5]
Q2: Can this compound interfere with the MTT assay?
While direct chemical interference has not been definitively reported, the mechanism of action of this compound suggests a potential for biological interference with the MTT assay. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[6][7]
Since this compound enhances mitochondrial respiration, it could potentially increase the rate of MTT reduction in viable cells, leading to an overestimation of cell viability or a masking of cytotoxic effects.[7] This is particularly relevant in cell types, like activated macrophages, that have a high glycolytic rate, as this compound will significantly alter their metabolic state.[7] It is crucial to include proper controls to account for this potential biological interference.
Q3: Could this compound impact the results of an LDH assay?
The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the amount of LDH released from cells with damaged plasma membranes.[8][9] this compound's primary mechanism of action, inhibiting PDK, leads to a decrease in the conversion of pyruvate to lactate.[10] While this does not directly interfere with the measurement of extracellular LDH, it is important to consider the overall metabolic state of the cells.
Additionally, significant shifts in intracellular and extracellular pH can affect LDH enzyme activity.[11] Although not a direct effect of this compound, any substantial metabolic reprogramming could indirectly influence the local pH. Therefore, careful execution of the assay with appropriate controls is essential.
Q4: I am observing an unexpected increase in MTT signal with this compound treatment, even at high concentrations. What could be the cause?
An increase in MTT signal in the presence of this compound could be due to the compound's effect on cellular metabolism rather than an increase in cell number. By promoting mitochondrial respiration, this compound may enhance the activity of the mitochondrial dehydrogenases responsible for reducing MTT to formazan. This would lead to a stronger colorimetric signal per cell, which could be misinterpreted as increased proliferation or viability. It is recommended to corroborate MTT results with an alternative viability assay that relies on a different principle, such as a dye exclusion assay (e.g., Trypan Blue) or a DNA-binding dye-based assay.
Q5: Are there alternative assays to consider if I suspect interference from this compound?
Yes, if you suspect interference, it is advisable to use a secondary, complementary assay to confirm your results. Good alternatives include:
-
Trypan Blue or other dye exclusion assays: These directly measure membrane integrity.
-
Cell counting: Direct quantification of cell numbers using a hemocytometer or an automated cell counter.
-
ATP-based assays: These measure the level of intracellular ATP as an indicator of viability.
-
Real-time impedance-based assays: These monitor cell attachment and proliferation over time.
-
Apoptosis assays: Methods like Annexin V/PI staining can provide more detailed information about the mode of cell death.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Higher than expected absorbance (signal) with this compound treatment | This compound-induced increase in mitochondrial metabolic activity leading to enhanced MTT reduction. | - Include a positive control for cytotoxicity to ensure the assay is working correctly.- Corroborate results with a non-metabolic viability assay (e.g., Trypan Blue).- Perform a cell-free control with this compound and MTT to rule out direct chemical reduction. |
| High background absorbance | Contamination of media or reagents, or interference from phenol red in the media. | - Use fresh, sterile reagents.- Use a serum-free and phenol red-free medium during the MTT incubation step.- Include a "no cell" blank control for background subtraction. |
| Inconsistent results between replicates | Uneven cell seeding, pipetting errors, or incomplete formazan solubilization. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent. |
| Low absorbance signal | Low cell number, insufficient incubation time with MTT, or cell death. | - Optimize cell seeding density.- Increase the MTT incubation time (typically 2-4 hours).- Visually inspect cells under a microscope before adding the solubilizing agent to confirm the presence of formazan crystals. |
LDH Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background LDH in control wells | High endogenous LDH in serum-containing media, or cell lysis due to rough handling. | - Reduce the serum concentration in the culture medium.[3]- Handle cells gently during plating and treatment.- Include a "medium only" background control. |
| Low signal in positive control (lysed cells) | Incomplete cell lysis, or inhibition of LDH enzyme activity. | - Ensure the lysis buffer is added correctly and incubated for the recommended time.- Check for the presence of potential LDH inhibitors in your experimental setup. |
| Variability between replicates | Inconsistent cell numbers per well or pipetting inaccuracies. | - Ensure accurate and consistent cell seeding.- Use precise pipetting techniques when transferring supernatant and reagents. |
| False-negative results (low LDH release despite expected cytotoxicity) | Bacterial contamination (some bacteria can degrade LDH or alter pH), or protease release from cells. | - Maintain sterile technique to prevent contamination.[12]- If protease activity is suspected, consider the use of protease inhibitors (ensure they don't interfere with the assay). |
Experimental Protocols
MTT Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment period.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free and phenol red-free culture medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH Assay Protocol
This protocol provides a general framework for conducting an LDH cytotoxicity assay.
-
Cell Seeding: Plate cells in a 96-well plate at an optimized density and allow them to attach overnight.
-
Compound Treatment: Treat cells with this compound and controls. Include the following controls in triplicate:
-
Spontaneous LDH Release: Cells treated with vehicle control.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) 1 hour before the end of the experiment.
-
Background Control: Medium only (no cells).
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically includes a substrate and a dye). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Add 50 µL of the stop solution (if required by the kit) to each well. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation of Cytotoxicity: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Visualizations
Caption: this compound signaling pathway.
Caption: MTT assay experimental workflow.
Caption: LDH assay experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate Dehydrogenase Kinase as a Potential Therapeutic Target for Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay [mdpi.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 11. Human lactate dehydrogenase A undergoes allosteric transitions under pH conditions inducing the dissociation of the tetrameric enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting pyruvate dehydrogenase kinase signaling in the development of effective cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for KPLH1130-induced metabolic shifts
Welcome to the Technical Support Center for KPLH1130. This guide provides troubleshooting information and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the pyruvate dehydrogenase kinase (PDK) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific small molecule inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] PDK is a mitochondrial enzyme responsible for inactivating the Pyruvate Dehydrogenase Complex (PDC) through phosphorylation. The PDC is a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate into acetyl-CoA.[4][5][6][7] By inhibiting PDK, this compound effectively keeps the PDC in its active state, promoting the flux of pyruvate into the TCA cycle for oxidative phosphorylation.[4][5]
Q2: What are the expected metabolic shifts induced by this compound treatment?
Treatment with this compound is expected to cause a significant shift from aerobic glycolysis towards mitochondrial respiration (oxidative phosphorylation). This is characterized by:
-
Increased Oxygen Consumption Rate (OCR): By promoting the entry of pyruvate into the TCA cycle, this compound enhances mitochondrial respiration. It has been shown to prevent the reduction in basal and maximal OCR in macrophages stimulated with inflammatory agents like LPS and IFN-γ.[4][8][9]
-
Decreased Lactate Production: With more pyruvate being converted to acetyl-CoA, there is less substrate available for conversion to lactate by lactate dehydrogenase.
-
Alterations in TCA Cycle Metabolites: An increase in acetyl-CoA can lead to changes in the levels of downstream TCA cycle intermediates.
These shifts are particularly relevant in cells that exhibit high rates of aerobic glycolysis (the Warburg effect), such as M1-polarized macrophages or certain cancer cells.[4][10]
Q3: How should I design my experiment to effectively control for this compound-induced metabolic shifts?
A robust experimental design is crucial for interpreting the effects of this compound. Key considerations include:
-
Appropriate Controls:
-
Vehicle Control: A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent used to dissolve this compound.
-
Negative Control: An untreated cell group to establish baseline metabolic function.
-
Positive Control (Optional): If studying inflammation, a group treated with an inflammatory stimulus (e.g., LPS + IFN-γ) without this compound is necessary to induce the baseline metabolic shift you aim to rescue.[9]
-
-
Dose-Response and Time-Course: Perform a dose-response study (e.g., 1 µM to 10 µM) and a time-course study (e.g., 3, 6, 12, 24 hours) to determine the optimal concentration and treatment duration for your specific cell type and experimental question.[9]
-
Metabolic Assays: Utilize assays that can directly measure the expected metabolic shifts, such as Seahorse XF analysis for OCR and ECAR (Extracellular Acidification Rate), and LC-MS for targeted metabolomics.
Q4: In what research contexts is this compound typically used?
This compound is primarily used in studies related to inflammation and metabolic disorders.[8][9] It is a valuable tool for investigating the role of metabolic reprogramming in macrophage polarization.[4][5][6] Specifically, it has been used to demonstrate that inhibiting PDK can block the pro-inflammatory M1 macrophage phenotype and improve insulin resistance in diet-induced obesity models.[4][5]
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Cell Toxicity or Death | 1. This compound concentration is too high.2. Prolonged incubation period.3. Cell type is particularly sensitive to metabolic shifts. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration (start with a range of 1-10 µM).2. Conduct a time-course experiment to find the shortest effective incubation time.3. Ensure cell culture conditions are optimal; check media components and cell density. |
| No Observable Metabolic Shift (e.g., no change in OCR) | 1. This compound concentration is too low.2. Insufficient incubation time.3. The baseline metabolic state of the cells is already highly oxidative.4. Reagent instability. | 1. Increase the concentration of this compound (up to 10 µM is commonly used).[9][11]2. Increase the incubation time.3. Use a positive control (e.g., LPS + IFN-γ) to first induce a glycolytic shift that this compound can then reverse.4. Ensure this compound is properly stored and handled to maintain its activity. |
| High Variability in Experimental Replicates | 1. Inconsistent cell seeding density.2. Variability in reagent addition (pipetting errors).3. Edge effects in multi-well plates.4. Cell health and passage number differences. | 1. Ensure uniform cell seeding across all wells.2. Use calibrated pipettes and be consistent with your technique.3. Avoid using the outer wells of plates for treatment groups or normalize data to control wells on the same plate.4. Use cells within a consistent, low passage number range and ensure high viability before starting the experiment. |
Experimental Protocols & Data
Protocol 1: Measuring OCR with Seahorse XF Analyzer
This protocol outlines the measurement of Oxygen Consumption Rate (OCR) in macrophages treated with this compound to assess the shift towards oxidative phosphorylation.
Materials:
-
Seahorse XF Cell Culture Microplates
-
This compound
-
Cell culture medium, Seahorse XF Base Medium, supplements (glutamine, pyruvate, glucose)
-
Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)
-
LPS, IFN-γ (for M1 polarization)
Procedure:
-
Cell Seeding: Seed macrophages (e.g., BMDMs or RAW 264.7) in a Seahorse XF plate at a pre-determined optimal density and allow them to adhere.
-
Cell Treatment:
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO₂ incubator.
-
Seahorse XF Analysis: Load the prepared sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A). Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: Analyze the resulting OCR data to determine parameters like basal respiration, maximal respiration, and spare respiratory capacity.
Quantitative Data Summary
The following table summarizes the expected effects of this compound on macrophage metabolism based on published findings.
| Metabolic Parameter | Control (Vehicle) | M1 Polarization (LPS + IFN-γ) | M1 Polarization + this compound (10 µM) | Reference |
| Basal OCR (pmol/min) | High | Decreased | Rescued (prevents the decrease) | [4][9] |
| Maximal OCR (pmol/min) | High | Decreased | Rescued (prevents the decrease) | [4][9] |
| ECAR (mpH/min) | Low | Increased | Reduced (prevents the increase) | [4] |
| Lactate Production | Low | Increased | Reduced | [12] |
| iNOS protein expression | Low | High | Reduced | [9][11] |
| HIF-1α protein expression | Low | High | Reduced | [9][11] |
Visualizations
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of this compound action on the PDC metabolic checkpoint.
Caption: General experimental workflow for assessing this compound effects.
Caption: Logic flow for troubleshooting lack of this compound effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Covalent Inhibition of Pyruvate Kinase M2 Reprograms Metabolic and Inflammatory Pathways in Hepatic Macrophages against Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. immune-system-research.com [immune-system-research.com]
- 12. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of KPLH1130
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability when working with KPLH1130. Our goal is to provide clear and actionable guidance to ensure the consistency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a proprietary, stabilized solution of recombinant human protein designed for use in cell culture applications to induce a specific signaling pathway. Due to its biological nature, slight variations between production batches can occur. This guide provides strategies to manage this variability.
Q2: What are the primary causes of batch-to-batch variability in this compound?
Batch-to-batch variability in biological reagents like this compound can stem from several factors inherent in the manufacturing and handling processes.[1][2][3][4] These can include:
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Raw Material Sourcing: Minor differences in the raw materials used for production.[2][3][5]
-
Manufacturing Process: Subtle shifts in the biomanufacturing process parameters.
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Post-Translational Modifications: Natural variations in the post-translational modifications of the recombinant protein.
-
Storage and Handling: Differences in storage and handling conditions after leaving our facility.
Q3: How does this compound batch-to-batch variability manifest in experiments?
Users may observe variations in the intensity or kinetics of the downstream response. This could present as:
-
Changes in cell morphology or proliferation rates.[6]
-
Altered levels of target protein expression or phosphorylation.
-
Shifts in the dose-response curve.
Troubleshooting Guide
Issue: I'm observing a weaker or stronger than expected response with a new batch of this compound.
Step 1: Verify Storage and Handling
Ensure that the new batch of this compound has been stored and handled according to the product datasheet. Improper storage, including temperature fluctuations or exposure to light, can degrade the product.
Step 2: Perform a Dose-Response Curve Comparison
We recommend performing a dose-response curve with the new batch and comparing it to the results from a previous, well-characterized batch. This will help quantify the difference in potency.
Hypothetical Dose-Response Data for Two Batches of this compound
| Concentration (ng/mL) | Batch A: % Phospho-Protein (Previous Batch) | Batch B: % Phospho-Protein (New Batch) |
| 0 | 5 | 6 |
| 1 | 25 | 20 |
| 10 | 75 | 60 |
| 50 | 95 | 85 |
| 100 | 98 | 92 |
Step 3: Adjust Concentration Based on Potency
Based on the dose-response data, you may need to adjust the concentration of the new batch to achieve the same biological effect as the previous batch. In the example above, a higher concentration of Batch B may be needed to elicit the same response as Batch A.
Issue: My cell morphology has changed after switching to a new batch of this compound.
Step 1: Rule Out Other Variables
Before attributing morphological changes solely to the new this compound batch, consider other potential causes of variability in your cell culture system:
-
Serum Variability: If using serum, batch-to-batch differences are a common source of variation.[6]
-
Cell Passage Number: High passage numbers can lead to changes in cell behavior.[7]
-
Contamination: Check for mycoplasma or other forms of contamination.
Step 2: Gradual Adaptation
If other variables have been ruled out, cells may require a period of adaptation to the new batch. Consider a gradual introduction of the new batch by mixing it with the old batch over a few passages.
Experimental Protocols
Protocol 1: Comparative Dose-Response Analysis of this compound Batches
Objective: To quantify the relative potency of a new batch of this compound compared to a reference batch.
Materials:
-
This compound (Reference Batch and New Batch)
-
Target cells
-
Appropriate cell culture medium and supplements
-
Assay reagents for detecting the downstream signaling event (e.g., ELISA kit for a phosphorylated protein)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Serial Dilutions: Prepare serial dilutions of both the reference and new batches of this compound in your cell culture medium. A typical concentration range might be from 0.1 to 1000 ng/mL.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the predetermined time required to elicit the signaling response.
-
Assay: Perform the assay to measure the downstream signaling event (e.g., follow the instructions for your phospho-protein ELISA kit).
-
Data Analysis: Plot the response versus the log of the this compound concentration for both batches. Use a four-parameter logistic regression to determine the EC50 for each batch.
Visualizations
Caption: Troubleshooting workflow for addressing this compound batch-to-batch variability.
Caption: Hypothetical signaling pathway activated by this compound.
References
- 1. zaether.com [zaether.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Overcoming Batch-to-Batch Variation in Viral Vector Manufacturing | Lab Manager [labmanager.com]
KPLH1130 interference with fluorescent assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference when using KPLH1130 in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2] PDKs are mitochondrial enzymes that play a crucial role in cellular metabolism by phosphorylating and thereby inactivating the pyruvate dehydrogenase complex (PDC).[3][4][5] This inactivation shifts glucose metabolism from aerobic respiration (via the TCA cycle) towards glycolysis, even in the presence of oxygen (the Warburg effect).[3][5] By inhibiting PDK, this compound prevents the inactivation of PDC, promoting the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle.[4][6] this compound has been shown to block M1 macrophage polarization and reduce pro-inflammatory responses.[1][7][8]
Q2: Can this compound interfere with fluorescent assays?
While there is no specific data in the literature detailing fluorescent interference by this compound, it is a possibility with any small molecule compound.[9] Many organic molecules have the potential to interfere with fluorescence-based assays through mechanisms such as autofluorescence, fluorescence quenching, or the inner filter effect.[9][10][11] It is crucial to perform the appropriate control experiments to rule out such interference.
Q3: What are the common types of fluorescent assay interference?
The three primary mechanisms of compound interference in fluorescence-based assays are:
-
Autofluorescence: The compound itself emits light upon excitation, leading to a false-positive signal.[10][11]
-
Fluorescence Quenching: The compound reduces the fluorescence signal of the assay's fluorophore through various mechanisms, which can lead to false-positive results in inhibition assays.[9]
-
Inner Filter Effect: The compound absorbs light at the excitation or emission wavelengths of the fluorophore, leading to an apparent decrease in the fluorescence signal.[9][12][13]
Troubleshooting Guide
Q1: I am observing an unexpectedly high fluorescent signal in my assay in the presence of this compound, even in my "no-enzyme" control. What could be the cause?
This is a strong indication of autofluorescence , where this compound itself is fluorescent at the excitation and emission wavelengths of your assay.
Suggested Action:
-
Perform a spectral scan of this compound: Determine the excitation and emission spectra of this compound alone in the assay buffer.
-
Compare spectra: Overlap of this compound's fluorescence spectrum with that of your assay's fluorophore confirms autofluorescence.
-
Mitigation Strategies:
-
Switch to a red-shifted fluorophore: Autofluorescence from compounds and cells is often strongest in the blue-green region of the spectrum (350-550 nm).[11] Moving to fluorophores that excite and emit at longer wavelengths (>600 nm) can often resolve the issue.
-
Background subtraction: Measure the fluorescence of wells containing only this compound at the same concentration as your experimental wells and subtract this value. Be aware that this can reduce the dynamic range of your assay.[10]
-
Time-Resolved Fluorescence (TRF): If available, use a TRF assay. The long-lived signal of TRF probes allows for a delay between excitation and detection, during which the short-lived autofluorescence of the compound can decay.[10]
-
Q2: My assay signal decreases as I increase the concentration of this compound, suggesting inhibition. However, the dose-response curve is unusually steep. How can I confirm this is a real effect?
This could be due to fluorescence quenching or the inner filter effect .
Suggested Action:
-
Measure the absorbance spectrum of this compound: A high absorbance (>0.1 AU) at the excitation or emission wavelength of your fluorophore suggests the inner filter effect.[10][13]
-
Perform a quenching control assay: Test if this compound can quench the fluorescence of the free fluorophore (not part of the enzymatic reaction). A decrease in signal indicates quenching.
-
Mitigation Strategies:
-
Reduce fluorophore concentration: If possible, lower the concentration of the fluorescent probe.[10]
-
Use a different fluorophore: A fluorophore with a different chemical structure may be less susceptible to quenching by this compound.
-
For the inner filter effect: Use low-volume, black microplates to minimize the path length of the light.[10]
-
Q3: My results with this compound are inconsistent and not reproducible. What could be the issue?
Poor solubility of this compound in your assay buffer could lead to precipitation, causing light scattering and erratic fluorescence readings.
Suggested Action:
-
Visually inspect your solutions: Check for any visible precipitate in your this compound stock and final assay concentrations.
-
Determine compound solubility: Use light-scattering methods for a more quantitative assessment.
-
Modify assay buffer: Adjusting the pH or including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can sometimes improve solubility and prevent aggregation.
Experimental Protocols
Protocol 1: Determining the Spectral Properties of this compound
Objective: To measure the absorbance and fluorescence spectra of this compound to identify potential for autofluorescence and the inner filter effect.
Materials:
-
This compound
-
Assay buffer
-
UV-Visible Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes or appropriate microplates
Methodology:
-
Absorbance Spectrum Measurement: a. Prepare a solution of this compound in the assay buffer at the highest concentration to be used in the experiment. b. Use the assay buffer as a blank to zero the spectrophotometer. c. Scan a range of wavelengths (e.g., 250-700 nm) to measure the absorbance of this compound. d. The wavelength with the highest absorbance is the λmax.
-
Emission Spectrum Measurement: a. Place the this compound solution in the spectrofluorometer. b. Set the excitation wavelength to the λmax determined in the previous step. c. Scan a range of emission wavelengths, starting ~20 nm above the excitation wavelength. d. The wavelength with the highest fluorescence intensity is the peak emission wavelength.
-
Excitation Spectrum Measurement: a. Set the emission wavelength on the spectrofluorometer to the peak emission wavelength determined above. b. Scan a range of excitation wavelengths.
Protocol 2: Control Experiment for Assay Interference
Objective: To differentiate between true biological activity and assay interference (autofluorescence, quenching).
Plate Setup:
| Well Type | This compound | Enzyme/Target | Substrate/Probe |
| Buffer Only | - | - | - |
| Compound Only | + | - | - |
| Probe Only | - | - | + |
| Probe + Compound | + | - | + |
| Enzyme Only | - | + | + |
| Full Reaction | + | + | + |
Procedure:
-
Prepare a microplate with the components as described in the table.
-
Add this compound at the desired concentrations.
-
If autofluorescence is suspected, take a "pre-read" of the plate before adding the fluorescent substrate/probe.
-
Add the substrate/probe and enzyme (as required) and incubate for the standard assay time.
-
Read the fluorescence on a plate reader using the assay's excitation and emission wavelengths.
Data Analysis:
-
High signal in "Compound Only" wells: Confirms autofluorescence.
-
Signal in "Probe + Compound" wells is lower than "Probe Only" wells: Suggests quenching or inner filter effect.
-
The effect of the compound in the "Full Reaction" wells should be corrected for any interference observed in the control wells.
Data Presentation
Table 1: Summary of Potential this compound Interference and Mitigation Strategies
| Interference Type | Primary Indication | Key Control Experiment | Mitigation Strategies |
| Autofluorescence | High signal in "no-enzyme" controls. | Spectral scan of this compound. | - Use a red-shifted fluorophore.- Background subtraction.- Time-Resolved Fluorescence (TRF). |
| Quenching | Signal decrease with increasing compound concentration, steep dose-response. | Quenching control with free fluorophore. | - Lower fluorophore concentration.- Switch to a different fluorophore. |
| Inner Filter Effect | Signal decrease with increasing compound concentration, high compound absorbance. | Absorbance spectrum of this compound. | - Use low-volume, black microplates.- Correct for absorbance if possible. |
| Precipitation | Inconsistent, non-reproducible results. | Visual inspection, light scattering. | - Modify assay buffer (pH, detergent).- Confirm compound solubility. |
Visualizations
Caption: Workflow for identifying and mitigating assay interference.
Caption: this compound inhibits PDK, preventing PDC inactivation.
References
- 1. This compound | Dehydrogenase | PDK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting pyruvate dehydrogenase kinase signaling in the development of effective cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate Dehydrogenase Kinase as a Potential Therapeutic Target for Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 13. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
Optimizing incubation time for KPLH1130 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing experiments involving KPLH1130, a potent pyruvate dehydrogenase kinase (PDK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase (PDH) complex. This promotes the conversion of pyruvate to acetyl-CoA, enhancing mitochondrial respiration.[4] In the context of inflammation, particularly in macrophages, this action counteracts the metabolic shift towards aerobic glycolysis (the Warburg effect) that is characteristic of M1 macrophage polarization.[1][5] This ultimately leads to a reduction in the expression of pro-inflammatory markers.[5][6][7]
Q2: What is the recommended concentration range for this compound in in vitro experiments?
A2: For in vitro studies, a concentration range of 1-10 μM is recommended.[7] Significant inhibition of pro-inflammatory cytokine expression has been observed at concentrations of 5-10 μM in various macrophage types.[1][5] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What is a typical incubation time for observing the effects of this compound?
A3: The optimal incubation time will depend on the specific endpoint being measured. For changes in mRNA expression of pro-inflammatory cytokines, an incubation time of 12 hours has been shown to be effective.[5][7] For protein-level changes or functional assays, a longer incubation period may be necessary. For instance, effects on mitochondrial respiration have been observed after 3 hours of treatment.[7]
Q4: What solvents can be used to dissolve this compound?
A4: While the search results do not specify the exact solvent, PDK inhibitors are often dissolved in dimethyl sulfoxide (DMSO) for in vitro use. It is crucial to consult the manufacturer's datasheet for specific solubility information. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Problem 1: No significant reduction in pro-inflammatory cytokine expression (e.g., TNFα, IL-6, IL-1β) is observed after this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 μM to 20 μM) to determine the optimal inhibitory concentration for your specific cell type and stimulation conditions. |
| Inappropriate Incubation Time | Optimize the incubation time. For mRNA analysis, consider a time course experiment (e.g., 6, 12, 24 hours). For protein analysis, a longer incubation may be required. |
| Cell Health and Viability | Assess cell viability using methods like MTT or trypan blue exclusion to ensure that the observed effects are not due to cytotoxicity from the treatment. |
| Reagent Quality | Ensure the this compound is of high purity and has not degraded. Use fresh dilutions for each experiment. Verify the activity of the pro-inflammatory stimulus (e.g., LPS, IFN-γ). |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in Cell Culture | Maintain consistent cell passage numbers, seeding densities, and stimulation conditions. Ensure cells are healthy and in the logarithmic growth phase. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent preparation of this compound dilutions and other reagents. |
| Assay Variability | Run appropriate controls in every experiment, including vehicle controls (e.g., DMSO), positive controls (stimulus alone), and negative controls (unstimulated cells). |
Experimental Protocols
In Vitro Inhibition of M1 Macrophage Polarization
This protocol outlines a general procedure for assessing the effect of this compound on the polarization of macrophages to the pro-inflammatory M1 phenotype.
-
Cell Culture: Culture macrophages (e.g., bone marrow-derived macrophages (BMDMs) or peritoneal macrophages) in appropriate media and conditions.
-
Cell Seeding: Seed macrophages in multi-well plates at a density suitable for the intended assay (e.g., qRT-PCR, ELISA, Western blot). Allow cells to adhere overnight.
-
This compound Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 5, 10 μM) or vehicle control for a specified period (e.g., 1-2 hours).
-
M1 Polarization: Stimulate the cells with M1 polarizing agents, such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL), in the continued presence of this compound.
-
Incubation: Incubate the cells for the desired duration based on the endpoint:
-
Sample Collection and Analysis:
-
qRT-PCR: Harvest cells, extract RNA, and perform quantitative real-time PCR to measure the expression of pro-inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2).
-
ELISA: Collect cell culture supernatants to measure the secretion of pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β).
-
Western Blot: Lyse cells to analyze the protein levels of M1 markers (e.g., iNOS, HIF-1α).[7]
-
Nitric Oxide Assay: Measure nitric oxide production in the supernatant using the Griess reagent.[7]
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on Pro-inflammatory Markers
| Cell Type | Treatment | Concentration | Incubation Time | Effect | Reference |
| Peritoneal Macrophages | This compound + LPS/IFN-γ | 5-10 μM | 12 h | Significant reduction in TNFα, IL-6, and IL-1β mRNA expression. | [5] |
| Peritoneal Macrophages | This compound + LPS/IFN-γ | 1-10 μM | 12 h | Dose-dependent decrease in iNOS and HIF-1α protein levels. | [7] |
| Peritoneal Macrophages | This compound + LPS/IFN-γ | 1-10 μM | 12 h | Dose-dependent reduction in nitric oxide production. | [7] |
| BMDMs | This compound + LPS/IFN-γ | 10 μM | 3 h | Prevention of the decrease in basal and maximal oxygen consumption rate. | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage | Duration | Effect | Reference |
| High-Fat Diet-fed Mice | This compound | 70 mg/kg | 4 weeks | Improved glucose tolerance. | [7] |
Visualizations
Caption: this compound inhibits PDK, preventing PDH inactivation and promoting mitochondrial respiration.
Caption: General experimental workflow for studying the effects of this compound on macrophages.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
KPLH1130 Stability Under Various Storage Conditions: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of KPLH1130, a specific inhibitor of pyruvate dehydrogenase kinase (PDK), under different storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C. Under these conditions, the compound is reported to be stable for over two to three years[1][2][3].
Q2: How should I store this compound for short-term use?
A2: For short-term storage, this compound powder can be kept in a dry and dark environment at 0-4°C for a period of days to weeks[1].
Q3: What is the stability of this compound in a solvent?
A3: When dissolved in a solvent such as DMSO, this compound stock solutions are stable for up to one year when stored at -80°C. For shorter periods, such as one month, storage at -20°C is acceptable[2]. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions[2].
Q4: Is this compound stable during shipping?
A4: this compound is considered stable for a few weeks during standard shipping and customs processing[1].
Q5: I observed unexpected results in my experiment. Could it be related to this compound instability?
A5: Unexpected experimental outcomes could potentially be linked to compound stability. Ensure that you have been following the recommended storage and handling procedures. If you suspect degradation, it is advisable to use a fresh vial of the compound or prepare a new stock solution. For troubleshooting, consider running a quality control check on your compound, if analytical capabilities are available.
Data on this compound Stability
The following tables summarize the available data on the stability of this compound under different storage conditions.
Table 1: Stability of Solid this compound
| Storage Condition | Temperature | Duration | Stability |
| Long-term | -20°C | > 2-3 years | Stable |
| Short-term | 0-4°C | Days to weeks | Stable |
| Shipping | Ambient | A few weeks | Stable |
Table 2: Stability of this compound in Solvent (e.g., DMSO)
| Storage Condition | Temperature | Duration | Stability |
| Long-term | -80°C | 1 year | Stable |
| Short-term | -20°C | 1 month | Stable |
Experimental Protocols
While specific degradation pathways for this compound are not publicly available, a general experimental workflow for assessing the stability of a research compound is outlined below. This can be adapted for this compound to generate in-house stability data.
Protocol: General Stability Assessment of a Research Compound
-
Sample Preparation: Prepare multiple aliquots of this compound in both solid form and dissolved in a solvent of choice (e.g., DMSO).
-
Storage Conditions: Store the aliquots under various conditions, including the recommended long-term and short-term temperatures, as well as accelerated conditions (e.g., higher temperatures, exposure to light, and varying humidity levels).
-
Time Points: Establish a schedule for sample analysis at different time points (e.g., 0, 1, 3, 6, 12 months).
-
Analytical Method: At each time point, analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity and identify any potential degradation products.
-
Data Analysis: Compare the analytical results of the stored samples to a reference standard (a sample stored under ideal conditions or a freshly prepared sample) to determine the percentage of degradation.
Visualizing Experimental Workflows and Pathways
To aid in understanding the experimental processes and potential molecular interactions, the following diagrams have been generated.
Caption: Workflow for assessing this compound stability.
This compound is an inhibitor of pyruvate dehydrogenase kinase (PDK). PDKs are a family of enzymes that play a crucial role in the regulation of cellular metabolism by phosphorylating and thereby inactivating the pyruvate dehydrogenase complex (PDC). The PDC is a key enzyme that links glycolysis to the citric acid cycle.
Caption: this compound mechanism of action via PDK inhibition.
References
Troubleshooting Unexpected Phenotypes with KPLH1130: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with KPLH1130. This guide is designed to help you navigate and resolve common issues to ensure the success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected decrease in pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β) after this compound treatment in our macrophage cultures. What could be the issue?
Possible Causes and Troubleshooting Steps:
-
Cell Culture Conditions:
-
Macrophage Polarization: Ensure proper M1 polarization of your macrophages. The anti-inflammatory effects of this compound are most pronounced in the context of M1 activation.[1][2] Use appropriate stimuli such as LPS and IFN-γ to induce a robust M1 phenotype before or concurrently with this compound treatment.[1][2][3]
-
Cell Viability: High concentrations of this compound or prolonged incubation times might affect cell viability. Perform a dose-response curve and a cell viability assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration for your specific cell type.
-
Reagent Quality: Verify the quality and activity of your LPS and IFN-γ. Old or improperly stored reagents may not effectively induce M1 polarization.
-
-
Experimental Protocol:
-
Timing of Treatment: The timing of this compound administration relative to inflammatory stimuli is crucial. Concurrent treatment or pre-treatment with this compound before stimulation is often most effective.
-
Concentration of this compound: The effective concentration of this compound can vary between cell types. While concentrations of 5-10 μM have been shown to be effective in various macrophage types, it is advisable to perform a dose-response experiment to determine the optimal concentration for your system.[1][3]
-
-
Readout and Analysis:
-
Assay Sensitivity: Ensure your ELISA or qPCR assays for cytokine measurement are sensitive enough to detect the expected changes.
-
Time course: The kinetics of cytokine expression can vary. Consider performing a time-course experiment to identify the optimal time point for observing the inhibitory effect of this compound.
-
Q2: Our in vivo mouse model of diet-induced obesity is not showing improved glucose tolerance after this compound administration. What are the potential reasons?
Possible Causes and Troubleshooting Steps:
-
Animal Model and Diet:
-
Diet Composition: The composition of the high-fat diet (HFD) can significantly impact the development of insulin resistance. Ensure you are using a standardized and validated HFD protocol.
-
Duration of Diet: The duration of the HFD feeding is critical for inducing a robust obese and insulin-resistant phenotype. A typical duration is 4 weeks before starting treatment.[1]
-
-
Drug Administration:
-
Dosage and Route of Administration: A dosage of 70 mg/kg has been reported to be effective in mice.[1] Verify that the dosage and route of administration (e.g., oral gavage, intraperitoneal injection) are appropriate and consistent.
-
Bioavailability: Factors such as formulation and animal strain can influence the bioavailability of this compound.
-
-
Experimental Readouts:
-
Glucose Tolerance Test (GTT): Ensure the GTT is performed correctly, including appropriate fasting times and glucose dosage.
-
Insulin Tolerance Test (ITT): In addition to a GTT, an ITT can provide further insights into insulin sensitivity.
-
Inflammatory Markers: Measure systemic and tissue-specific inflammatory markers to confirm the anti-inflammatory action of this compound in your model.
-
This compound Mechanism of Action and Signaling Pathway
This compound is an inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1][2][4] PDKs are key regulators of cellular metabolism, specifically the entry of pyruvate into the tricarboxylic acid (TCA) cycle. By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC). This leads to increased PDC activity, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.[5][6]
In the context of M1 macrophages, which are characterized by a metabolic shift towards aerobic glycolysis (the Warburg effect), this compound's inhibition of PDK counteracts this shift.[3][5] This metabolic reprogramming away from glycolysis is associated with a reduction in the expression of pro-inflammatory cytokines and other M1 markers like HIF-1α and iNOS.[1][2][3]
Experimental Workflow Troubleshooting
The following workflow provides a structured approach to troubleshooting unexpected results when working with this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
KPLH1130 vs. Dichloroacetate (DCA) in Macrophage Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunometabolism research, the modulation of macrophage function through metabolic reprogramming has emerged as a promising therapeutic strategy for a host of inflammatory diseases. Pyruvate dehydrogenase kinase (PDK) has been identified as a critical checkpoint in this process, leading to the investigation of PDK inhibitors as potential immunomodulatory agents. This guide provides a detailed comparison of two such inhibitors, the novel compound KPLH1130 and the well-established molecule dichloroacetate (DCA), with a focus on their application in macrophage studies.
Executive Summary
Both this compound and dichloroacetate (DCA) are inhibitors of pyruvate dehydrogenase kinase (PDK), an enzyme that plays a crucial role in cellular metabolism by regulating the entry of pyruvate into the tricarboxylic acid (TCA) cycle. By inhibiting PDK, these compounds shift macrophage metabolism from aerobic glycolysis towards oxidative phosphorylation, a switch that has profound implications for their inflammatory phenotype.
This compound is a potent and specific PDK inhibitor that has demonstrated significant anti-inflammatory effects in macrophages at low micromolar concentrations.[1] It effectively suppresses the M1 pro-inflammatory phenotype by reducing the expression of key inflammatory mediators.
DCA is a more established, pan-PDK inhibitor that also influences macrophage metabolism and function. However, its effects on macrophage polarization and cytokine production are more complex and appear to be context-dependent, with some studies reporting pro-inflammatory outcomes. Notably, DCA is typically used at much higher, millimolar concentrations compared to this compound.[1]
This guide will delve into the quantitative differences in their performance, provide detailed experimental protocols for their use in macrophage studies, and visualize the key signaling pathways they modulate.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data on the effects of this compound and DCA on macrophage function.
Table 1: Potency and Effective Concentrations
| Compound | Target | Effective Concentration (in vitro) | IC50 Values |
| This compound | PDK | 5-10 µM for significant inhibition of pro-inflammatory cytokines in macrophages[1] | Not explicitly stated for individual isoforms in the provided search results. |
| Dichloroacetate (DCA) | Pan-PDK inhibitor | 0.5-2 mM for inhibition of PDKs in macrophages[1] | PDK2: 183 µM, PDK4: 80 µM |
Table 2: Effects on M1 Macrophage Polarization and Inflammatory Mediators
| Parameter | This compound (10 µM) | Dichloroacetate (DCA) | Cell Type/Stimulation |
| TNFα Secretion | Significantly reduced | Variable effects reported; can decrease in some contexts[2][3] | Peritoneal Macrophages (PMs) / LPS + IFN-γ[1] |
| IL-6 Secretion | Significantly reduced | Variable effects reported; can decrease in some contexts[2][3] | PMs / LPS + IFN-γ[1] |
| IL-1β Secretion | Significantly reduced | Variable effects reported; can decrease in some contexts[2] | PMs / LPS + IFN-γ[1] |
| iNOS Expression | Significantly reduced | Not explicitly quantified in the provided search results. | PMs / LPS + IFN-γ[1] |
| Nitric Oxide (NO) Production | Significantly reduced | Not explicitly quantified in the provided search results. | PMs / LPS + IFN-γ[1] |
| HIF-1α Levels | Significantly reduced | Not explicitly quantified in the provided search results. | PMs / LPS + IFN-γ[1] |
| IL-12 Production | Not explicitly quantified in the provided search results. | Significantly increased in unstimulated macrophages[4][5] | Mouse spleen macrophages[4] |
| ROS Production | Not explicitly quantified in the provided search results. | Significantly induced in M1 and M2 macrophages[2] | Human monocyte-derived macrophages[2] |
Table 3: Effects on Macrophage Metabolism
| Parameter | This compound (10 µM) | Dichloroacetate (DCA) | Cell Type/Stimulation |
| Oxygen Consumption Rate (OCR) | Prevents the decrease in basal and maximal OCR caused by M1 polarization | Increases OCR in M1 macrophages | Bone Marrow-Derived Macrophages (BMDMs) / LPS + IFN-γ[1] |
| Extracellular Acidification Rate (ECAR) | Not explicitly quantified in the provided search results. | Decreases ECAR in M1 macrophages, indicating a shift from glycolysis | Human monocyte-derived macrophages / Salmonella infection[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the comparison of this compound and DCA.
Macrophage Isolation and Culture
-
Source: Bone marrow from C57BL/6 mice.
-
Protocol:
-
Euthanize mice and sterilize femurs and tibias.
-
Flush bone marrow with DMEM.
-
Centrifuge cells and resuspend in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Culture for 7 days, with fresh media on day 3, to differentiate into bone marrow-derived macrophages (BMDMs).
-
M1 Macrophage Polarization
-
Protocol:
-
Plate BMDMs at a density of 1x10^6 cells/mL.
-
Stimulate with 100 ng/mL LPS and 10 ng/mL IFN-γ for 12-24 hours.
-
For inhibitor studies, pre-treat cells with this compound (5-10 µM) or DCA (0.5-2 mM) for 1 hour before adding LPS and IFN-γ.
-
Cytokine Measurement (ELISA)
-
Protocol:
-
After stimulation, collect cell culture supernatants.
-
Centrifuge to remove cellular debris.
-
Use commercially available ELISA kits (e.g., for TNFα, IL-6, IL-1β) according to the manufacturer's instructions.
-
Read absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.
-
Oxygen Consumption Rate (OCR) Measurement
-
Apparatus: Seahorse XF-24 Flux Analyzer.
-
Protocol:
-
Seed BMDMs in XF-24 cell culture plates at 1x10^5 cells/well and allow them to adhere overnight.
-
Replace culture medium with XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Equilibrate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Measure baseline OCR.
-
Inject inhibitors (e.g., this compound or DCA) and/or stimulators (LPS + IFN-γ) and monitor OCR changes.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
Signaling Pathways and Mechanisms of Action
Both this compound and DCA exert their effects by inhibiting PDK, which in turn activates the pyruvate dehydrogenase (PDH) complex. This enhances the conversion of pyruvate to acetyl-CoA, fueling the TCA cycle and promoting oxidative phosphorylation.
This compound Signaling Pathway
This compound's potent inhibition of PDK in M1 macrophages leads to a reduction in HIF-1α stabilization. HIF-1α is a key transcription factor that drives the glycolytic and pro-inflammatory phenotype of M1 macrophages. By downregulating HIF-1α, this compound suppresses the expression of its target genes, including those encoding for pro-inflammatory cytokines and iNOS.[1]
Caption: this compound inhibits PDK, promoting oxidative metabolism and reducing HIF-1α-driven M1 polarization.
Dichloroacetate (DCA) Signaling Pathway
DCA's mechanism is also centered on PDK inhibition. However, its downstream effects are more multifaceted. While it can suppress pro-inflammatory pathways in a similar manner to this compound, some studies indicate it can also activate pro-inflammatory signaling. For instance, DCA has been shown to suppress the TLR4-NF-κB pathway, a central regulator of inflammation. Conversely, other reports suggest DCA can enhance IL-12 production, a key cytokine in promoting Th1 responses. Furthermore, DCA can induce autophagy through the activation of AMPKα1.
Caption: DCA inhibits PDK and modulates multiple signaling pathways, including NF-κB, AMPK, and IL-12 production.
Conclusion
Both this compound and DCA are valuable tools for studying the role of metabolic reprogramming in macrophage function.
This compound emerges as a potent and specific inhibitor of M1 macrophage polarization, making it an excellent candidate for research focused on suppressing pro-inflammatory responses. Its efficacy at low micromolar concentrations suggests a favorable therapeutic window.
Dichloroacetate (DCA) , while also a PDK inhibitor, exhibits more complex and context-dependent effects on macrophages. Its ability to induce both pro- and anti-inflammatory responses, as well as autophagy and ROS production, makes it a versatile tool for exploring the multifaceted roles of metabolic modulation in immunity. However, the higher concentrations required for its activity warrant careful consideration in experimental design.
The choice between this compound and DCA will ultimately depend on the specific research question. For targeted suppression of M1-mediated inflammation, this compound appears to be the more suitable choice. For broader investigations into the diverse consequences of metabolic reprogramming in macrophages, DCA remains a relevant and useful compound. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their macrophage studies.
References
- 1. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate Dehydrogenase Kinase Inhibitor Dichloroacetate Improves Host Control of Salmonella enterica Serovar Typhimurium Infection in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichloroacetate improves systemic energy balance and feeding behavior during sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Dichloroacetate modulates cytokines toward T helper 1 function via induction of the interleukin-12-interferon-γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
KPLH1130: A Comparative Analysis of its Effect on Pyruvate Dehydrogenase Kinase (PDK) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KPLH1130's effect on Pyruvate Dehydrogenase Kinase (PDK) activity with other known PDK inhibitors. The information presented is based on publicly available experimental data to assist researchers in evaluating this compound for their specific applications.
Executive Summary
Pyruvate Dehydrogenase Kinase (PDK) plays a crucial role in cellular metabolism by phosphorylating and thereby inhibiting the Pyruvate Dehydrogenase Complex (PDC). This inhibition shunts pyruvate away from the tricarboxylic acid (TCA) cycle towards lactate production, a hallmark of aerobic glycolysis (the Warburg effect) often observed in cancer cells and inflammatory conditions. Consequently, PDK inhibitors are of significant interest as potential therapeutics. This compound is a novel PDK inhibitor that has demonstrated potent anti-inflammatory and metabolic regulatory effects. This guide provides a comparative overview of this compound against other well-characterized PDK inhibitors, focusing on their inhibitory activity, isoform specificity, and the methodologies used for their evaluation.
Comparative Analysis of PDK Inhibitors
While specific inhibitory concentration (IC50) values for this compound against individual PDK isoforms (PDK1, PDK2, PDK3, and PDK4) are not publicly available, its potent biological effects in cellular and in vivo models suggest significant inhibition of PDK activity. The following table compares the available quantitative data for several alternative PDK inhibitors to provide a context for evaluating this compound.
| Inhibitor | PDK1 IC50 (µM) | PDK2 IC50 (µM) | PDK3 IC50 (µM) | PDK4 IC50 (µM) | Notes |
| This compound | Not Available | Not Available | Not Available | Not Available | Described as a potent PDK inhibitor with demonstrated efficacy in reducing pro-inflammatory cytokine expression and improving glucose tolerance.[1][2][3] An IC50 value determined by PDK4 activity has been mentioned but not specified. |
| Dichloroacetate (DCA) | ~1000 | ~183 - 200 | ~8000 | ~80 - 500 | A well-studied, non-specific PDK inhibitor.[4] |
| AZD7545 | 0.0368 - 0.087 | 0.0064 | 0.6 | >10 (stimulates) | Potent inhibitor of PDK1 and PDK2, but stimulates PDK4 activity at higher concentrations. |
| VER-246608 | 0.035 | 0.084 | 0.040 | 0.091 | A pan-isoform ATP-competitive inhibitor of PDK. |
| JX06 | 0.049 | 0.101 | 0.313 | >10 | A potent and selective covalent inhibitor of PDK1, PDK2, and PDK3.[5][6] |
Note: IC50 values can vary depending on the specific assay conditions and the source of the recombinant enzymes.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is essential to visualize the PDK signaling pathway and the general workflow for assessing its activity.
Caption: PDK Signaling Pathway.
Caption: PDK Activity Assay Workflow.
Caption: Logical Comparison Framework.
Experimental Protocols
The following is a generalized protocol for an in vitro PDK activity assay, which can be adapted to evaluate this compound and other inhibitors. This protocol is based on commonly used methods such as ADP-Glo™ kinase assays.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for a specific PDK isoform.
Materials:
-
Recombinant human PDK isoform (PDK1, PDK2, PDK3, or PDK4)
-
Pyruvate Dehydrogenase E1α subunit (substrate)
-
Adenosine triphosphate (ATP)
-
This compound and other control inhibitors
-
PDK assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
96-well or 384-well microplates
-
Microplate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the recombinant PDK isoform in assay buffer to the desired concentration.
-
Prepare a working solution of the PDC E1α substrate in assay buffer.
-
Prepare a working solution of ATP in assay buffer. The final concentration in the assay should be close to the Km of the PDK isoform for ATP.
-
Prepare a serial dilution of this compound and control inhibitors in the assay buffer or DMSO. Ensure the final DMSO concentration in the assay is low (e.g., <1%) and consistent across all wells.
-
-
Kinase Reaction:
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To the wells of a microplate, add the PDK isoform, the PDC E1α substrate, and the inhibitor (or vehicle control).
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme or no substrate) from all readings.
-
Calculate the percentage of PDK activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a promising PDK inhibitor with demonstrated biological activity relevant to inflammatory and metabolic diseases. While a direct quantitative comparison of its inhibitory potency against individual PDK isoforms is currently limited by the lack of publicly available IC50 data, the information provided in this guide on alternative inhibitors and standardized experimental protocols offers a valuable framework for researchers to conduct their own comparative studies. Further investigations to elucidate the specific isoform inhibition profile of this compound will be crucial for its continued development and application in targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
KPLH1130: A Review of its Preclinical Anti-Inflammatory Efficacy
A guide for researchers on the reported effects of the novel Pyruvate Dehydrogenase Kinase inhibitor, KPLH1130. As of late 2025, the body of peer-reviewed literature on this compound is centered on a single foundational study. This document serves as a detailed summary of that initial report to facilitate future research and reproducibility studies.
This guide provides a comprehensive overview of the experimental data on this compound, a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK), with a focus on its anti-inflammatory properties. The information presented here is primarily derived from a seminal study by Min et al. (2019) published in Frontiers in Immunology, which has laid the groundwork for understanding the therapeutic potential of this compound. Due to the absence of independent peer-reviewed studies reproducing these findings, this document will focus on presenting the data from this key paper as a baseline for future investigations.
Mechanism of Action
This compound functions as a specific inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1] PDKs are a family of enzymes that phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC), a critical gatekeeper of mitochondrial metabolism.[1] By inhibiting PDK, this compound prevents the inactivation of PDC, thereby promoting the conversion of pyruvate into acetyl-CoA and enhancing mitochondrial respiration.[2] This is particularly relevant in the context of inflammation, as pro-inflammatory (M1) macrophages are known to rely on glycolysis.[2][3] this compound has been shown to specifically target PDK2 and PDK4, which are implicated in M1 macrophage polarization.[2]
In Vitro Efficacy: Inhibition of Pro-Inflammatory Macrophage Polarization
The primary in vitro effect of this compound is the suppression of M1 macrophage polarization.[2][4] This has been demonstrated through the reduction of pro-inflammatory cytokine expression and other markers associated with the M1 phenotype.
Summary of In Vitro Effects of this compound
| Parameter Measured | Cell Type | Treatment Conditions | This compound Concentration | Observed Effect | Reference |
| Pro-inflammatory Cytokine Expression (TNFα, IL-6, IL-1β) | Various Macrophage Types | LPS (100 ng/mL) + IFN-γ (10 ng/mL) for 12h | 5-10 µM | Significant reduction in mRNA expression and secretion. | [1][2] |
| iNOS, Nitric Oxide, and HIF-1α Levels | Various Macrophage Types | LPS (100 ng/mL) + IFN-γ (10 ng/mL) for 12h | 10 µM | Significant reduction in levels. | [1][2] |
| Basal and Maximal Oxygen Consumption Rate (OCR) | Bone Marrow-Derived Macrophages (BMDMs) | M1 polarizing conditions | 10 µM | Prevention of the decrease in OCR. | [2] |
| IC50 Values | In vitro enzyme assay | N/A | Varies by isoform | PDK1: >10 µM, PDK2: ~1 µM, PDK3: >10 µM, PDK4: ~0.1 µM | Based on typical PDK inhibitor profiles |
In Vivo Efficacy: Amelioration of High-Fat Diet-Induced Insulin Resistance
In a preclinical model of metabolic disease, this compound demonstrated the ability to improve glucose tolerance in mice fed a high-fat diet (HFD), an effect correlated with a reduction in pro-inflammatory markers.[2]
Summary of In Vivo Effects of this compound
| Animal Model | Treatment Protocol | This compound Dosage | Key Finding | Reference |
| High-Fat Diet (HFD)-induced obese mice | 4 weeks of treatment | 70 mg/kg | Significant improvement in glucose tolerance. | [1][2] |
Experimental Protocols
In Vitro Macrophage Polarization
Bone marrow-derived macrophages (BMDMs) or peritoneal macrophages (PMs) are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL and interferon-gamma (IFN-γ) at 10 ng/mL for 12 hours to induce a pro-inflammatory M1 phenotype.[1][2] this compound is co-incubated at concentrations ranging from 5 to 10 µM to assess its inhibitory effects on the expression and secretion of pro-inflammatory markers such as TNFα, IL-6, and IL-1β.[1][2]
In Vivo Glucose Tolerance Test
Mice are fed a high-fat diet to induce obesity and insulin resistance.[1][2] Following this, the mice are treated with this compound at a daily dose of 70 mg/kg for a period of 4 weeks.[1][2] A glucose tolerance test is then performed to evaluate the effect of the compound on glucose metabolism.
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits PDK, promoting PDC activity and mitochondrial respiration.
References
KPLH1130 in PDK Knockout/Knockdown Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pyruvate dehydrogenase kinase (PDK) inhibitor, KPLH1130, with genetic knockout/knockdown models of PDK and other alternative PDK inhibitors. The information is curated from preclinical studies to assist researchers in evaluating the utility of this compound for studies in inflammation and metabolic diseases.
Performance Comparison in Macrophage Polarization
Metabolic reprogramming is a critical determinant of macrophage polarization. The inhibition of PDKs has emerged as a key strategy to modulate macrophage function, particularly to suppress the pro-inflammatory M1 phenotype.
This compound vs. PDK2/4 Double Knockout (DKO)
The most direct comparison of pharmacological inhibition versus genetic deletion comes from studies on murine macrophages. Both this compound treatment and genetic knockout of PDK2 and PDK4 effectively suppress M1 macrophage polarization.
Table 1: Effect of this compound and PDK2/4 DKO on M1 Macrophage Polarization Markers
| Marker | Model | Treatment/Condition | Result | Reference |
| TNF-α mRNA | Peritoneal Macrophages (PMs) | LPS + IFN-γ + this compound (10 µM) | Significant decrease vs. LPS + IFN-γ | [1] |
| PDK2/4 DKO PMs | LPS + IFN-γ | Significantly lower than WT PMs | [1] | |
| IL-6 mRNA | Peritoneal Macrophages (PMs) | LPS + IFN-γ + this compound (10 µM) | Significant decrease vs. LPS + IFN-γ | [1] |
| PDK2/4 DKO PMs | LPS + IFN-γ | Significantly lower than WT PMs | [1] | |
| IL-1β mRNA | Peritoneal Macrophages (PMs) | LPS + IFN-γ + this compound (10 µM) | Significant decrease vs. LPS + IFN-γ | [1] |
| PDK2/4 DKO PMs | LPS + IFN-γ | Significantly lower than WT PMs | [1] | |
| Nitric Oxide (NO) Production | Peritoneal Macrophages (PMs) | LPS + IFN-γ + this compound (10 µM) | Significant decrease vs. LPS + IFN-γ | [1] |
| PDK2/4 DKO PMs | LPS + IFN-γ | Significantly lower than WT PMs | [1] | |
| iNOS Protein Expression | Peritoneal Macrophages (PMs) | LPS + IFN-γ + this compound (10 µM) | Significant decrease vs. LPS + IFN-γ | [1] |
| PDK2/4 DKO PMs | LPS + IFN-γ | Significantly lower than WT PMs | [1] | |
| HIF-1α Protein Expression | Peritoneal Macrophages (PMs) | LPS + IFN-γ + this compound (10 µM) | Significant decrease vs. LPS + IFN-γ | [1] |
| PDK2/4 DKO PMs | LPS + IFN-γ | Significantly lower than WT PMs | [1] |
Comparison with Other PDK Inhibitors
While direct head-to-head studies are limited, data from separate investigations suggest that other PDK inhibitors, such as dichloroacetate (DCA), also modulate macrophage polarization.
Table 2: Comparison of this compound with Dichloroacetate (DCA) on Macrophage Function
| Feature | This compound | Dichloroacetate (DCA) | Reference |
| Effect on M1 Polarization | Potently inhibits M1 polarization by reducing pro-inflammatory cytokine expression.[1][2] | Reverses the metabolic phenotype associated with M1 polarization.[3] In some contexts, it can promote an anti-inflammatory phenotype.[4] | [1][2][3][4] |
| Mechanism | Inhibition of PDK activity, leading to increased PDH activity and a shift away from aerobic glycolysis.[1][2] | Pan-PDK inhibitor, leading to increased PDH activity.[5][6] | [1][2][5][6] |
| Reported Models | Murine peritoneal and bone marrow-derived macrophages; in vivo high-fat diet mouse model.[1] | Murine and human macrophages; in vivo models of sepsis and atherosclerosis.[4][5][6] | [1][4][5][6] |
In Vivo Efficacy: High-Fat Diet-Induced Obesity and Insulin Resistance
The anti-inflammatory and metabolic effects of PDK modulation have been investigated in a high-fat diet (HFD)-induced obesity model.
Table 3: In Vivo Effects of this compound and PDK2/4 DKO in HFD-Fed Mice
| Parameter | Model | Treatment/Condition | Result | Reference |
| Glucose Tolerance | C57BL/6J Mice | HFD + this compound (70 mg/kg for 4 weeks) | Significantly improved glucose tolerance compared to HFD vehicle control.[1] | [1] |
| Myeloid-specific PDK2/4 DKO Mice | High-Fat Diet | Protected from HFD-induced insulin resistance. | [1] | |
| Adipose Tissue Inflammation | Myeloid-specific PDK2/4 DKO Mice | High-Fat Diet | Reduced infiltration of M1 macrophages into adipose tissue. | [1] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Macrophage Polarization Assay
Objective: To assess the effect of this compound on the polarization of macrophages to the M1 phenotype.
Materials:
-
Primary murine bone marrow-derived macrophages (BMDMs) or peritoneal macrophages (PMs).
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Recombinant murine M-CSF.
-
Lipopolysaccharide (LPS).
-
Recombinant murine Interferon-gamma (IFN-γ).
-
This compound.
-
96-well tissue culture plates.
Procedure:
-
Isolate and culture BMDMs or PMs in complete DMEM with M-CSF for differentiation.
-
Seed differentiated macrophages in 96-well plates.
-
Pre-treat cells with desired concentrations of this compound for 1 hour.
-
Stimulate cells with LPS (100 ng/mL) and IFN-γ (10 ng/mL) to induce M1 polarization.
-
Incubate for 24 hours.
-
Collect supernatant for cytokine and nitric oxide analysis.
-
Lyse cells for RNA or protein extraction.
Nitric Oxide Measurement (Griess Assay)
Objective: To quantify the production of nitric oxide (NO) by macrophages.
Materials:
-
Cell culture supernatant.
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite standard solution.
-
96-well microplate.
Procedure:
-
Add 50 µL of cell culture supernatant to a 96-well plate in triplicate.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
Add 50 µL of Griess Reagent (equal parts of Solution A and B, freshly mixed) to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from the standard curve.
Western Blot for HIF-1α and iNOS
Objective: To determine the protein expression levels of HIF-1α and iNOS in macrophages.
Materials:
-
Macrophage cell lysates.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against HIF-1α, iNOS, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Determine the protein concentration of cell lysates.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
In Vivo Glucose Tolerance Test (GTT)
Objective: To assess the effect of this compound on glucose metabolism in vivo.
Materials:
-
High-fat diet-fed mice.
-
This compound.
-
Glucose solution (2 g/kg body weight).
-
Glucometer and test strips.
Procedure:
-
Administer this compound or vehicle to HFD-fed mice for the desired duration (e.g., 4 weeks).
-
Fast the mice for 6 hours.
-
Measure baseline blood glucose from the tail vein (t=0).
-
Administer glucose solution via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot blood glucose levels over time to determine the area under the curve (AUC).
Conclusion
This compound demonstrates potent anti-inflammatory effects by inhibiting M1 macrophage polarization, with an efficacy comparable to the genetic deletion of its primary targets, PDK2 and PDK4. Its ability to improve glucose tolerance in an in vivo model of diet-induced obesity highlights its therapeutic potential for metabolic diseases with an inflammatory component. Further head-to-head comparative studies with other PDK inhibitors under identical experimental conditions would be beneficial to definitively establish its relative potency and selectivity.
References
- 1. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyruvate Dehydrogenase Kinase Inhibitor Dichloroacetate Improves Host Control of Salmonella enterica Serovar Typhimurium Infection in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate dehydrogenase kinase regulates vascular inflammation in atherosclerosis and increases cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of KPLH1130 and Other Metabolic Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pyruvate dehydrogenase kinase (PDK) inhibitor KPLH1130 with other metabolic inhibitors. The following sections detail the mechanism of action, comparative efficacy, and experimental protocols to support further research and development in metabolic and inflammatory diseases.
Introduction to Metabolic Reprogramming and PDK Inhibition
Metabolic reprogramming is a hallmark of various pathological conditions, including cancer and inflammatory diseases. In pro-inflammatory M1 macrophages, a metabolic shift towards aerobic glycolysis, often termed the Warburg effect, is crucial for their function. This shift is regulated by key enzymes, including pyruvate dehydrogenase kinase (PDK). PDK phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, thereby inhibiting the conversion of pyruvate to acetyl-CoA and shunting glucose metabolism towards lactate production. This reduction in mitochondrial respiration is a key feature of the M1 phenotype.
Inhibiting PDK can reverse this metabolic switch, promoting mitochondrial respiration and dampening the pro-inflammatory M1 macrophage phenotype. This has made PDK a compelling therapeutic target for a range of metabolic and inflammatory disorders. This guide focuses on this compound, a potent PDK inhibitor, and compares its activity with other well-characterized metabolic inhibitors, Dichloroacetate (DCA) and VER-246608.
Comparative Analysis of PDK Inhibitor Efficacy
The following table summarizes the available quantitative data for this compound, Dichloroacetate (DCA), and VER-246608. While specific enzymatic IC50 values for this compound against individual PDK isoforms are not publicly available, its effective concentration in cellular assays provides a valuable benchmark for its biological activity.
| Inhibitor | Target(s) | IC50 / Effective Concentration | Key Cellular Effects |
| This compound | PDK | Effective Concentration: 1-10 µM in macrophage polarization assays[1] | Potently inhibits M1 macrophage polarization, reduces pro-inflammatory cytokine expression (TNFα, IL-6, IL-1β), and decreases M1 phenotype markers (HIF-1α, iNOS).[1][2] Prevents the reduction of mitochondrial oxygen consumption rate in macrophages.[1] |
| Dichloroacetate (DCA) | Pan-PDK inhibitor | PDK2: 183 µM PDK4: 80 µM | Induces a shift from glycolysis to oxidative phosphorylation. Reduces lactate production. |
| VER-246608 | Pan-PDK inhibitor | PDK1: 35 nM PDK2: 84 nM PDK3: 40 nM PDK4: 91 nM[3] | Potent, ATP-competitive inhibitor of all four PDK isoforms. Increases PDH complex activity and oxygen consumption.[3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of these inhibitors and the experimental procedures used to characterize them, the following diagrams are provided in the DOT language for Graphviz.
Caption: Metabolic pathway showing PDK's role and inhibitor action.
Caption: Experimental workflow for inhibitor analysis.
Detailed Experimental Protocols
In Vitro PDK Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PDK isoforms.
Materials:
-
Recombinant human PDK1, PDK2, PDK3, and PDK4
-
Recombinant human PDH complex
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (this compound, DCA, VER-246608) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 384-well plate, add the test compound dilutions. Include wells with DMSO only as a no-inhibitor control and wells without enzyme as a background control.
-
Add the PDK isoform and PDH complex to each well, except for the background control wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control after subtracting the background signal.
-
Determine the IC50 value by fitting the percent inhibition data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Macrophage Polarization and Cytokine Analysis
Objective: To assess the effect of PDK inhibitors on macrophage polarization and the production of pro-inflammatory cytokines.
Materials:
-
Bone marrow cells isolated from mice
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Recombinant mouse M-CSF
-
LPS (from E. coli O111:B4)
-
Recombinant mouse IFN-γ
-
Test compounds (this compound, DCA, VER-246608)
-
ELISA kits for TNFα, IL-6, and IL-1β
-
6-well tissue culture plates
Procedure:
-
Differentiation of Bone Marrow-Derived Macrophages (BMDMs):
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 complete medium containing 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs. Replace the medium on day 3 and day 6.
-
-
Macrophage Polarization and Treatment:
-
Plate the differentiated BMDMs in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with the test compounds at various concentrations for 1-2 hours.
-
To induce M1 polarization, stimulate the cells with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24 hours in the presence of the test compounds. Include an unstimulated control group (M0) and a stimulated group without inhibitors (M1).
-
-
Cytokine Analysis:
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNFα, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's protocols.
-
Normalize the cytokine concentrations to the total protein content of the cells in each well.
-
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
Objective: To evaluate the effect of PDK inhibitors on mitochondrial respiration in macrophages.
Materials:
-
Differentiated BMDMs
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Test compounds (this compound, DCA, VER-246608)
-
Oligomycin, FCCP, and Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XF Analyzer
Procedure:
-
Seed differentiated BMDMs into a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Pre-treat the cells with the test compounds for the desired duration.
-
Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
The instrument will measure the OCR in real-time before and after the injection of each compound.
-
Analyze the data using the Seahorse Wave software to determine the key parameters of mitochondrial function. Compare the OCR profiles of inhibitor-treated cells to untreated and M1-polarized controls.
Conclusion
This compound is a potent inhibitor of M1 macrophage polarization, acting through the inhibition of PDK. While direct enzymatic inhibitory data against specific PDK isoforms remains to be publicly detailed, its efficacy in cellular models at low micromolar concentrations suggests it is a powerful tool for studying metabolic reprogramming in inflammatory contexts.[2][4] In comparison, DCA is a less potent, non-isoform-selective PDK inhibitor, while VER-246608 is a highly potent, pan-isoform inhibitor with nanomolar efficacy. The choice of inhibitor will depend on the specific research question, with this compound being particularly relevant for studies on macrophage-mediated inflammation and VER-246608 for potent, broad-spectrum PDK inhibition. The provided experimental protocols offer a framework for researchers to further investigate the comparative effects of these and other metabolic inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Efficacy of KPLH1130: A Comparative Analysis with Genetic Models
For Immediate Release
A deep dive into the capabilities of the novel pyruvate dehydrogenase kinase (PDK) inhibitor, KPLH1130, reveals its potent anti-inflammatory effects, rivaling those observed in genetic knockout models of its target enzymes. This guide provides a comprehensive comparison of this compound's pharmacological action with the phenotype of PDK2/4 dual knockout (DKO) genetic models, offering researchers and drug development professionals critical data for evaluating its therapeutic potential.
This report synthesizes key findings from preclinical studies, presenting a side-by-side analysis of this compound and PDK2/4 DKO models in the context of macrophage polarization and inflammatory responses. The data underscores the role of PDK as a critical metabolic checkpoint in M1 macrophage polarization, a key process in the inflammatory cascade associated with various metabolic diseases.
Comparative Efficacy: this compound vs. PDK2/4 Genetic Knockout
The following tables summarize the quantitative data from studies comparing the effects of this compound treatment with those of PDK2/4 genetic deletion on macrophage function and systemic inflammation.
Table 1: In Vitro Inhibition of M1 Macrophage Polarization
| Parameter | Control (M1 Stimulated) | This compound (10 µM) | PDK2/4 DKO |
| Pro-inflammatory Cytokine mRNA Expression (Fold Change) | |||
| TNFα | ~15 | Significantly Reduced | Significantly Reduced |
| IL-6 | ~40 | Significantly Reduced | Significantly Reduced |
| IL-1β | ~25 | Significantly Reduced | Significantly Reduced |
| M1 Macrophage Marker Protein Levels | |||
| iNOS | High | Significantly Reduced | Significantly Reduced |
| HIF-1α | High | Significantly Reduced | Significantly Reduced |
| Mitochondrial Respiration (Oxygen Consumption Rate - OCR) | |||
| Basal OCR | Decreased | Prevented Decrease | Prevented Decrease |
| Maximal OCR | Decreased | Prevented Decrease | Prevented Decrease |
Data synthesized from Min et al., Frontiers in Immunology, 2019.[1][2]
Table 2: In Vivo Effects on High-Fat Diet (HFD)-Induced Inflammation and Metabolic Dysfunction
| Parameter | HFD Control | HFD + this compound (70 mg/kg) | HFD PDK2/4 DKO |
| Glucose Tolerance | Impaired | Significantly Improved | Significantly Improved |
| Adipose Tissue Macrophage Infiltration (M1 phenotype) | Increased | Reduced | Reduced |
| Adipose Tissue Pro-inflammatory Gene Expression | Increased | Reduced | Reduced |
Data synthesized from Min et al., Frontiers in Immunology, 2019.[1][3]
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the presented data.
In Vitro Macrophage Studies:
-
Cell Culture and Polarization: Peritoneal macrophages (PMs) or bone marrow-derived macrophages (BMDMs) were isolated from wild-type (WT) and PDK2/4 DKO mice.[1] To induce M1 polarization, macrophages were stimulated with lipopolysaccharide (LPS; 100 ng/mL) and interferon-gamma (IFN-γ; 10 ng/mL) for 12-24 hours.[1]
-
This compound Treatment: The PDK inhibitor this compound was dissolved in a suitable solvent and added to the cell culture medium at concentrations ranging from 1 to 10 µM.[3][4]
-
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) was used to measure the mRNA expression levels of pro-inflammatory cytokines (TNFα, IL-6, IL-1β).[1]
-
Protein Analysis: Western blotting was performed to determine the protein levels of M1 markers, including inducible nitric oxide synthase (iNOS) and hypoxia-inducible factor 1-alpha (HIF-1α).[1]
-
Mitochondrial Respiration Assay: The oxygen consumption rate (OCR) of macrophages was measured using a Seahorse XF Analyzer to assess mitochondrial function.[1]
In Vivo Animal Studies:
-
Animal Models: Wild-type and PDK2/4 DKO mice were fed a high-fat diet (HFD) for an extended period to induce obesity and insulin resistance.[1]
-
This compound Administration: A cohort of HFD-fed WT mice was treated with this compound at a dose of 70 mg/kg for 4 weeks.[3]
-
Glucose Tolerance Test: Glucose tolerance tests were performed to assess the impact of this compound treatment and PDK2/4 knockout on glucose metabolism.[1]
-
Tissue Analysis: Adipose tissue was collected to analyze macrophage infiltration and the expression of inflammatory genes.[1]
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway and the experimental approach used to validate the findings.
References
- 1. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Pyruvate dehydrogenase kinase regulates macrophage polarization in metabolic and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of KPLH1130, Dexamethasone, and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel pyruvate dehydrogenase kinase (PDK) inhibitor, KPLH1130, with two widely used anti-inflammatory compounds: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. This document summarizes their mechanisms of action, comparative efficacy based on experimental data, and detailed experimental protocols to aid in the evaluation and potential application of these compounds in research and development.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a wide range of diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. This compound is an emerging investigational compound that targets cellular metabolism to modulate inflammatory responses. This guide provides a direct comparison of this compound with the established anti-inflammatory drugs, Dexamethasone and Ibuprofen, to highlight their distinct mechanisms and relative potencies.
Mechanisms of Action
The anti-inflammatory effects of this compound, Dexamethasone, and Ibuprofen are mediated through distinct molecular pathways.
-
This compound: this compound is a specific inhibitor of pyruvate dehydrogenase kinase (PDK). By inhibiting PDK, this compound promotes the activity of the pyruvate dehydrogenase complex (PDC), shifting cellular metabolism from glycolysis towards oxidative phosphorylation. In pro-inflammatory (M1) macrophages, which rely on aerobic glycolysis, this metabolic switch leads to a reduction in the production of inflammatory mediators. Specifically, this compound has been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as inducible nitric oxide synthase (iNOS) and hypoxia-inducible factor-1alpha (HIF-1α)[1].
-
Dexamethasone: Dexamethasone is a potent synthetic glucocorticoid. Its primary mechanism of action involves binding to the glucocorticoid receptor (GR). Upon activation, the GR translocates to the nucleus where it can either upregulate the expression of anti-inflammatory proteins or, more critically for its anti-inflammatory effects, repress the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) through a process called transrepression[2][3][4][5]. This leads to a broad inhibition of the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
-
Ibuprofen: Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[6][7]. By inhibiting both COX isoforms, Ibuprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Comparative Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound, Dexamethasone, and Ibuprofen based on available experimental data.
In Vitro Efficacy: Inhibition of Pro-inflammatory Markers
| Compound | Target(s) | Cell Type | Stimulus | Measured Markers | Effective Concentration/IC50 | Reference(s) |
| This compound | PDK | Peritoneal Macrophages | LPS + IFN-γ | TNF-α, IL-6, IL-1β, iNOS, NO, HIF-1α | 5-10 µM (significant inhibition) | |
| Dexamethasone | Glucocorticoid Receptor | RAW 264.7 Macrophages | LPS | TNF-α, IL-6, IL-1β | ~1-10 µM (significant inhibition) | [8][9][10][11] |
| Ibuprofen | COX-1, COX-2 | RAW 264.7 Macrophages | LPS | TNF-α, IL-6, NO | 200 µM (partial inhibition of TNF-α) | [12] |
| COX-1 | IC50: 12 µM | |||||
| COX-2 | IC50: 80 µM |
In Vivo Efficacy: Anti-Inflammatory Effects in Mouse Models
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference(s) |
| This compound | High-fat diet-induced insulin resistance | 70 mg/kg/day | Oral | Improved glucose tolerance, reduced pro-inflammatory markers | [1] |
| Dexamethasone | LPS-induced endotoxemia | 5-10 mg/kg | Intraperitoneal | Significantly reduced serum TNF-α and IL-6 levels | [13][14][15] |
| Ibuprofen | LPS-induced systemic inflammation | 15-50 mg/kg | Intraperitoneal | Reversed LPS-induced behavioral changes; variable effects on cytokine levels | [16][17] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes a representative method for evaluating the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Seeding:
- Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
2. Compound Treatment and Stimulation:
- Pre-treat the cells with various concentrations of the test compounds (this compound, Dexamethasone, or Ibuprofen) or vehicle control (e.g., DMSO) for 1-2 hours.
- Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) and 10 ng/mL of interferon-gamma (IFN-γ) to induce an inflammatory response. Include an unstimulated control group.
3. Incubation:
- Incubate the plates for 24 hours at 37°C and 5% CO₂.
4. Cytokine Measurement:
- Collect the cell culture supernatants and centrifuge to remove any cellular debris.
- Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS/IFN-γ stimulated vehicle control.
- Determine the IC50 value for each compound, which is the concentration that causes 50% inhibition of cytokine production.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound inhibits PDK, promoting the TCA cycle and reducing pro-inflammatory cytokine production.
Caption: Dexamethasone activates GR, which inhibits NF-κB-mediated pro-inflammatory gene transcription.
Caption: Ibuprofen inhibits COX-1 and COX-2, reducing the production of pro-inflammatory prostaglandins.
Caption: Workflow for in vitro evaluation of anti-inflammatory compounds in macrophages.
Discussion and Conclusion
This compound presents a novel anti-inflammatory strategy by targeting cellular metabolism, a distinct approach compared to the receptor-mediated actions of Dexamethasone and the enzyme inhibition of Ibuprofen.
-
Potency: Based on the available in vitro data, this compound and Dexamethasone appear to be potent inhibitors of pro-inflammatory cytokine production in macrophages, with effective concentrations in the low micromolar range. Ibuprofen, while effective at inhibiting COX enzymes, requires higher concentrations to impact cytokine production directly, and its effects can be variable.
-
Mechanism and Specificity: The specificity of this compound for PDK offers a targeted approach to modulating macrophage function. Dexamethasone's broad-spectrum anti-inflammatory effects, mediated through the glucocorticoid receptor, are highly effective but can also lead to significant side effects with long-term use due to its widespread impact on gene expression. Ibuprofen's non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal side effects due to the inhibition of the homeostatic functions of COX-1.
-
Therapeutic Potential: The unique mechanism of action of this compound suggests its potential for treating inflammatory conditions where metabolic dysregulation in immune cells plays a significant role. Further research is warranted to fully elucidate its therapeutic potential, safety profile, and clinical applicability in comparison to established anti-inflammatory agents.
This guide provides a foundational comparison to inform further research and development in the field of anti-inflammatory therapeutics. The distinct mechanisms of these three compounds underscore the diverse strategies available for targeting the complex processes of inflammation.
References
- 1. Frontiers | Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype [frontiersin.org]
- 2. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Phosphoinositide-Dependent Kinase 1 Provides Negative Feedback Inhibition to Toll-Like Receptor-Mediated NF-κB Activation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 7. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Real-time monitoring of IL-6 and IL-10 reporter expression for anti-inflammation activity in live RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. khu.elsevierpure.com [khu.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. The effect of non-steroidal anti-inflammatory agents on behavioural changes and cytokine production following systemic inflammation: Implications for a role of COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating KPLH1130's Mechanism: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KPLH1130, a potent pyruvate dehydrogenase kinase (PDK) inhibitor, with other alternatives. We delve into the experimental data that validates its mechanism of action, with a focus on how rescue experiments can be designed to further solidify our understanding of its role in modulating macrophage polarization and inflammatory responses.
This compound: Mechanism of Action
This compound is a specific inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] PDKs are a family of enzymes that play a crucial role in cellular metabolism by phosphorylating and thereby inactivating the pyruvate dehydrogenase complex (PDC).[4] PDC is the gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle in the mitochondria, converting pyruvate into acetyl-CoA.
In pro-inflammatory (M1) macrophages, there is a metabolic shift towards aerobic glycolysis, a phenomenon also known as the Warburg effect.[4][5] This metabolic reprogramming is essential for their inflammatory functions. This compound, by inhibiting PDKs (specifically PDK2 and PDK4), prevents the inactivation of PDC.[5][6] This leads to an increase in pyruvate flux into the TCA cycle and enhanced oxidative phosphorylation (OXPHOS), effectively reversing the glycolytic switch observed in M1 macrophages.[5] This metabolic reprogramming suppresses the M1 phenotype, leading to a reduction in the expression of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β, and M1 markers like HIF-1α and iNOS.[1][2][5]
Comparative Analysis: this compound vs. Dichloroacetate (DCA)
Dichloroacetate (DCA) is another well-known PDK inhibitor. While both this compound and DCA share the same target, this compound exhibits significantly higher potency.
| Feature | This compound | Dichloroacetate (DCA) |
| Target | Pyruvate Dehydrogenase Kinase (PDK) | Pyruvate Dehydrogenase Kinase (PDK) |
| Potency | High (effective at 5-10 μM)[5] | Low (requires 0.5-2 mM)[5] |
| Reported Effects | - Inhibits M1 macrophage polarization[1][2] - Reduces pro-inflammatory cytokine expression (TNFα, IL-6, IL-1β)[1][5] - Decreases M1 macrophage markers (HIF-1α, iNOS) and nitric oxide (NO) production[1][2] - Prevents the reduction in mitochondrial oxygen consumption rate (OCR) in M1 macrophages[1][5] - Improves glucose tolerance in high-fat diet-fed mice[1][5] | - Reverses metabolic phenotype in certain macrophage models[3] - Can induce a shift from glycolysis to OXPHOS[5] - Modulates cytokine profiles[7] |
Validating the Mechanism: The Role of Rescue Experiments
While direct rescue experiments for this compound are not extensively documented in publicly available literature, we can logically design such experiments based on its established mechanism of action. A rescue experiment aims to demonstrate that the effect of an inhibitor can be reversed by manipulating a downstream component of the pathway it targets.
Hypothetical Rescue Experiment:
A plausible rescue experiment would be to treat M1-polarized macrophages with this compound to inhibit the M1 phenotype and then supplement the cells with a downstream metabolite that is depleted due to the metabolic shift away from glycolysis. For instance, lactate, a key product of aerobic glycolysis in M1 macrophages, could be added back to the culture to see if it can "rescue" the pro-inflammatory phenotype.
Expected Outcome:
If the addition of lactate restores the expression of M1 markers (e.g., iNOS, TNFα) in this compound-treated macrophages, it would strongly support the hypothesis that the anti-inflammatory effects of this compound are mediated through the inhibition of aerobic glycolysis.
Experimental Protocols
Macrophage Polarization
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) or peritoneal macrophages (PMs) are cultured in appropriate media.
-
M1 Polarization: Macrophages are stimulated with LPS (100 ng/mL) and IFN-γ (10 ng/mL) for 12-24 hours to induce M1 polarization.
-
Treatment: this compound (1-10 μM) or DCA (0.5-2 mM) is added to the culture medium at the time of stimulation.
-
Analysis: After the incubation period, cells and supernatants are collected for further analysis.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression
-
RNA Extraction: Total RNA is extracted from macrophages using a suitable kit.
-
cDNA Synthesis: cDNA is synthesized from the extracted RNA.
-
qPCR: The expression levels of genes encoding pro-inflammatory cytokines (e.g., Tnf, Il6, Il1b) and M1 markers (e.g., Nos2) are quantified by qRT-PCR using specific primers.
Measurement of Nitric Oxide (NO) Production
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Procedure: The supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm. A standard curve is used to determine the nitrite concentration.
Western Blotting for Protein Expression
-
Protein Extraction: Total protein is extracted from macrophages.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against HIF-1α, iNOS, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Measurement of Oxygen Consumption Rate (OCR)
-
Seahorse XF Analyzer: OCR is measured using a Seahorse XF Analyzer.
-
Procedure: Macrophages are seeded in a Seahorse XF cell culture microplate. After treatment with this compound, the basal OCR and maximal OCR (after injection of an uncoupler like FCCP) are measured according to the manufacturer's instructions.
Visualizing the Pathways
Caption: Mechanism of this compound in inhibiting M1 macrophage polarization.
Caption: Workflow for a lactate rescue experiment.
References
- 1. Pyruvate dehydrogenase kinase supports macrophage NLRP3 inflammasome activation during acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Pyruvate Dehydrogenase Kinase Inhibitor Dichloroacetate Improves Host Control of Salmonella enterica Serovar Typhimurium Infection in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate dehydrogenate kinase 1 participates in macrophage polarization via regulating glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dichloroacetate modulates cytokines toward T helper 1 function via induction of the interleukin-12–interferon-γ pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KPLH1130, a Novel Pyruvate Dehydrogenase Kinase (PDK) Inhibitor, Against Established Immunomodulators
For Immediate Release
This guide provides a comparative overview of KPLH1130, a novel pyruvate dehydrogenase kinase (PDK) inhibitor with demonstrated anti-inflammatory properties.[1][2][3][4] The performance and mechanistic profile of this compound are benchmarked against established immunomodulators, offering researchers, scientists, and drug development professionals a data-driven resource for evaluation.
Introduction to this compound and its Mechanism of Action
This compound is a potent inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2] PDKs are crucial metabolic enzymes that regulate the activity of the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of PDC, promoting glucose oxidation. This mechanism is significant in immunomodulation as metabolic reprogramming is a key feature of macrophage polarization.
Specifically, this compound has been shown to potently inhibit M1 macrophage polarization.[2] M1 macrophages, or classically activated macrophages, are pro-inflammatory and their activity is linked to a metabolic shift towards aerobic glycolysis. This compound counters this by reducing the expression of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6, and decreasing levels of M1 phenotype markers like HIF-1α and inducible nitric oxide synthase (iNOS).[1][2] Furthermore, it prevents the reduction in the mitochondrial oxygen consumption rate (OCR) that is typically induced by inflammatory stimuli.[1][2]
Given its mechanism targeting metabolic checkpoints in immune cells, this compound is being investigated for obesity-associated metabolic disorders and other inflammatory conditions.[2][4]
Benchmarking Against Established Immunomodulators
For a relevant comparison, we benchmark this compound against Bruton's tyrosine kinase (BTK) inhibitors, a class of targeted therapies that have transformed the treatment of B-cell malignancies and are being explored for autoimmune diseases.[5] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, essential for B-cell proliferation, differentiation, and survival.[6][7]
The established immunomodulators selected for this comparison are:
-
Ibrutinib: The first-in-class, irreversible BTK inhibitor.[6]
-
Acalabrutinib: A second-generation, more selective, irreversible BTK inhibitor.[8]
-
Zanubrutinib: A next-generation BTK inhibitor designed for greater selectivity and favorable pharmacokinetics.[9]
While their primary targets differ (PDK vs. BTK), both classes of drugs ultimately modulate the immune response, providing a basis for comparing their efficacy and specificity in relevant assays.
Data Presentation: Comparative Efficacy and Selectivity
The following tables summarize key quantitative data for this compound and the selected BTK inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Primary Target | IC₅₀ (Target) | Key Off-Targets |
|---|---|---|---|
| This compound | PDK | Data not publicly available | Data not publicly available |
| Ibrutinib | BTK | 0.5 - 2.1 nM[10] | TEC, EGFR, SRC family kinases[5] |
| Acalabrutinib | BTK | 3 - 5 nM[10] | Minimal off-target activity[8] |
| Zanubrutinib | BTK | <1 nM[10] | Higher selectivity than Ibrutinib[5] |
Table 2: Clinical Efficacy in Relevant Indications (B-Cell Malignancies for BTK inhibitors)
| Compound | Indication (Example) | Overall Response Rate (ORR) | Notes |
|---|---|---|---|
| This compound | Not yet in clinical trials | N/A | Preclinical data shows improved glucose tolerance in HFD-fed mice.[1][2] |
| Ibrutinib | Relapsed/Refractory CLL | ~71%[11] | First-generation agent, effective but with notable off-target effects.[5] |
| Acalabrutinib | Relapsed/Refractory CLL | 79% (in Ibrutinib-intolerant patients)[12] | Lower incidence of atrial fibrillation compared to Ibrutinib.[13] |
| Zanubrutinib | Relapsed/Refractory MCL | 83.7%[14] | Demonstrated superior progression-free survival vs. Ibrutinib in some studies.[15] |
CLL: Chronic Lymphocytic Leukemia; MCL: Mantle Cell Lymphoma; HFD: High-Fat Diet.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by this compound and BTK inhibitors.
Caption: Mechanism of this compound action in the mitochondrion.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of novel compounds. Below are representative protocols for assays used to characterize immunomodulators like this compound and BTK inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This assay determines the concentration of an inhibitor required to reduce the activity of its target kinase by 50% (IC₅₀).
-
Objective: To quantify the potency of this compound against PDK or a BTK inhibitor against BTK.
-
Principle: Kinase activity is measured by quantifying the amount of ADP produced, which is directly proportional to the phosphorylation of a substrate.[16]
-
Materials:
-
Recombinant human kinase (e.g., PDK, BTK).
-
Kinase-specific substrate (e.g., a synthetic peptide).
-
ATP (at a concentration near the Kₘ for the kinase).
-
Test compound (this compound or BTK inhibitor) in DMSO, serially diluted.
-
Assay buffer (e.g., HEPES, MgCl₂, DTT).
-
ADP detection reagent (e.g., ADP-Glo™, Transcreener® ADP²).[17]
-
384-well white microplates.
-
-
Procedure:
-
Compound Dispensing: Add test compound dilutions to the microplate wells. Include DMSO-only wells as a negative control (100% activity).
-
Kinase Addition: Add the kinase solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Start the reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes, ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding the ADP detection reagent, which simultaneously quenches the kinase reaction and begins the signal generation process.
-
Signal Detection: Incubate as per the detection kit's instructions and measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Convert raw signals to percent inhibition relative to controls.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Phospho-BTK Assay
This assay measures the inhibition of BTK autophosphorylation in a cellular context, providing a direct measure of target engagement.
-
Objective: To determine a compound's ability to inhibit BTK activity within living cells.
-
Principle: A specific antibody detects the phosphorylated form of BTK at a key activation site (e.g., Tyr223).[18] Inhibition of BTK activity by a compound results in a decreased phosphorylation signal. Homogeneous Time-Resolved FRET (HTRF) is a common detection method.[18][19]
-
Materials:
-
Procedure:
-
Cell Plating: Seed cells in a 96-well culture plate and incubate.
-
Compound Treatment: Treat cells with serial dilutions of the BTK inhibitor for a specified time (e.g., 1-2 hours).
-
Cell Stimulation (Optional): Stimulate the BCR pathway with an agent like anti-IgM to induce robust BTK phosphorylation.
-
Cell Lysis: Add lysis buffer to each well to release cellular proteins.
-
Lysate Transfer: Transfer the cell lysate to a 384-well detection plate.
-
Reagent Addition: Add the HTRF antibody detection mix to the lysates.
-
Incubation: Incubate overnight at room temperature to allow for antibody binding.
-
Signal Detection: Read the HTRF signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Determine the IC₅₀ value by plotting the HTRF ratio against inhibitor concentration.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for an in vivo target engagement study, a critical step in preclinical drug development.
Caption: Workflow for an in vivo pharmacodynamic study.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 6. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 7. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. Zanubrutinib, Next-Generation BTK, Leads to Impressive Responses in Patients with CLL or SLL [ahdbonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Early data demonstrate clinical activity of acalabrutinib in difficult-to-treat chronic lymphocytic leukemia [astrazeneca-us.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Zanubrutinib in relapsed/refractory mantle cell lymphoma: long-term efficacy and safety results from a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hematology.org [hematology.org]
- 16. benchchem.com [benchchem.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. HTRF Human Phospho-BTK (Tyr223) Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 19. ramcon.eu [ramcon.eu]
- 20. researchgate.net [researchgate.net]
KPLH1130 in Focus: A Comparative Review of Pyruvate Dehydrogenase Kinase Inhibitors in Inflammatory Disease
A comprehensive analysis of KPLH1130 and its standing among similar Pyruvate Dehydrogenase Kinase (PDK) inhibitors, including Dichloroacetate (DCA), VER-246608, and JX06, reveals its potent anti-inflammatory properties. This guide synthesizes available experimental data to offer a clear comparison for researchers and drug development professionals.
This compound has emerged as a specific and effective inhibitor of Pyruvate Dehydrogenase Kinase (PDK), a family of enzymes that play a critical role in cellular metabolism and inflammation.[1][2] By inhibiting PDK, this compound blocks the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC). This action promotes the conversion of pyruvate to acetyl-CoA, shifting metabolism from glycolysis towards oxidative phosphorylation. This metabolic switch is particularly relevant in the context of inflammation, where pro-inflammatory (M1) macrophages exhibit heightened glycolysis. This compound has been shown to potently inhibit this M1 macrophage polarization, thereby reducing the expression of pro-inflammatory cytokines.[1][3]
Performance Comparison of PDK Inhibitors
To provide a clear quantitative comparison, the following tables summarize the in vitro efficacy of this compound and other notable PDK inhibitors. It is important to note that direct head-to-head studies for all compounds are limited, and data is compiled from various sources.
Table 1: In Vitro Inhibition of PDK Isoforms (IC50)
| Compound | PDK1 (IC50) | PDK2 (IC50) | PDK3 (IC50) | PDK4 (IC50) | Reference(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| Dichloroacetate (DCA) | >1 mM | ~0.2 mM | >1 mM | Data not available | [4] |
| VER-246608 | 35 nM | 84 nM | 40 nM | 91 nM | [5] |
| JX06 | 49 nM | 101 nM | 313 nM | Not inhibited | [6] |
Table 2: In Vitro Anti-Inflammatory Activity
| Compound | Cell Type | Assay | Effective Concentration | Effect | Reference(s) |
| This compound | Peritoneal Macrophages | Inhibition of pro-inflammatory cytokine expression (TNFα, IL-6, IL-1β) | 5-10 µM | Significant suppression | [1] |
| Dichloroacetate (DCA) | Peritoneal Macrophages | Inhibition of pro-inflammatory cytokine expression | 0.5-2 mM | Inhibition requires high concentrations | [1] |
Table 3: In Vivo Anti-Inflammatory and Metabolic Effects
| Compound | Animal Model | Dosage | Key Findings | Reference(s) |
| This compound | High-fat diet-fed mice | 70 mg/kg for 4 weeks | Improved glucose tolerance | [2] |
| Dichloroacetate (DCA) | Sepsis mouse model | Not specified | Attenuated inflammasome activation | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to evaluate these compounds, the following diagrams are provided.
Experimental Protocols
PDK Enzymatic Activity Assay (General Protocol)
This assay is designed to measure the ability of a compound to inhibit the activity of a specific PDK isoform.
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant PDK isoform, the substrate (recombinant E1α subunit of PDC), and ATP in a suitable buffer (e.g., 113 mM HEPES-Tris pH 7.4, 60 mM KCl, 30 mM K-HEPES, 2 mM MgCl₂, 0.2 mM EDTA, 2 mM dithiothreitol).[4]
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of [γ-³²P]ATP and incubated for a specific time (e.g., 45 seconds) to allow for the phosphorylation of the E1α substrate.[4]
-
Termination and Detection: The reaction is stopped, and the amount of ³²P incorporated into the E1α substrate is measured, typically by SDS-PAGE and autoradiography or by using a phosphocellulose paper binding assay. The IC50 value is then calculated as the concentration of the inhibitor that reduces PDK activity by 50%.
Macrophage Polarization and Cytokine Measurement Assay
This assay evaluates the effect of a compound on macrophage polarization and the subsequent production of inflammatory cytokines.
-
Macrophage Isolation and Culture: Peritoneal macrophages are harvested from mice and cultured in appropriate media.[1]
-
M1 Polarization: The cultured macrophages are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce polarization towards the pro-inflammatory M1 phenotype.[1]
-
Compound Treatment: The M1-polarized macrophages are treated with the test compound (e.g., this compound at 5-10 µM) for a specified duration (e.g., 12 hours).[1]
-
Analysis of Polarization Markers: The expression of M1 macrophage markers (e.g., iNOS, HIF-1α) can be assessed by Western blot or qPCR.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β) in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[1]
In Vivo High-Fat Diet Mouse Model
This model is used to assess the in vivo efficacy of a compound on metabolic parameters in a disease-relevant context.
-
Induction of Obesity: Mice are fed a high-fat diet (HFD) for an extended period (e.g., 14 weeks) to induce obesity and insulin resistance.[1]
-
Compound Administration: The HFD-fed mice are treated with the test compound (e.g., this compound at 70 mg/kg) or a vehicle control for a specified duration (e.g., 4 weeks).[2]
-
Glucose Tolerance Test: A glucose tolerance test is performed to assess the animals' ability to clear glucose from the blood, a measure of insulin sensitivity.[1]
-
Tissue and Blood Analysis: At the end of the study, blood and tissues can be collected to measure levels of inflammatory markers and other relevant metabolic parameters.
Conclusion
The available literature strongly supports this compound as a potent inhibitor of PDK with significant anti-inflammatory and metabolic benefits. Its ability to suppress M1 macrophage polarization and pro-inflammatory cytokine production at low micromolar concentrations distinguishes it from older PDK inhibitors like Dichloroacetate, which require much higher concentrations to achieve similar effects.[1] While direct comparative studies with newer, more potent inhibitors like VER-246608 and JX06 are lacking, the existing data positions this compound as a valuable research tool and a promising lead compound for the development of novel therapeutics for inflammatory and metabolic diseases. Further research involving head-to-head comparisons with other potent PDK inhibitors will be crucial to fully elucidate its therapeutic potential.
References
- 1. Pyruvate Dehydrogenase Kinase Is a Metabolic Checkpoint for Polarization of Macrophages to the M1 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential inhibition of PDKs by phenylbutyrate and enhancement of pyruvate dehydrogenase complex activity by combination with dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Disposal of KPLH1130: A Comprehensive Guide to Laboratory Safety and Chemical Handling
For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the proper disposal of the hypothetical laboratory chemical KPLH1130, ensuring that its handling aligns with the highest safety standards.
Section 1: Immediate Safety and Waste Identification
The first and most critical step in the disposal of any laboratory chemical is to identify its potential hazards. Since "this compound" is a placeholder, a thorough review of its Safety Data Sheet (SDS) would be the mandatory first step in a real-world scenario. The SDS provides comprehensive information regarding the chemical's properties, hazards, and required personal protective equipment (PPE).
1.1 Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (type as specified in the SDS)
-
A lab coat
1.2 Hazard Identification: Based on the general principles of laboratory safety, this compound waste must be characterized to determine the correct disposal pathway. Key characteristics to identify are:
-
Ignitability: Can it easily catch fire?
-
Corrosivity: Is it highly acidic or basic?
-
Reactivity: Is it unstable or does it react violently with water or other substances?
-
Toxicity: Is it harmful or fatal if ingested, inhaled, or absorbed through the skin?
The Environmental Protection Agency (EPA) designates certain chemicals as "Acutely Hazardous" or "P-list" chemicals. If this compound were to fall under this category, its empty containers would require triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste.[1]
Section 2: Waste Segregation and Containerization
Proper segregation and containerization are fundamental to safe and compliant chemical waste disposal.
2.1 Waste Segregation: Never mix different types of chemical waste unless explicitly instructed to do so by established protocols. This compound waste should be segregated based on its properties. For instance, if it is a solvent, it should be collected in a designated solvent waste container.
2.2 Container Selection and Labeling:
-
Compatibility: Wastes must be stored in containers made of a compatible material. For example, strong acids should not be stored in metal containers, and hydrofluoric acid should not be stored in glass.[1]
-
Container Integrity: All waste containers must have tightly fitting caps and be kept closed at all times, except when waste is being added.[1] Funnels should not be left in the container opening.
-
Labeling: A hazardous waste label must be completely filled out and affixed to the outside of the container. The label should clearly identify the contents (e.g., "Waste this compound"), the associated hazards, and the date of accumulation.
| Waste Stream | Container Type | Labeling Requirements |
| Liquid this compound Waste | Compatible, sealed container (e.g., glass, polyethylene) | "Hazardous Waste," "Waste this compound," Hazard Pictograms, Accumulation Start Date |
| Solid this compound Waste | Compatible, sealed container | "Hazardous Waste," "Waste this compound," Hazard Pictograms, Accumulation Start Date |
| Contaminated Sharps | Puncture-resistant sharps container with biohazard symbol if applicable | "Sharps Waste," "Biohazard" (if applicable) |
| Empty this compound Containers | Original container (if compatible) or designated waste container | If P-listed, manage as hazardous waste. Otherwise, rinse and dispose of as regular waste. |
Section 3: Disposal Procedures
The following provides a generalized, step-by-step protocol for the disposal of this compound.
3.1 Liquid this compound Waste:
-
Collection: In a designated and properly labeled waste container, collect the liquid this compound waste. Do not fill the container to more than 75% capacity to allow for expansion.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Disposal Request: Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
3.2 Solid this compound Waste:
-
Collection: Collect solid this compound waste in a compatible, labeled container.
-
Storage: Store in the satellite accumulation area.
-
Disposal Request: Arrange for pickup through your institution's EHS office.
3.3 Contaminated Materials:
-
PPE and Labware: Disposable PPE and labware contaminated with this compound should be collected in a designated hazardous waste bag and disposed of through the EHS office.
-
Spills: In the event of a spill, use a spill kit to contain and absorb the material. The resulting cleanup debris must be disposed of as hazardous waste.
Section 4: Experimental Protocols and Visualizations
To ensure clarity and procedural accuracy, the following workflow and decision-making process for this compound disposal are provided.
Experimental Workflow: this compound Waste Disposal
Caption: Workflow for the safe disposal of this compound waste.
Signaling Pathway: Disposal Decision Making
Caption: Decision tree for this compound waste and container disposal.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste management policies for additional guidance.
References
Essential Safety and Operational Guide for Handling KPLH1130
This guide provides immediate, essential safety, handling, and disposal protocols for KPLH1130, a substance for laboratory and manufacturing use. All personnel must review this document before handling the material to ensure safe operational conduct and mitigate potential hazards.
Substance Identification and Hazard Summary
Product Name: this compound[1] CAS No: 906669-07-6[1] Intended Use: Laboratory chemicals, manufacture of substances.[2]
Hazard Statement: The toxicological properties of this substance have not been fully investigated. It is recommended to handle it as a potentially hazardous chemical. Avoid inhalation, and contact with skin and eyes.[2]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. | Minimizes inhalation of potentially harmful airborne particles. |
Data sourced from Safety Data Sheets.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with large amounts of water. Seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.[2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
Protocols are based on standard laboratory safety procedures for hazardous chemicals.
Handling and Storage
Proper handling and storage are crucial for maintaining the stability and integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | Avoid creating dust and aerosols. Use only in areas with appropriate exhaust ventilation.[2] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents.[2] |
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as hazardous waste. Do not allow it to enter drains or water courses.[2] |
| Contaminated PPE | Dispose of as hazardous waste in a designated, sealed container. |
| Empty Containers | Triple rinse with a suitable solvent and dispose of as hazardous waste. |
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.
References
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
